SP-141
Beschreibung
Eigenschaften
IUPAC Name |
6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O/c1-25-15-9-10-20-19(13-15)18-11-12-23-21(22(18)24-20)17-8-4-6-14-5-2-3-7-16(14)17/h2-13,24H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABFWJDLCCDJJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2C=CN=C3C4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SP-141: A Novel, p53-Independent MDM2 Inhibitor for Cancer Therapy
An In-depth Technical Guide on the Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of SP-141, a novel pyrido[b]indole derivative that functions as a potent and specific inhibitor of the Mouse Double Minute 2 (MDM2) oncoprotein. This compound has demonstrated significant therapeutic potential in various preclinical cancer models, acting through a unique mechanism that distinguishes it from many other MDM2 inhibitors. This document details the molecular interactions, cellular consequences, and preclinical efficacy of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and associated experimental workflows.
Core Mechanism of Action: Inducing MDM2 Auto-ubiquitination and Degradation
This compound represents a new class of MDM2 inhibitors that, unlike many conventional inhibitors that aim to disrupt the MDM2-p53 interaction, directly binds to the MDM2 protein to induce its auto-ubiquitination and subsequent proteasomal degradation. This action is independent of the tumor suppressor p53 status of the cancer cells, making this compound a promising therapeutic agent for a broad range of cancers, including those with mutated or deficient p53.
The binding of this compound to MDM2 has been determined to be of high affinity, with a reported Ki value of 28 nM. This interaction with the hydrophobic groove of MDM2 triggers a conformational change that promotes MDM2's intrinsic E3 ubiquitin ligase activity towards itself, leading to polyubiquitination and degradation. This depletion of cellular MDM2 levels relieves the suppression of downstream targets, ultimately leading to anti-tumor effects.
Signaling Pathway of this compound in Cancer Cells
The primary signaling pathway initiated by this compound involves the direct targeting of MDM2, leading to a cascade of events that culminate in cell cycle arrest and apoptosis. A diagram of this proposed pathway is presented below.
Caption: this compound binds to MDM2, inducing its degradation and leading to cell cycle arrest and apoptosis.
Preclinical Efficacy: In Vitro and In Vivo Data
This compound has demonstrated potent anti-cancer activity across a variety of human cancer cell lines and in animal models. The tables below summarize key quantitative data from these preclinical studies.
In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Citation |
| HPAC | Pancreatic | Wild-type | ~0.45 | |
| Panc-1 | Pancreatic | Mutant | ~0.50 | |
| AsPC-1 | Pancreatic | Mutant | ~0.38 | |
| Mia-Paca-2 | Pancreatic | Mutant | ~0.42 | |
| MCF-7 | Breast | Wild-type | Not specified | [1] |
| MDA-MB-468 | Breast | Mutant | Not specified | [1] |
| NB-1643 | Neuroblastoma | Wild-type | Not specified | [2] |
| SK-N-SH | Neuroblastoma | Wild-type | Not specified | [2] |
| SK-N-AS | Neuroblastoma | Mutant | Not specified | [2] |
| LA1-55n | Neuroblastoma | Null | Not specified | [2] |
| HepG2 | Hepatocellular | Wild-type | ~0.2 | [3] |
| Huh7 | Hepatocellular | Mutant | ~0.15 | [3] |
| PLC/PRF/5 | Hepatocellular | Mutant | ~0.37 | [3] |
In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Citation |
| Pancreatic | AsPC-1 | Nude Mice | 40 mg/kg, i.p., 5 days/week | Significant suppression | |
| Breast | MCF-7 | Nude Mice | 40 mg/kg, i.p., 5 days/week for 42 days | Significant suppression | |
| Breast | MDA-MB-468 | Nude Mice | 40 mg/kg, i.p., 5 days/week for 30 days | Significant suppression | |
| Neuroblastoma | NB-1643 | Nude Mice | 40 mg/kg, i.p., 5 days/week for 15 days | Significant suppression | [4] |
| Neuroblastoma | LA1-55n | Nude Mice | 40 mg/kg, i.p., 5 days/week for 21 days | Significant suppression | [4] |
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound's mechanism of action, detailed protocols for key experiments are provided below.
Fluorescence Polarization (FP)-Based MDM2 Binding Assay
This assay is used to determine the binding affinity of this compound to the MDM2 protein.
Principle: The assay measures the change in the polarization of fluorescently labeled p53-derived peptide upon binding to the larger MDM2 protein. Unlabeled this compound competes with the fluorescent peptide for binding to MDM2, causing a decrease in fluorescence polarization.
Protocol:
-
Reagents:
-
Recombinant human MDM2 protein.
-
Fluorescently labeled p53-derived peptide (e.g., with 5-FAM).
-
This compound compound.
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well black plate, add a fixed concentration of MDM2 protein and the fluorescently labeled p53 peptide to each well.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore.
-
The Ki value is calculated from the IC50 value obtained from the competition binding curve.
-
Caption: Workflow for determining this compound binding affinity to MDM2 using a fluorescence polarization assay.
In Vivo Ubiquitination Assay
This assay is used to demonstrate that this compound induces the auto-ubiquitination of MDM2 in cancer cells.
Principle: Cancer cells are treated with this compound and a proteasome inhibitor. MDM2 is then immunoprecipitated, and the extent of its ubiquitination is assessed by western blotting using an anti-ubiquitin antibody.
Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., MCF-7) to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration and a proteasome inhibitor (e.g., MG132) for 4-6 hours.
-
-
Cell Lysis and Immunoprecipitation:
-
Lyse the cells in a suitable lysis buffer containing protease and deubiquitinase inhibitors.
-
Immunoprecipitate MDM2 from the cell lysates using an anti-MDM2 antibody conjugated to protein A/G beads.
-
-
Western Blotting:
-
Wash the immunoprecipitates and elute the proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated MDM2.
-
Re-probe the membrane with an anti-MDM2 antibody to confirm the immunoprecipitation of MDM2.
-
References
An In-depth Technical Guide to SP-141: Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of SP-141, a potent small molecule inhibitor of the Murine Double Minute 2 (MDM2) protein. The information presented herein is intended to support further research and development efforts in the field of oncology and targeted therapeutics.
Chemical Structure and Properties
This compound, with the systematic IUPAC name 6-methoxy-1-(1-naphthalenyl)-9H-pyrido[3,4-b]indole, is a heterocyclic compound belonging to the β-carboline class of alkaloids. Its chemical structure is characterized by a tricyclic pyrido[3,4-b]indole core, substituted with a methoxy (B1213986) group on the indole (B1671886) ring and a naphthyl group at the C-1 position of the pyridine (B92270) ring.
Below is a two-dimensional representation of the this compound chemical structure.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C22H16N2O | [1] |
| Molecular Weight | 324.38 g/mol | [1] |
| IUPAC Name | 6-methoxy-1-(1-naphthalenyl)-9H-pyrido[3,4-b]indole | [2] |
| CAS Number | 1253491-42-7 | [2] |
| Appearance | Crystalline solid | [3] |
| Purity | ≥98% | [3] |
| Ki for MDM2 | 28 nM | [3] |
Synthesis of this compound
The synthesis of this compound is proposed to proceed via a Pictet-Spengler reaction, a well-established method for the synthesis of β-carbolines.[4][5] This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization. For the synthesis of this compound, the key precursors are 6-methoxytryptamine (B1360108) and naphthalene-1-carbaldehyde.
Proposed Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process: the Pictet-Spengler reaction to form the tetrahydro-β-carboline intermediate, followed by an oxidation step to yield the aromatic this compound.
Experimental Protocols
Step 1: Synthesis of 1-(1-naphthalenyl)-6-methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole (Tetrahydro-β-carboline intermediate)
This procedure is based on general protocols for the Pictet-Spengler reaction.[6]
-
Reaction Setup: To a solution of 6-methoxytryptamine (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or toluene) is added naphthalene-1-carbaldehyde (1.0-1.2 eq).
-
Acid Catalysis: The reaction mixture is cooled to 0 °C, and a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, is added dropwise.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired tetrahydro-β-carboline intermediate.
Step 2: Synthesis of this compound (Oxidation to β-carboline)
-
Reaction Setup: The tetrahydro-β-carboline intermediate from Step 1 is dissolved in a suitable solvent (e.g., dioxane or toluene).
-
Oxidation: An oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or manganese dioxide (MnO2) (2-5 eq) is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC.
-
Work-up: After completion, the reaction mixture is cooled to room temperature and filtered to remove the oxidant. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.
Characterization Data:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the molecular formula.
Biological Activity and Mechanism of Action
This compound is a potent and specific inhibitor of the MDM2 protein.[1] MDM2 is an E3 ubiquitin ligase that plays a critical role in the negative regulation of the p53 tumor suppressor protein. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and promoting tumor cell survival.
Signaling Pathway of this compound Action
This compound exerts its anticancer effects by disrupting the MDM2-p53 interaction. The binding of this compound to MDM2 induces a conformational change that promotes the auto-ubiquitination of MDM2 and its subsequent degradation by the proteasome.[6] This leads to the stabilization and accumulation of p53, which can then activate downstream target genes involved in cell cycle arrest, apoptosis, and senescence.
In Vitro and In Vivo Activity of this compound
| Parameter | Cell Line(s) | Value | Reference |
| In Vitro | |||
| IC50 | HPAC (pancreatic) | 0.38 µM | [1] |
| Panc-1 (pancreatic) | 0.50 µM | [1] | |
| AsPC-1 (pancreatic) | 0.36 µM | [1] | |
| Mia-Paca-2 (pancreatic) | 0.41 µM | [1] | |
| IMR90 (normal fibroblast) | 13.22 µM | [1] | |
| In Vivo | |||
| Administration | Xenograft and orthotopic mouse models | 40 mg/kg; i.p. injection; 5 d/wk | [1] |
| Outcome | Pancreatic tumor growth suppression | Significant reduction in tumor volume | [1] |
Conclusion
This compound is a promising MDM2 inhibitor with a well-defined chemical structure and a clear mechanism of action. Its synthesis, achievable through established chemical reactions, and its potent in vitro and in vivo anticancer activity make it a valuable tool for cancer research and a potential candidate for further drug development. This guide provides the foundational technical information necessary for researchers to build upon in their exploration of this compound and its therapeutic potential.
References
- 1. Accelerated MDM2 auto-degradation induced by DNA-damage kinases is required for p53 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetyl-6-methoxytryptamine | 22375-73-1 | A-1474 [biosynth.com]
- 3. mdpi.com [mdpi.com]
- 4. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Discovery of SP-141: A Novel MDM2 Inhibitor Promoting Proteasomal Degradation
An In-depth Technical Guide for Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical evaluation of SP-141, a novel, potent, and specific small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) oncogene. Identified through structure-based virtual screening, this compound represents a new class of MDM2 inhibitors that, unlike traditional antagonists of the MDM2-p53 interaction, induces the auto-ubiquitination and subsequent proteasomal degradation of the MDM2 protein. This unique mechanism confers potent anti-cancer activity in various models, including those with mutant or deficient p53, highlighting its significant therapeutic potential.
Core Mechanism of Action
The MDM2 oncoprotein is a critical negative regulator of the p53 tumor suppressor.[1] It functions as an E3 ubiquitin ligase, targeting p53 for degradation through the ubiquitin-proteasome system.[1] Overexpression of MDM2, observed in numerous human cancers, effectively inactivates p53, allowing cancer cells to evade apoptosis and proliferate.[1]
This compound was designed to directly bind to the MDM2 protein.[2][3] This binding event initiates a conformational change that promotes MDM2's intrinsic E3 ligase activity toward itself, leading to auto-ubiquitination and rapid degradation by the proteasome.[2][3][4] This degradation of MDM2 results in several downstream anti-cancer effects:
-
In p53 wild-type cells: The reduction in MDM2 levels leads to the stabilization and accumulation of p53.[2] This, in turn, elevates levels of downstream effectors like p21, inducing cell cycle arrest and apoptosis.[2]
-
In p53 mutant/deficient cells: this compound demonstrates potent cytotoxicity independent of p53 status.[2][4][5][6] This suggests that the inhibitor's activity is not solely reliant on p53 restoration but also on the inhibition of MDM2's other oncogenic functions.
This mechanism distinguishes this compound from well-known MDM2 inhibitors like Nutlins, which primarily function by blocking the MDM2-p53 protein-protein interaction.[7]
Quantitative Data Summary
The following tables summarize the key quantitative metrics defining the potency and efficacy of this compound from preclinical studies.
Table 1: Binding Affinity of this compound to MDM2
| Parameter | Value | Assay Method | Reference |
|---|
| Ki | 28 nM | Fluorescence Polarization (FP)-based Binding Assay |[6][7][8] |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Cancer Type | p53 Status | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| HPAC | Pancreatic | Wild-type | 0.38 | [2][5] |
| Panc-1 | Pancreatic | Mutant | 0.50 | [2][5] |
| AsPC-1 | Pancreatic | Mutant | 0.36 | [5] |
| Mia-Paca-2 | Pancreatic | Mutant | 0.41 | [5] |
| MCF-7 | Breast | Wild-type | Not specified, but potent activity shown | [6] |
| MDA-MB-468 | Breast | Mutant | Not specified, but potent activity shown | [6] |
| IMR90 | Normal Fibroblast | Wild-type | 13.22 |[5] |
The significantly higher IC₅₀ value in the non-cancerous IMR90 cell line suggests a selective cytotoxicity of this compound for cancer cells.[5]
Table 3: In Vivo Efficacy of this compound in Pancreatic Cancer Mouse Models
| Model Type | Dosage & Administration | Treatment Schedule | Outcome | Reference |
|---|---|---|---|---|
| Xenograft | 40 mg/kg; Intraperitoneal (i.p.) injection | 5 days/week for ~3 weeks | 75% reduction in tumor volume vs. control on Day 18 | [2][5] |
| Orthotopic | 40 mg/kg; Intraperitoneal (i.p.) injection | 5 days/week for ~3 weeks | Induced tumor regression |[2][4] |
No significant differences in body weight were observed between treated and control groups, indicating a lack of apparent host toxicity at the effective dose.[3][5]
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the core signaling pathways and the experimental logic used to characterize this compound.
Caption: The MDM2-p53 negative feedback loop.
References
- 1. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Feasibility of Developing Radiotracers for MDM2: Synthesis and Preliminary Evaluation of an 18F-Labeled Analogue of the MDM2 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
An In-depth Technical Guide on the Binding Affinity of SP-141 to the MDM2 Protein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of SP-141, a potent inhibitor of the Mouse Double Minute 2 (MDM2) oncoprotein. The information presented herein is curated from peer-reviewed scientific literature to support research and development efforts in oncology and related fields.
Introduction to this compound and MDM2
The MDM2 protein is a crucial negative regulator of the p53 tumor suppressor. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and promoting tumor cell survival and proliferation. Consequently, inhibiting the MDM2-p53 interaction has become a significant strategy in cancer therapy.
This compound is a novel, cell-permeable pyrido[3,4-b]indole derivative that has been identified as a high-affinity inhibitor of MDM2.[1][2] Unlike many other MDM2 inhibitors that primarily focus on disrupting the MDM2-p53 interaction, this compound exhibits a unique mechanism of action by inducing MDM2 auto-ubiquitination and subsequent proteasomal degradation.[2][3][4] This activity is observed in cancer cells regardless of their p53 status, suggesting a broader therapeutic potential.[1][3]
Quantitative Binding Affinity of this compound to MDM2
The binding affinity of this compound to the MDM2 protein has been quantified using various biophysical techniques. The following table summarizes the key binding parameters reported in the literature, providing a comparative view of its potency.
| Parameter | Value | Method | Reference |
| Ki (Inhibition Constant) | 28 ± 6 nM | Fluorescence Polarization (FP) | [5][6] |
| KD (Dissociation Constant) | 43 nM | Surface Plasmon Resonance (SPR) | [5][6] |
These values indicate that this compound binds to MDM2 with high affinity. For comparison, the natural p53 peptide (residues 16-27) has a reported Ki of 1.11 ± 0.19 µM for MDM2, highlighting the significantly stronger interaction of this compound.[6]
Mechanism of Action: Beyond p53-Interaction Blockade
This compound's primary mechanism involves direct binding to the hydrophobic groove of MDM2, a region that is also the binding site for p53.[1][6] This binding event triggers a conformational change in MDM2, leading to its auto-ubiquitination and subsequent degradation by the proteasome. This degradation of MDM2 results in the stabilization and accumulation of p53 (in p53 wild-type cells), which can then activate downstream pathways leading to cell cycle arrest and apoptosis.[3] A key advantage of this compound is its efficacy in cancer cells with mutant or deficient p53, as the depletion of the oncogenic MDM2 protein itself has anti-tumor effects.[2][3]
Caption: Signaling pathway of this compound action on the MDM2-p53 axis.
Experimental Protocols for Binding Affinity Determination
The following sections detail the methodologies used to quantify the binding affinity of this compound to MDM2.
Fluorescence Polarization (FP) Assay
Fluorescence polarization is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. This method was used to determine the inhibition constant (Ki) of this compound.
Principle: A fluorescently labeled p53-derived peptide is used as a probe. When unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger MDM2 protein, its tumbling slows significantly, leading to an increase in fluorescence polarization. This compound competes with the fluorescent peptide for binding to MDM2, causing a displacement of the peptide and a corresponding decrease in fluorescence polarization.
Methodology:
-
Reagents and Preparation:
-
Recombinant human MDM2 protein.
-
Fluorescently labeled p53 peptide (e.g., Rhodamine-labeled p53 peptide).
-
This compound compound dissolved in an appropriate solvent (e.g., DMSO).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
-
Assay Procedure:
-
A fixed concentration of MDM2 protein and the fluorescently labeled p53 peptide are incubated together to form a complex.
-
Serial dilutions of this compound are added to the MDM2-peptide complex in a microplate (e.g., 384-well).
-
The plate is incubated to allow the binding to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
The decrease in fluorescence polarization is plotted against the concentration of this compound.
-
The IC50 value (the concentration of this compound that displaces 50% of the fluorescent peptide) is determined by fitting the data to a sigmoidal dose-response curve.
-
The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent peptide and its affinity for MDM2.
-
Caption: Experimental workflow for the Fluorescence Polarization assay.
Surface Plasmon Resonance (SPR) Assay
Surface Plasmon Resonance is a label-free optical technique used to measure real-time biomolecular interactions. It was employed to determine the dissociation constant (KD) of the this compound and MDM2 interaction.
Principle: One of the binding partners (ligand) is immobilized on a sensor chip surface. The other binding partner (analyte) is flowed over the surface. The binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The rate of association (kon) and dissociation (koff) can be determined from the sensorgram, and the dissociation constant (KD = koff/kon) can be calculated.
Methodology:
-
Reagents and Preparation:
-
Recombinant human MDM2 protein.
-
This compound compound dissolved in running buffer.
-
SPR sensor chip (e.g., CM5 chip).
-
Immobilization reagents (e.g., EDC/NHS).
-
Running buffer (e.g., HBS-EP+).
-
-
Assay Procedure:
-
The MDM2 protein is immobilized on the sensor chip surface via amine coupling.
-
A reference flow cell is prepared similarly but without the immobilized protein to subtract non-specific binding.
-
A series of concentrations of this compound are injected over the sensor surface.
-
The association of this compound to MDM2 is monitored in real-time.
-
After the association phase, running buffer is flowed over the surface to monitor the dissociation of the complex.
-
The sensor surface is regenerated between cycles to remove bound analyte.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The association and dissociation phases of the sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (kon and koff).
-
The dissociation constant (KD) is calculated from the ratio of the rate constants (koff/kon) or by steady-state affinity analysis.
-
Caption: Experimental workflow for the Surface Plasmon Resonance assay.
Conclusion
This compound is a high-affinity MDM2 inhibitor with a distinct mechanism of action that involves inducing the proteasomal degradation of MDM2. This activity, independent of p53 status, makes it a promising candidate for cancer therapy, particularly in tumors with non-functional p53. The quantitative binding data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and other novel MDM2-targeted therapies.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Feasibility of Developing Radiotracers for MDM2: Synthesis and Preliminary Evaluation of an 18F-Labeled Analogue of the MDM2 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Mechanism of SP-141: A Potent Inducer of MDM2 Degradation
A Technical Guide for Researchers and Drug Development Professionals
Abstract
SP-141 is a novel small molecule inhibitor of the Mouse Double Minute 2 (MDM2) oncoprotein, demonstrating significant anti-cancer activity in various preclinical models, irrespective of p53 tumor suppressor status.[1][2] Unlike traditional MDM2 inhibitors that primarily focus on disrupting the MDM2-p53 interaction, this compound exhibits a unique mechanism of action by directly binding to MDM2 and inducing its auto-ubiquitination and subsequent proteasomal degradation.[2][3] This guide provides an in-depth technical overview of the core mechanism by which this compound mediates MDM2 degradation, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways and workflows.
Core Mechanism of Action
This compound directly binds to the MDM2 protein with high affinity.[2] This binding event promotes a conformational change in MDM2, enhancing its intrinsic E3 ubiquitin ligase activity towards itself.[2] This leads to the auto-ubiquitination of MDM2, marking it for recognition and degradation by the 26S proteasome.[2][4] The depletion of cellular MDM2 levels results in the stabilization and accumulation of its downstream targets, including the p53 tumor suppressor protein in wild-type p53 cancer cells, leading to cell cycle arrest and apoptosis.[4] Notably, the anti-cancer effects of this compound are also observed in cancer cells with mutant or deficient p53, highlighting its potential for broader therapeutic application.[2][3]
Signaling Pathway of this compound-Induced MDM2 Degradation
Caption: this compound binds to MDM2, inducing its auto-ubiquitination and proteasomal degradation, leading to p53 stabilization.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
Table 1: Binding Affinity of this compound to MDM2
| Compound | Binding Affinity (Ki) | Assay Method | Reference |
| This compound | 28 ± 6 nM | Fluorescence Polarization-based MDM2 Binding Assay | [1][5][6] |
Table 2: In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | p53 Status | IC50 (µM) after 72h | Reference |
| HPAC | Wild-type | 0.38 | [2][7] |
| Panc-1 | Mutant (R273H) | 0.50 | [2][7] |
| AsPC-1 | p53 deleted | 0.36 | [2][7] |
| Mia-Paca-2 | Mutant (R248W) | 0.41 | [2][7][8] |
| IMR90 (normal fibroblast) | Wild-type | 13.22 | [7] |
Table 3: Experimental Conditions for Key Assays
| Assay | Cell Lines | This compound Concentration | Treatment Duration | Key Reagents | Reference |
| MDM2 Degradation Rate | HPAC, Panc-1 | 0.5 µM | Variable | Cycloheximide (CHX, 15 µg/mL) | [2] |
| MDM2 Ubiquitination | HPAC, Panc-1, HepG2, Huh7 | 0.2 - 0.5 µM | 24 hours | MG132 (25 µM) for the last 6 hours | [2][4] |
| Cell Viability | Pancreatic Cancer Lines | 0.01 - 10 µM | 72 hours | N/A | [2][7] |
| Apoptosis | Pancreatic Cancer Lines | Variable | 48 hours | N/A | [2] |
| Cell Cycle Analysis | Pancreatic Cancer Lines | Variable | 24 hours | N/A | [2] |
Detailed Experimental Protocols
Cycloheximide (CHX) Chase Assay for MDM2 Stability
This assay is used to determine the half-life of the MDM2 protein in the presence or absence of this compound.
Experimental Workflow:
References
- 1. Feasibility of Developing Radiotracers for MDM2: Synthesis and Preliminary Evaluation of an 18F-Labeled Analogue of the MDM2 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutant p53 drives pancreatic cancer metastasis through cell-autonomous PDGF receptor beta signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. axonmedchem.com [axonmedchem.com]
- 6. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pathology.jhu.edu [pathology.jhu.edu]
The Effect of SP-141 on the p53 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP-141 is a small molecule inhibitor of the Murine Double Minute 2 (MDM2) oncogene.[1] MDM2 is a critical negative regulator of the p53 tumor suppressor, a protein often referred to as the "guardian of the genome" due to its central role in preventing cancer formation.[2][3] In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.[4] this compound has emerged as a promising therapeutic agent due to its ability to disrupt the MDM2-p53 interaction, thereby reactivating p53 signaling.[5][6] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.
Core Mechanism of Action: MDM2 Inhibition
This compound directly binds to the MDM2 protein.[5][6] This binding event is believed to induce a conformational change in MDM2, promoting its auto-ubiquitination and subsequent degradation by the proteasome.[7] The degradation of MDM2 liberates p53 from its negative regulation, leading to the stabilization and accumulation of p53 in the nucleus.[8] Activated p53 can then transcriptionally activate its downstream target genes, such as p21, which mediate crucial anti-cancer effects like cell cycle arrest and apoptosis.[5][8]
Quantitative Data on the Effects of this compound
In Vitro Efficacy
The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines with varying p53 status. The half-maximal inhibitory concentration (IC50) values demonstrate potent cytotoxicity, often in a p53-independent manner.
| Table 1: Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines | |
| Cell Line | Cancer Type |
| Brain Tumor | |
| U87MG | Glioblastoma |
| DAOY | Medulloblastoma |
| Neuroblastoma | |
| NB-1643 | Neuroblastoma |
| SK-N-SH | Neuroblastoma |
| NB-EBC1 | Neuroblastoma |
| CHLA255 | Neuroblastoma |
| NGP | Neuroblastoma |
| SK-N-AS | Neuroblastoma |
| LA1-55n | Neuroblastoma |
| NB-1691 | Neuroblastoma |
| SK-N-BE2 | Neuroblastoma |
| Pancreatic Cancer | |
| HPAC | Pancreatic |
| Panc-1 | Pancreatic |
| AsPC-1 | Pancreatic |
| Mia-Paca-2 | Pancreatic |
| IMR90 | Normal Fibroblast |
| Data compiled from multiple studies.[5][7][9] |
Modulation of p53 Pathway Proteins
Treatment with this compound leads to significant changes in the expression levels of key proteins in the p53 signaling pathway.
| Table 2: Effect of this compound on Protein Expression | |||
| Cell Line | p53 Status | Protein | Effect of this compound Treatment |
| U87MG | Wild-Type | MDM2 | Decreased |
| p53 | Increased | ||
| p21 | Increased | ||
| DAOY | Mutant | MDM2 | Decreased |
| p53 | No significant change | ||
| p21 | No significant change | ||
| NB-1643 | Wild-Type | MDM2 | Decreased |
| LA1-55n | Null | MDM2 | Decreased |
| Observations are based on Western blot analyses from cited literature.[8][9] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the effects of this compound.
Cell Viability Assay (Resazurin Reduction Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0-25 µM) for 72 hours.[5] Include a vehicle control (e.g., DMSO).
-
Resazurin (B115843) Addition: Add resazurin solution to each well to a final concentration of 10% (v/v) and incubate for 2-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence of the resorufin (B1680543) product using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Western Blotting
-
Cell Lysis: Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours).[8][9] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 4-20% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against MDM2, p53, p21, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using software such as ImageJ.[9]
Cell Cycle Analysis
-
Cell Treatment: Treat cells with different concentrations of this compound for 24 hours.[4][5]
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with various concentrations of this compound for 24-48 hours.[4][5]
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
p53-Independent Mechanisms
Notably, this compound has demonstrated efficacy in cancer cells with mutant or null p53, indicating that its anti-cancer effects are not solely dependent on the p53 pathway.[4][5][9] While the primary mechanism involves MDM2 degradation, this can have downstream consequences independent of p53. The exact p53-independent mechanisms are still under investigation but may involve other cellular targets of MDM2.
Conclusion
This compound is a potent MDM2 inhibitor that effectively disrupts the MDM2-p53 autoregulatory loop, leading to the activation of the p53 signaling pathway. This activity results in significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on MDM2-targeted cancer therapies. The evidence of p53-independent activity further broadens the potential clinical applications of this compound, making it a compelling candidate for further investigation.
References
- 1. Oral delivery of anti-MDM2 inhibitor SP141-loaded FcRn-targeted nanoparticles to treat breast cancer and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
SP-141: A Novel MDM2 Inhibitor with Potent Activity in p53-Mutant Cancer Cells
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity, and its mutation is a hallmark of over half of all human cancers.[1][2][3] While the loss of p53 function is a major driver of tumorigenesis, many mutant p53 proteins also acquire oncogenic gain-of-function activities that promote cancer progression, metastasis, and drug resistance.[1][4][5] This has made the targeting of p53-mutant cancers a significant challenge in oncology.[6][7][8][9] SP-141, a novel pyrido[b]indole derivative, has emerged as a promising therapeutic agent that demonstrates potent antitumor activity in cancer cells irrespective of their p53 status.[10][11][12] This technical guide provides a comprehensive overview of the preclinical activity of this compound in p53-mutant cancer cells, detailing its mechanism of action, experimental validation, and future therapeutic potential.
Core Mechanism of Action: p53-Independent MDM2 Degradation
Unlike many conventional MDM2 inhibitors that aim to disrupt the MDM2-p53 interaction, this compound employs a distinct and advantageous mechanism.[11] this compound directly binds to the MDM2 protein, inducing its autoubiquitination and subsequent proteasomal degradation.[10][11] This leads to a significant reduction in cellular MDM2 levels. The oncogenic effects of MDM2 are not solely dependent on its inhibition of p53; it also possesses p53-independent oncogenic functions.[10][12] By promoting the degradation of MDM2, this compound effectively mitigates both the p53-dependent and p53-independent oncogenic activities of MDM2. This makes this compound a viable therapeutic strategy for cancers harboring p53 mutations, where traditional MDM2-p53 antagonists would be ineffective.[11]
Quantitative Analysis of this compound Activity
Preclinical studies have demonstrated the potent cytotoxic and anti-proliferative effects of this compound across a range of p53-mutant cancer cell lines. The following tables summarize the key quantitative data from these investigations.
Table 1: Cytotoxicity of this compound in p53-Mutant Brain Tumor Cell Lines [10]
| Cell Line | p53 Status | IC50 (nM) |
| DAOY | Mutant | 150 |
| U87MG | Wild-Type | 250 |
IC50 values were determined after 72 hours of treatment with this compound using a resazurin (B115843) reduction assay.
Table 2: Induction of Apoptosis by this compound in Neuroblastoma Cell Lines [12]
| Cell Line | p53 Status | This compound Concentration (µM) | % Apoptotic Cells (Annexin V-FITC+) |
| SK-N-AS | Mutant | 0 | - |
| 0.25 | ~15% | ||
| 0.5 | ~25% | ||
| 1 | ~40% | ||
| SK-N-BE2 | Mutant | 0 | - |
| 0.25 | ~20% | ||
| 0.5 | ~35% | ||
| 1 | ~50% | ||
| LA1-55n | Null | 0 | - |
| 0.25 | ~18% | ||
| 0.5 | ~30% | ||
| 1 | ~45% |
Apoptosis was measured by Annexin V-FITC staining after 48 hours of treatment.
Table 3: Effect of this compound on Cell Cycle Distribution in Neuroblastoma Cell Lines [12]
| Cell Line | p53 Status | This compound Concentration (µM) | % Cells in G2/M Phase |
| SK-N-AS | Mutant | 0 | ~20% |
| 0.25 | ~35% | ||
| 0.5 | ~50% | ||
| LA1-55n | Null | 0 | ~18% |
| 0.25 | ~30% | ||
| 0.5 | ~45% |
Cell cycle distribution was assessed by propidium (B1200493) iodide (PI) staining after 24 hours of treatment.
Key Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of this compound in p53-mutant cancer cells.
Cell Viability Assay (Resazurin Reduction Assay)[10]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound (e.g., 0-25 µM) for 72 hours.
-
Resazurin Addition: Resazurin solution is added to each well and the plates are incubated for a specified time (e.g., 2-4 hours) at 37°C.
-
Fluorescence Measurement: The fluorescence of the resorufin (B1680543) product is measured using a microplate reader at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis: The fluorescence intensity is proportional to the number of viable cells. IC50 values are calculated by plotting the percentage of cell growth inhibition against the drug concentration.
Apoptosis Analysis (Annexin V-FITC/PI Staining)[10][12]
-
Cell Treatment: Cells are treated with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered necrotic or late apoptotic.
-
Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified.
Cell Cycle Analysis (Propidium Iodide Staining)[10][12][13]
-
Cell Treatment: Cells are treated with different concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined based on the DNA content histogram.
Western Blotting[12]
-
Protein Extraction: Cells are treated with this compound, and total protein is extracted using a suitable lysis buffer.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., MDM2, p53, p21, apoptotic and cell cycle-related proteins) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Impact of this compound
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization.
Caption: this compound binds to MDM2, inducing its degradation and inhibiting oncogenic functions.
References
- 1. Drugs Targeting p53 Mutations with FDA Approval and in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MD Anderson researchers present encouraging results of early-stage clinical trials at 2022 ASCO Annual Meeting | MD Anderson Cancer Center [mdanderson.org]
- 3. P53 Research: The Past Thirty Years and the Next Thirty Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecularly targeted therapies for p53-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New therapeutic strategies to treat human cancers expressing mutant p53 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roswell Park Study First to Show Two-Drug Combination Selectively Targets p53-Mutant Cancers | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 7. Clinical Trial Development in TP53-Mutated Locally Advanced and Recurrent and/or Metastatic Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study first to show two-drug combination selectively targets p53-mutant cancers - ecancer [ecancer.org]
- 9. onclive.com [onclive.com]
- 10. researchgate.net [researchgate.net]
- 11. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
SP-141: A Technical Guide to Cellular Uptake and Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP-141 is a novel, cell-permeable, small molecule inhibitor of the Mouse Double Minute 2 (MDM2) E3 ubiquitin ligase. It has demonstrated significant anti-tumor activity in preclinical models of breast and pancreatic cancer.[1] The primary mechanism of action of this compound involves its direct binding to MDM2, which induces a conformational change that promotes MDM2's autoubiquitination and subsequent degradation by the proteasome.[1][2] This leads to the reduction of cellular MDM2 levels, thereby liberating the tumor suppressor protein p53 (in p53 wild-type cells) and inducing cell cycle arrest and apoptosis.[2] Notably, this compound has shown efficacy irrespective of the p53 mutational status of the cancer cells.[2][3]
This technical guide provides a comprehensive overview of the cellular uptake and permeability of this compound, based on currently available data. It includes quantitative data from cellular uptake studies of a radiolabeled analog, detailed experimental protocols, and a visualization of the key signaling pathway affected by this compound.
Data Presentation: Cellular Uptake
While direct quantitative data on the permeability of this compound from assays such as the Caco-2 intestinal permeability model are not currently available in the public domain, studies on a fluorine-18 (B77423) labeled analog of this compound, [18F]1, provide valuable insights into its cellular uptake.
Table 1: In Vitro Cellular Uptake of [18F]1 (this compound Analog)
| Cell Line | Cancer Type | Uptake (% per mg protein) | Incubation Time | Reference |
| MCF-7 | Breast Adenocarcinoma | 71.4% | 1 hour | [4] |
| HepG2 | Hepatocellular Carcinoma | 67.5% | 1 hour | [4] |
Data extracted from a study on the feasibility of developing radiotracers for MDM2 imaging.[4]
Experimental Protocols
In Vitro Cellular Uptake of [18F]1 (this compound Analog)
This protocol describes the methodology used to quantify the cellular uptake of the radiolabeled this compound analog, [18F]1.
Objective: To determine the extent of cellular uptake of [18F]1 in cancer cell lines.
Materials:
-
MCF-7 and HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
[18F]1 (radiolabeled this compound analog)
-
This compound (for competition and control experiments)
-
Phosphate-buffered saline (PBS)
-
Sodium hydroxide (B78521) (NaOH) solution (0.1 N)
-
Gamma counter
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Culture: Culture MCF-7 and HepG2 cells in appropriate cell culture medium until they reach a suitable confluency in multi-well plates.
-
Pre-treatment (for MDM2 degradation): For experiments assessing the specificity of uptake, pre-treat cells with a non-radiolabeled this compound solution (e.g., 1 µM) for 21 hours to induce the degradation of the MDM2 protein.[5]
-
Incubation with Radiotracer: Add [18F]1 to the cell culture medium at a specific concentration and incubate for a defined period (e.g., 1 hour) at 37°C.
-
Washing: After incubation, remove the medium containing the radiotracer and wash the cells multiple times with ice-cold PBS to remove any unbound [18F]1.
-
Cell Lysis: Lyse the cells by adding a sodium hydroxide solution (e.g., 0.1 N NaOH).
-
Radioactivity Measurement: Collect the cell lysates and measure the radioactivity using a gamma counter to determine the amount of internalized [18F]1.
-
Protein Quantification: Determine the total protein concentration in the cell lysates using a standard protein assay.
-
Data Analysis: Express the cellular uptake as the percentage of the added radioactivity per milligram of cellular protein (%/mg protein).
Caco-2 Permeability Assay (General Protocol)
While no specific data for this compound is available, the following is a general protocol for assessing the intestinal permeability of a compound using the Caco-2 cell model. This assay is a standard in vitro method to predict the oral absorption of drugs.
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 20% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound (e.g., this compound)
-
Lucifer yellow (as a marker for monolayer integrity)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of Transwell® inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity. Additionally, perform a Lucifer yellow permeability test; low permeability of Lucifer yellow indicates a tight monolayer.
-
Permeability Assay (Apical to Basolateral): a. Wash the cell monolayer with pre-warmed HBSS. b. Add the test compound solution in HBSS to the apical (A) chamber. c. Add fresh HBSS to the basolateral (B) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
Permeability Assay (Basolateral to Apical): a. Perform the assay in the reverse direction by adding the test compound to the basolateral chamber and sampling from the apical chamber to assess active efflux.
-
Sample Analysis: Analyze the concentration of the test compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
Western Blot for MDM2 Degradation
This protocol describes how to assess the effect of this compound on the cellular levels of the MDM2 protein.
Objective: To determine if this compound induces the degradation of MDM2 in cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, Panc-1)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-MDM2, anti-p53, anti-p21, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cancer cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against MDM2 and other proteins of interest overnight at 4°C.
-
Washing: Wash the membrane to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the relative protein levels, normalizing to the loading control (β-actin).
Mandatory Visualization
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound, leading to the degradation of MDM2 and the subsequent cellular responses.
Caption: this compound binds to MDM2, inducing its autoubiquitination and proteasomal degradation.
Experimental Workflow for Cellular Uptake Analysis
The following diagram outlines the key steps in the experimental workflow for quantifying the cellular uptake of a radiolabeled compound like an this compound analog.
Caption: Workflow for quantifying radiolabeled this compound analog cellular uptake.
Conclusion
This compound is a promising anti-cancer agent with a unique mechanism of action that involves the induced degradation of its target, MDM2. The available data from a radiolabeled analog indicates that this compound can effectively enter cancer cells. However, a complete understanding of its permeability characteristics, particularly concerning its potential for oral administration, would be greatly enhanced by further studies, such as the Caco-2 permeability assay. The experimental protocols and pathway diagram provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound and similar MDM2-targeting compounds.
References
- 1. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Feasibility of Developing Radiotracers for MDM2: Synthesis and Preliminary Evaluation of an 18F-Labeled Analogue of the MDM2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Feasibility of Developing Radiotracers for MDM2: Synthesis and Preliminary Evaluation of an 18F-Labeled Analogue of the MDM2 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of GPR141 in Breast Cancer: An In-depth Technical Guide
A Note on Nomenclature: Initial searches for "SP-141" in the context of breast cancer did not yield relevant results. However, a substantial body of research exists for "GPR141" (G-protein-coupled receptor 141), a protein implicated in breast cancer progression. This guide proceeds under the assumption that "this compound" was a typographical error and focuses on the target validation of GPR141.
Executive Summary
G-protein-coupled receptor 141 (GPR141) has emerged as a promising therapeutic target in breast cancer. Aberrantly overexpressed in various breast cancer subtypes, elevated GPR141 levels correlate with a poor prognosis. This technical guide provides a comprehensive overview of the scientific evidence validating GPR141 as a target for drug development in breast cancer. It details the molecular mechanisms, key experimental findings, and methodologies used to establish its role in tumor progression. The central mechanism of GPR141 involves the activation of the pro-tumorigenic p-mTOR/p53 signaling axis and the promotion of epithelial-to-mesenchymal transition (EMT), leading to enhanced cell proliferation, migration, and metastasis.
GPR141 Expression and Clinical Significance in Breast Cancer
GPR141 is significantly overexpressed in several breast cancer cell lines, including MCF-7, MDA-MB-231, and ZR-75-1, when compared to non-cancerous breast epithelial cells like MCF10A.[1][2] Analysis of patient tumor data from The Cancer Genome Atlas (TCGA) reveals GPR141 amplification in various breast cancer subtypes, with a notable frequency in breast invasive mixed mucinous carcinoma and breast invasive ductal carcinoma.[1][2] This aberrant expression is clinically relevant, as studies have shown a correlation between high GPR141 levels and poor patient prognosis.[1][3][4][5]
Molecular Mechanism and Signaling Pathway
GPR141 exerts its oncogenic functions primarily through the dysregulation of the p-mTOR/p53 signaling pathway and by inducing an epithelial-to-mesenchymal transition (EMT).
The GPR141-p-mTOR-p53 Axis
Overexpression of GPR141 leads to the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), evidenced by increased phosphorylation of mTOR (p-mTOR) and its downstream substrates, such as p70S6K and S6 ribosomal protein.[1][6] Concurrently, GPR141 activation results in the downregulation of the tumor suppressor protein p53.[1][3] This p53 reduction is, at least in part, mediated by the E3 ubiquitin ligase Cullin1, which facilitates the proteasomal degradation of p53.[1][3][4][5] A physical interaction between the p-mTOR1 substrate, phosphorylated 40S ribosome protein S6 (ps6), and Cullin1 has been demonstrated, suggesting a mechanistic link between mTOR activation and p53 degradation in GPR141-overexpressing cells.[1][3][4][5] Silencing of GPR141 reverses these effects, leading to decreased p-mTOR1 signaling and restoration of p53 expression.[1][3]
Induction of Epithelial-to-Mesenchymal Transition (EMT)
GPR141 overexpression promotes EMT, a key process in cancer metastasis. This is characterized by the downregulation of the epithelial marker E-cadherin and the upregulation of mesenchymal markers such as N-cadherin and the transcription factor Snail.[1][2] This shift in cellular phenotype contributes to the enhanced migratory and invasive capabilities of breast cancer cells.
Preclinical Validation of GPR141 as a Therapeutic Target
The validation of GPR141 as a target has been established through a series of in vitro and in vivo experiments that demonstrate its critical role in breast cancer progression.
In Vitro Studies
In vitro experiments using human breast cancer cell lines have been instrumental in dissecting the functional role of GPR141.
| Cell Line | Experiment | Effect of GPR141 Overexpression | Effect of GPR141 Silencing |
| MCF-7, MDA-MB-231 | Migration Assay | Increased number of migrated cells[1][2] | Decreased cell migration[1] |
| MCF-7, MDA-MB-231 | Wound Healing Assay | Increased percentage of wound closure[1][2] | Decreased wound closure[1] |
| MCF-7, MDA-MB-231, ZR-75-1 | Colony Formation Assay | Increased number and size of colonies[1][6] | Decreased colony formation[1] |
| MDA-MB-231, ZR-75-1 | Cell Cycle Analysis | Increased G1-S phase transition[6] | G1 phase cell cycle arrest[1][7] |
| MCF-7, MDA-MB-231 | Protein Expression (Western Blot) | Upregulation of p-mTOR, N-cadherin, Snail; Downregulation of p53, E-cadherin[1][2] | Downregulation of p-mTOR, N-cadherin, Snail; Upregulation of p53, E-cadherin[1] |
In Vivo Studies
The tumorigenic role of GPR141 has been confirmed in animal models, providing strong preclinical evidence for its potential as a therapeutic target.
| Animal Model | Cell Line | Key Findings with GPR141 Overexpression |
| NOD SCID Mice | MDA-MB-231 | Significant increase in tumor volume and weight compared to control.[1][8] |
| Chick Chorioallantoic Membrane (CAM) | MDA-MB-231 | Increased tumor formation and angiogenesis.[1][8] |
Immunohistochemical analysis of tumors from these xenograft models revealed higher expression of the proliferation marker Ki67 and the mesenchymal marker N-cadherin, and increased p-mTOR1 levels in GPR141-overexpressing tumors.[1][8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols used in GPR141 target validation studies.
Workflow for GPR141 Functional Analysis
siRNA-Mediated Gene Silencing
-
Objective: To knockdown the expression of GPR141 to assess the functional consequences.
-
Protocol:
-
Breast cancer cells (e.g., ZR-75-1) are seeded in 6-well plates.
-
Cells are transfected with GPR141-specific small interfering RNA (siRNA) or a non-targeting control siRNA using a suitable transfection reagent (e.g., Lipofectamine).
-
After 48-72 hours of incubation, cells are harvested.
-
Knockdown efficiency is confirmed by quantitative real-time PCR (qRT-PCR) and Western blotting.
-
Functional assays (proliferation, migration, etc.) are then performed on the transfected cells.
-
Plasmid-Based Overexpression
-
Objective: To overexpress GPR141 to study its gain-of-function effects.
-
Protocol:
-
Breast cancer cells (e.g., MCF-7, MDA-MB-231) are transfected with a mammalian expression vector containing the full-length GPR141 cDNA (e.g., pCMV3-GPR141) or an empty vector control.
-
Transfection is carried out using a suitable reagent.
-
Stable cell lines overexpressing GPR141 can be generated by selecting transfected cells with an appropriate antibiotic (e.g., G418).
-
Overexpression is confirmed by Western blotting and qRT-PCR.
-
These cells are then used for functional assays and in vivo xenograft studies.
-
Co-Immunoprecipitation (Co-IP)
-
Objective: To investigate the interaction between ps6 and Cullin1.
-
Protocol:
-
Cell lysates from GPR141-overexpressing and control MDA-MB-231 cells are prepared in a non-denaturing lysis buffer.
-
The lysate is pre-cleared with protein A/G agarose (B213101) beads.
-
The pre-cleared lysate is incubated with an antibody against ps6 or a control IgG antibody overnight at 4°C.
-
Protein A/G agarose beads are added to pull down the antibody-protein complexes.
-
The beads are washed extensively to remove non-specific binding proteins.
-
The immunoprecipitated proteins are eluted and analyzed by Western blotting using an antibody against Cullin1.
-
In Vivo Xenograft Model
-
Objective: To evaluate the effect of GPR141 on tumor growth in a living organism.
-
Protocol:
-
MDA-MB-231 cells stably overexpressing GPR141 or a control vector are harvested.
-
A specific number of cells (e.g., 1x10^6) are resuspended in a mixture of media and Matrigel.
-
The cell suspension is injected orthotopically into the mammary fat pad of female immunodeficient mice (e.g., NOD SCID).
-
Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Tumor volume is calculated using the formula: (length x width^2)/2.
-
At the end of the study (e.g., 70 days), mice are euthanized, and tumors are excised, weighed, and processed for histological and biochemical analysis.
-
Therapeutic Implications and Future Perspectives
The comprehensive validation of GPR141's role in promoting breast cancer proliferation, migration, and tumorigenesis strongly supports its development as a therapeutic target. The detailed understanding of its signaling pathway offers several avenues for therapeutic intervention:
-
Direct GPR141 Inhibition: Development of small molecule antagonists or therapeutic antibodies that block GPR141 activation.
-
Targeting Downstream Effectors: Utilizing existing or novel inhibitors of the mTOR pathway in combination with standard breast cancer therapies for patients with GPR141-overexpressing tumors.
-
Biomarker Development: GPR141 expression levels could serve as a prognostic biomarker to identify patients with a higher risk of metastasis and who may benefit from GPR141-targeted therapies.
Future research should focus on identifying the endogenous ligand for GPR141, which would facilitate the development of more specific and potent inhibitors. Furthermore, screening for small molecules that disrupt the GPR141-mediated signaling cascade is a critical next step toward translating these preclinical findings into clinical applications. As of now, there are no publicly disclosed clinical trials specifically targeting GPR141 in breast cancer.
Conclusion
The collective evidence from in vitro and in vivo studies provides a robust validation of GPR141 as a bona fide therapeutic target in breast cancer. Its aberrant expression in tumors and its mechanistic role in driving key oncogenic processes, including the activation of mTOR signaling and EMT, underscore its potential for targeted drug development. The detailed experimental frameworks described herein offer a solid foundation for future research aimed at discovering and evaluating novel GPR141-directed therapies for breast cancer patients.
References
- 1. G-protein-coupled receptor 141 mediates breast cancer proliferation and metastasis by regulating oncogenic mediators and the p-mTOR/p53 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. GPR141 regulates breast cancer progression via oncogenic mediators [medicaldialogues.in]
- 5. G-protein-coupled receptor 141 mediates breast cancer proliferation and metastasis by regulating oncogenic mediators and the p-mTOR/p53 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
SP-141: A Novel Dual-Inhibitor for Pancreatic Cancer Therapy
An In-depth Technical Guide on the Preclinical Efficacy and Mechanism of Action of SP-141
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a dismal five-year survival rate. The aggressive nature of PDAC is, in part, attributed to the complex and redundant signaling pathways that drive its proliferation, survival, and resistance to conventional therapies. Among these, the aberrant activation of the Murine Double Minute 2 (MDM2) oncoprotein and the Wnt/β-catenin signaling pathway are critical drivers of pancreatic tumorigenesis. This compound, a small molecule inhibitor, has emerged as a promising therapeutic candidate by uniquely targeting both of these pathways. This technical guide provides a comprehensive overview of the preclinical data on this compound, detailing its mechanism of action, efficacy in pancreatic cancer models, and the experimental protocols used to elucidate its therapeutic potential.
Quantitative Data Summary
The anti-proliferative activity of this compound has been evaluated in a panel of human pancreatic cancer cell lines, demonstrating potent cytotoxicity irrespective of their p53 mutational status. Furthermore, in vivo studies have shown significant tumor growth inhibition in xenograft models.
Table 1: In Vitro Cytotoxicity of this compound in Human Pancreatic Cancer Cell Lines
| Cell Line | p53 Status | IC50 (µM) after 72h exposure |
| HPAC | Wild-type | 0.38 |
| Panc-1 | Mutant | 0.50 |
| AsPC-1 | Mutant | 0.36 |
| Mia-Paca-2 | Mutant | 0.41 |
| IMR90 (Normal Fibroblast) | Wild-type | 13.22 |
Data compiled from studies demonstrating the potent and selective cytotoxicity of this compound against pancreatic cancer cells compared to normal cells.[1]
Table 2: In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model
| Treatment Group | Dosage and Administration | Tumor Volume Reduction vs. Control (Day 18) |
| This compound | 40 mg/kg/day, intraperitoneal injection, 5 days/week | 75% |
This table summarizes the significant in vivo anti-tumor activity of this compound in a xenograft model established with pancreatic cancer cells.[1]
Mechanism of Action: Dual Inhibition of MDM2 and β-catenin
This compound exerts its anti-cancer effects through a novel dual-inhibitory mechanism, promoting the degradation of both MDM2 and β-catenin via the ubiquitin-proteasome system.
MDM2 Degradation
This compound directly binds to the MDM2 protein, which induces a conformational change that enhances its intrinsic E3 ubiquitin ligase activity. This leads to the auto-ubiquitination of MDM2 and its subsequent degradation by the proteasome. The reduction in MDM2 levels leads to the stabilization and activation of the tumor suppressor p53 in wild-type cells, resulting in cell cycle arrest and apoptosis. Notably, this compound's efficacy is maintained in p53-mutant pancreatic cancer cells, indicating a p53-independent anti-tumor effect.[2][3]
β-catenin Degradation
Independent of its effect on MDM2, this compound also promotes the degradation of β-catenin.[4] This is significant as the Wnt/β-catenin pathway is frequently hyperactivated in pancreatic cancer, contributing to cell proliferation, invasion, and maintenance of cancer stem cells. This compound enhances the ubiquitination of β-catenin, marking it for proteasomal degradation. This leads to the downregulation of β-catenin's downstream target genes, such as c-Myc and Cyclin D1, which are critical for cell cycle progression.[5]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.
Caption: this compound mediated degradation of MDM2 and subsequent activation of p53.
Caption: this compound induced degradation of β-catenin and inhibition of cell proliferation.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound.
In Vitro Assays
Human pancreatic cancer cell lines (HPAC, Panc-1, AsPC-1, Mia-Paca-2) and the normal human fibroblast cell line (IMR90) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (typically ranging from 0.01 to 10 µM) for 72 hours.
-
Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease inhibitor cocktail.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE on a 10-12% polyacrylamide gel.
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions include: anti-MDM2 (1:1000), anti-β-catenin (1:1000), anti-p53 (1:1000), anti-p21 (1:1000), anti-c-Myc (1:1000), anti-Cyclin D1 (1:1000), and anti-β-actin (1:5000) as a loading control.
-
Wash the membrane three times with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Transfect cells with a plasmid encoding HA-tagged ubiquitin for 24 hours.
-
Treat the cells with this compound at the desired concentration for the indicated time.
-
Lyse the cells in a denaturing lysis buffer (1% SDS, 50 mM Tris-HCl pH 7.5, 0.5 mM EDTA) and boil for 10 minutes to dissociate protein-protein interactions.
-
Dilute the lysates 1:10 with a non-denaturing lysis buffer (1% Triton X-100, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA) and add a protease inhibitor cocktail and N-ethylmaleimide (NEM) to inhibit deubiquitinating enzymes.
-
Immunoprecipitate the protein of interest (MDM2 or β-catenin) overnight at 4°C using the corresponding primary antibody.
-
Capture the immune complexes with protein A/G agarose (B213101) beads for 2 hours at 4°C.
-
Wash the beads extensively with wash buffer (0.1% Triton X-100, 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 1 mM EDTA).
-
Elute the proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the ubiquitinated proteins by Western blotting using an anti-HA antibody.
In Vivo Xenograft Study
Athymic nude mice (4-6 weeks old) are used for the study. All animal procedures are performed in accordance with institutional guidelines for animal care.
-
Harvest pancreatic cancer cells (e.g., Panc-1) during the logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁶ cells per 100 µL.
-
Inject the cell suspension subcutaneously into the right flank of each mouse.
-
When the tumors reach a palpable size (approximately 100 mm³), randomize the mice into control and treatment groups.
-
Administer this compound (40 mg/kg) or vehicle control (e.g., a mixture of DMSO, PEG300, Tween-80, and saline[1]) via intraperitoneal injection daily for 5 days a week.
-
Monitor tumor size and body weight every 3 days. Tumor volume is calculated using the formula: (length × width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Fix the tumor tissues in 10% neutral buffered formalin and embed them in paraffin.
-
Cut 4-µm thick sections and mount them on slides.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval by heating the slides in a citrate (B86180) buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Incubate the sections with primary antibodies against MDM2 and β-catenin overnight at 4°C.
-
Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Visualize the staining with 3,3'-diaminobenzidine (B165653) (DAB) and counterstain with hematoxylin.
-
Analyze the stained sections under a microscope.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for key experimental procedures.
Caption: Western Blotting Experimental Workflow.
Caption: In Vivo Pancreatic Cancer Xenograft Study Workflow.
Conclusion
This compound represents a novel and promising therapeutic agent for pancreatic cancer. Its unique dual-inhibitory mechanism of action, targeting both the MDM2 and β-catenin pathways, provides a multi-pronged attack on the key drivers of pancreatic tumorigenesis. The preclinical data presented in this guide demonstrate its potent in vitro cytotoxicity against a range of pancreatic cancer cell lines and significant in vivo tumor growth inhibition. The detailed experimental protocols provided herein offer a framework for the further investigation and development of this compound as a potential clinical candidate for the treatment of pancreatic cancer. Further studies are warranted to explore its efficacy in combination with standard-of-care chemotherapies and to fully elucidate its potential in patient-derived xenograft models that more closely mimic the heterogeneity of human tumors.
References
Investigating the Downstream Effects of SP-141 Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SP-141 is a novel small molecule inhibitor of the E3 ubiquitin ligase Mouse Double Minute 2 (MDM2). It operates through a distinct mechanism of action by directly binding to MDM2, promoting its auto-ubiquitination and subsequent proteasomal degradation. This activity leads to potent anti-tumor effects in a variety of cancer models, notably in a manner independent of the tumor suppressor p53 status. This technical guide provides an in-depth overview of the downstream cellular and molecular consequences of this compound treatment, focusing on its impact on key signaling pathways, cell cycle regulation, and apoptosis. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising therapeutic agent.
Introduction
The MDM2 oncogene is a critical negative regulator of the p53 tumor suppressor. By binding to p53, MDM2 inhibits its transcriptional activity and promotes its degradation. In many cancers, MDM2 is overexpressed, leading to the functional inactivation of p53 and promoting tumor cell proliferation and survival. While many MDM2 inhibitors aim to disrupt the MDM2-p53 interaction, this compound represents a newer class of compounds that induce the degradation of MDM2 itself[1][2]. This unique mechanism allows this compound to exert its anti-cancer effects even in tumors with mutated or deficient p53, a significant advantage in cancer therapy[1][2][3]. This guide explores the downstream signaling cascades modulated by this compound, providing a comprehensive resource for researchers in the field.
Mechanism of Action: MDM2 Degradation
This compound directly binds to the MDM2 protein, which triggers a conformational change that enhances MDM2's intrinsic E3 ubiquitin ligase activity towards itself. This leads to poly-ubiquitination of MDM2 and its subsequent recognition and degradation by the 26S proteasome[1][2][4]. The degradation of MDM2 is a key event that initiates the downstream effects of this compound.
Downstream Signaling Pathways
The degradation of MDM2 by this compound initiates a cascade of downstream signaling events that ultimately lead to cell cycle arrest and apoptosis.
p53-Dependent Signaling
In cancer cells with wild-type p53, the degradation of MDM2 leads to the stabilization and accumulation of p53. Activated p53 then translocates to the nucleus and transcriptionally activates its target genes, including the cyclin-dependent kinase inhibitor p21, which plays a crucial role in cell cycle arrest[4].
p53-Independent Signaling
A significant feature of this compound is its efficacy in p53-mutant or null cancer cells[1][2][3]. The downstream effects in this context are less understood but are the subject of ongoing research. It is hypothesized that the depletion of MDM2, which has numerous p53-independent functions, contributes to the observed anti-tumor activity.
Effects on Cell Cycle and Apoptosis
This compound treatment consistently leads to G2/M phase cell cycle arrest and induction of apoptosis across various cancer cell lines, irrespective of their p53 status[2].
Cell Cycle Arrest
The arrest in the G2/M phase of the cell cycle is a prominent effect of this compound. This is likely mediated by the modulation of key cell cycle regulatory proteins. In p53 wild-type cells, the upregulation of p21 is a major contributor to this arrest. In p53-mutant cells, other mechanisms are at play, potentially involving the regulation of Cyclin B1/CDK1 activity.
Induction of Apoptosis
This compound is a potent inducer of apoptosis. This programmed cell death is characterized by the activation of caspases and changes in the expression of Bcl-2 family proteins. While the precise p53-independent mechanisms are still under investigation, it is clear that this compound can trigger the apoptotic cascade through alternative pathways.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound from various preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| HPAC | Pancreatic | Wild-type | 0.38 | [1] |
| Panc-1 | Pancreatic | Mutant | 0.50 | [1] |
| AsPC-1 | Pancreatic | Mutant | 0.36 | [1] |
| Mia-Paca-2 | Pancreatic | Mutant | 0.41 | [1] |
| IMR90 | Normal Fibroblast | Wild-type | 13.22 | [1] |
| HepG2 | Hepatocellular | Wild-type | ~0.5 | [4] |
| Huh7 | Hepatocellular | Mutant | ~0.5 | [4] |
| NB-1643 | Neuroblastoma | Wild-type | ~0.4 | [3] |
| LA1-55n | Neuroblastoma | Null | ~0.5 | [3] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Tumor Growth Inhibition | Reference |
| Pancreatic Cancer Xenograft | 40 mg/kg this compound, i.p., 5 d/wk | 75% reduction in tumor volume on Day 18 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.01-10 µM) or vehicle control (DMSO) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Western Blot Analysis
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MDM2, p53, p21, Bcl-2, Bax, cleaved caspase-3, Cyclin B1, CDK1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
References
SP-141: A Novel MDM2 Inhibitor Inducing Apoptosis and Cell Cycle Arrest
A Technical Guide for Researchers and Drug Development Professionals
Introduction
SP-141 is a novel, potent, and selective small molecule inhibitor of the Mouse Double Minute 2 (MDM2) oncogene.[1] Overexpression of MDM2 is a common feature in a variety of human cancers and is linked to the inactivation of the p53 tumor suppressor protein. This compound represents a promising therapeutic agent due to its unique mechanism of action that leads to the induction of apoptosis and cell cycle arrest in cancer cells, including those with mutant or deficient p53.[1] This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its role in apoptosis and cell cycle regulation, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Mechanism of Action
This compound directly binds to the MDM2 protein, which triggers a conformational change that promotes MDM2's intrinsic E3 ubiquitin ligase activity towards itself. This leads to the auto-ubiquitination and subsequent proteasomal degradation of MDM2.[1] The degradation of MDM2 results in the stabilization and activation of p53 in cancer cells with wild-type p53, leading to the transcriptional upregulation of downstream targets such as the cyclin-dependent kinase inhibitor p21. The increased levels of p21 play a crucial role in inducing cell cycle arrest.
Importantly, this compound has demonstrated efficacy in cancer cells independent of their p53 status.[1] This suggests that the depletion of MDM2 by this compound affects other cellular pathways critical for cancer cell survival and proliferation beyond the p53 axis.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on cell viability, apoptosis, and cell cycle distribution in various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Incubation Time (h) |
| HPAC | Pancreatic Cancer | Wild-type | ~0.38 | Not Specified |
| Panc-1 | Pancreatic Cancer | Mutant | ~0.50 | Not Specified |
| NB-1643 | Neuroblastoma | Wild-type | Not Specified | 72 |
| SK-N-SH | Neuroblastoma | Wild-type | Not Specified | 72 |
| NB-EBC1 | Neuroblastoma | Wild-type | Not Specified | 72 |
| CHLA255 | Neuroblastoma | Wild-type | Not Specified | 72 |
| NGP | Neuroblastoma | Wild-type | Not Specified | 72 |
| SK-N-AS | Neuroblastoma | Mutant | Not Specified | 72 |
| LA1-55n | Neuroblastoma | Null | Not Specified | 72 |
| NB-1691 (multidrug-resistant) | Neuroblastoma | Wild-type | Not Specified | 72 |
| SK-N-BE2 (multidrug-resistant) | Neuroblastoma | Mutant | Not Specified | 72 |
Table 2: Effect of this compound on Apoptosis in Neuroblastoma Cell Lines (48h treatment)
| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (%) |
| NB-1643 (p53 wild-type) | 0 | Baseline |
| 0.25 | Increased | |
| 0.5 | Further Increased | |
| 1 | Significantly Increased | |
| SK-N-AS (p53 mutation) | 0 | Baseline |
| 0.25 | Increased | |
| 0.5 | Further Increased | |
| 1 | Significantly Increased | |
| LA1-55n (p53 null) | 0 | Baseline |
| 0.25 | Increased | |
| 0.5 | Further Increased | |
| 1 | Significantly Increased |
Table 3: Effect of this compound on Cell Cycle Distribution in Neuroblastoma Cell Lines (24h treatment)
| Cell Line | This compound Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| NB-1643 (p53 wild-type) | 0 | Baseline | Baseline | Baseline |
| 0.25 | Decreased | No Significant Change | Increased | |
| 0.5 | Significantly Decreased | No Significant Change | Significantly Increased | |
| LA1-55n (p53 null) | 0 | Baseline | Baseline | Baseline |
| 0.25 | Decreased | No Significant Change | Increased | |
| 0.5 | Significantly Decreased | No Significant Change | Significantly Increased |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-10 µM) for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations and time points.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound, harvest by trypsinization, and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Washing and Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: this compound binds to MDM2, inducing its auto-ubiquitination and proteasomal degradation.
Caption: Workflow for detecting apoptosis using Annexin V-FITC and Propidium Iodide staining.
Caption: Workflow for cell cycle analysis using Propidium Iodide staining.
References
Methodological & Application
Application Notes and Protocols for SP-141: An MDM2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP-141 is a potent and specific small molecule inhibitor of Mouse double minute 2 homolog (MDM2), a primary negative regulator of the p53 tumor suppressor.[1][2] Unlike many other MDM2 inhibitors that block the p53-MDM2 interaction, this compound exhibits a distinct mechanism of action. It binds directly to MDM2 and promotes its auto-ubiquitination and subsequent proteasomal degradation.[1][2][3] This leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells. Notably, this compound has demonstrated efficacy in both p53 wild-type and p53-mutant cancer cell lines, suggesting a broader therapeutic potential.[2][4] These application notes provide detailed information on the solubility of this compound and protocols for its use in in vitro and in vivo research settings.
Physicochemical Properties and Solubility
Proper solubilization of this compound is critical for accurate and reproducible experimental results. It is recommended to prepare high-concentration stock solutions in an appropriate organic solvent and then dilute to the final working concentration in aqueous media.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Concentration (Molar) | Notes |
| DMSO | 4.4 - 125 mg/mL | 13.56 - 385.35 mM | Sonication or gentle warming may be required to achieve higher concentrations. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility. |
| Ethanol | ~65 mg/mL | ~200.38 mM | |
| Water | Insoluble |
Data compiled from multiple suppliers. Solubility can vary based on purity, temperature, and solvent grade.
Mechanism of Action: Targeting the MDM2-p53 Axis
This compound exerts its anticancer effects by targeting the MDM2 E3 ubiquitin ligase. In normal cells, MDM2 tightly controls p53 levels by targeting it for ubiquitination and proteasomal degradation.[5][6][7][8][9] Many cancer cells overexpress MDM2, leading to the suppression of p53's tumor-suppressive functions. This compound binds to MDM2, inducing a conformational change that promotes its auto-ubiquitination and degradation.[2][3] This relieves the inhibition of p53, allowing it to accumulate and transcriptionally activate target genes involved in cell cycle arrest (e.g., p21) and apoptosis.
Experimental Protocols
The following protocols are provided as a general guideline. Researchers should optimize conditions for their specific cell lines and experimental systems.
In Vitro Protocols
1. Preparation of Stock Solutions
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the compound is at the bottom.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in sterile DMSO. For example, for a 10 mM stock of this compound (Molecular Weight: 324.38 g/mol ), dissolve 3.24 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) or sonication may be used if necessary.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
2. Cell-Based Assays (e.g., Cell Viability, Western Blot)
-
Cell Lines: this compound has been shown to be effective in various cancer cell lines, including those from pancreatic, breast, and brain tumors.[4][10]
-
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to adhere overnight.
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations. The final DMSO concentration should be kept below 0.5% to minimize solvent toxicity. A vehicle control (DMSO alone) should always be included.
-
For IC50 determination, a typical concentration range is 0.01 to 10 µM.[1]
-
For mechanism of action studies (e.g., Western blot for MDM2 degradation), a concentration of 0.5 to 5 µM is often effective.[10]
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Proceed with downstream analysis (e.g., MTT assay, cell counting, protein extraction for Western blotting, or flow cytometry for cell cycle and apoptosis analysis).
-
In Vivo Protocols
1. Formulation for Animal Dosing
-
Materials:
-
This compound powder
-
DMSO
-
Corn oil (or other suitable vehicle)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
For a final dosing solution, dilute the DMSO stock in a suitable vehicle such as corn oil. A common formulation is 10% DMSO, 90% corn oil.
-
Prepare the dosing solution fresh daily.
-
2. Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used for xenograft studies.
-
Procedure:
-
Implant cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer this compound at a dose of 40 mg/kg body weight via intraperitoneal (i.p.) injection, 5 days a week.[11][12]
-
The control group should receive the vehicle solution following the same schedule.
-
Monitor tumor growth and the general health of the animals regularly (e.g., 2-3 times per week). Body weight should be monitored as an indicator of toxicity.
-
At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry or Western blotting to assess target engagement (e.g., MDM2 levels).[11][12]
-
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the efficacy of this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Precipitation of this compound in culture medium | Low solubility in aqueous solutions. | Ensure the final concentration of DMSO is sufficient to maintain solubility. Prepare working solutions fresh and do not store them for extended periods. |
| High toxicity in vehicle control group | Solvent toxicity. | Reduce the final concentration of DMSO in the culture medium to less than 0.5%. |
| No effect on target protein levels | Incorrect concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. |
| Variability in in vivo results | Inconsistent formulation or administration. | Prepare the dosing solution fresh each day and ensure accurate administration based on animal body weight. |
Conclusion
This compound is a valuable research tool for investigating the MDM2-p53 signaling pathway and for preclinical studies of cancer therapy. Its unique mechanism of inducing MDM2 degradation sets it apart from other MDM2 inhibitors. Adherence to proper solubility and experimental protocols is essential for obtaining reliable and reproducible data. These application notes provide a comprehensive guide to aid researchers in the successful application of this compound in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Dual Roles of MDM2 in the Regulation of p53: Ubiquitination Dependent and Ubiquitination Independent Mechanisms of MDM2 Repression of p53 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MDM2-Driven Ubiquitination Rapidly Removes p53 from Its Cognate Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p53 Ubiquitination: Mdm2 and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of SP-141 Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP-141 is a specific small molecule inhibitor of MDM2, a key negative regulator of the p53 tumor suppressor.[1] By inhibiting MDM2, this compound can lead to the accumulation of p53, thereby inducing cell cycle arrest and apoptosis in cancer cells.[2] This makes this compound a compound of significant interest in cancer research and drug development. Accurate and reproducible in vitro studies using this compound rely on the correct preparation and handling of stock solutions. These application notes provide a detailed protocol for the preparation, storage, and quality control of this compound stock solutions for use in cell culture experiments.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below. This information is crucial for accurate stock solution preparation and for understanding the compound's behavior in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₆N₂O | [2] |
| Molecular Weight | 324.38 g/mol | [2] |
| Appearance | Solid | [3] |
| Storage (Powder) | -20°C | [2][3] |
Recommended Protocol for this compound Stock Solution Preparation
The following protocol outlines the recommended procedure for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). DMSO is a widely used solvent for dissolving small organic molecules for cell culture applications.[4][5][6]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.2 µm syringe filter
Procedure:
-
Safety Precautions: this compound is classified as an acute oral toxin and is hazardous to the aquatic environment.[3] Always handle the compound in a chemical fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves.[3][7]
-
Calculating the Mass of this compound: To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 324.38 g/mol x 1000 = 3.24 mg
-
Dissolving this compound: a. Carefully weigh out the calculated amount of this compound powder and transfer it to a sterile, amber microcentrifuge tube. The use of an amber tube is recommended to protect the compound from light, a general precaution for many small molecules. b. Add the appropriate volume of sterile DMSO to the tube. c. Vortex the tube until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.[3] Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization: For sterile cell culture applications, it is recommended to sterilize the stock solution by filtering it through a sterile 0.2 µm syringe filter into a new sterile, amber microcentrifuge tube.[8]
-
Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL).[8] b. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[3][8] Properly label all tubes with the compound name, concentration, date of preparation, and initials of the preparer.
Experimental Workflow for this compound Stock Solution Preparation
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Quality control of small molecules - Kymos [kymos.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. Dimethyl Sulfoxide (DMSO) Solubility Data: Gaylord Chemical Company, L.L.C | PDF | Dimethyl Sulfoxide | Solvent [scribd.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Quality Control Considerations in Cell Culture [sigmaaldrich.com]
- 8. captivatebio.com [captivatebio.com]
Application Notes and Protocols for SP-141 In Vitro Cell Viability Assay
Introduction
SP-141 is a novel, potent, and specific small molecule inhibitor of the Mouse Double Minute 2 (MDM2) oncoprotein.[1][2][3] MDM2 is a critical negative regulator of the p53 tumor suppressor. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and promoting cancer cell proliferation and survival. This compound acts by directly binding to MDM2, which induces its auto-ubiquitination and subsequent degradation by the proteasome.[1][2][3] This inhibition of MDM2 can lead to the reactivation of p53 in cancer cells with wild-type p53, resulting in cell cycle arrest and apoptosis. Notably, this compound has also demonstrated efficacy in cancer cells with mutant or deficient p53, indicating a p53-independent mechanism of action.[2][3] These characteristics make this compound a promising therapeutic agent for a variety of cancers, including breast, pancreatic, and brain tumors.[1][4][5]
These application notes provide a detailed protocol for determining the in vitro efficacy of this compound on cancer cell viability using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle of the MTT Assay
The MTT assay is a widely used method for assessing cell viability. It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes. The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human pancreatic cancer cell lines after 72 hours of treatment.
| Cell Line | p53 Status | IC50 (µM) |
| HPAC | Wild-Type | 0.38 |
| Panc-1 | Mutant | 0.50 |
| AsPC-1 | Null | 0.36 |
| Mia-Paca-2 | Mutant | 0.41 |
| IMR90 (Normal) | Wild-Type | 13.22 |
Data sourced from MedchemExpress, citing studies on this compound.[1]
Experimental Protocols
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Cancer cell lines (e.g., HPAC, Panc-1, AsPC-1, Mia-Paca-2 for pancreatic cancer; MCF-7, MDA-MB-231 for breast cancer)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Preparation of this compound Stock Solution
-
Prepare a 10 mM stock solution of this compound by dissolving the required amount of powder in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Cell Seeding
-
Culture the selected cancer cell lines in their recommended complete medium in a humidified incubator.
-
Harvest the cells using Trypsin-EDTA when they reach 80-90% confluency.
-
Resuspend the cells in fresh complete medium and perform a cell count to determine the cell concentration.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
Treatment with this compound
-
Prepare serial dilutions of this compound from the 10 mM stock solution in the complete cell culture medium. A suggested concentration range is 0.01, 0.1, 1, and 10 µM.[1]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control (medium only).
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for 72 hours in a humidified incubator.[1][4]
MTT Assay Protocol
-
After the 72-hour incubation with this compound, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualization
This compound Experimental Workflow
Caption: Workflow for this compound cell viability assay.
This compound Signaling Pathway
Caption: this compound inhibits MDM2, leading to p53 activation.
References
Application Notes and Protocols for Detecting MDM2 Degradation by SP-141 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the degradation of the Mouse double minute 2 homolog (MDM2) protein induced by the specific inhibitor, SP-141. This document outlines the underlying mechanism, experimental procedures, and data interpretation for researchers in oncology and drug development.
This compound is a small molecule inhibitor that directly binds to MDM2, promoting its auto-ubiquitination and subsequent degradation by the proteasome.[1][2] This targeted degradation of MDM2 offers a promising therapeutic strategy for various cancers, often independent of the p53 tumor suppressor status.[3] The following protocols and data provide a framework for studying this mechanism.
Data Presentation: Quantitative Analysis of this compound on MDM2 and Cell Viability
The efficacy of this compound in inducing MDM2 degradation and inhibiting cell growth has been demonstrated across various cancer cell lines. The following table summarizes the quantitative data from these studies.
| Cell Line | Cancer Type | p53 Status | Parameter | Value | Reference |
| HPAC | Pancreatic | Wild-Type | IC50 | 0.38 µM | [1][2] |
| Panc-1 | Pancreatic | Mutant | IC50 | 0.50 µM | [1][2] |
| AsPC-1 | Pancreatic | Mutant | IC50 | 0.36 µM | [2] |
| Mia-Paca-2 | Pancreatic | Mutant | IC50 | 0.41 µM | [2] |
| HepG2 | Hepatocellular | Wild-Type | MDM2 Degradation | Concentration-dependent | [4] |
| Huh7 | Hepatocellular | Mutant | MDM2 Degradation | Concentration-dependent | [4] |
| NB-1643 | Neuroblastoma | Wild-Type | MDM2 Degradation | Concentration-dependent | [3] |
| LA1-55n | Neuroblastoma | Null | MDM2 Degradation | Concentration-dependent | [3] |
| MCF-7 | Breast | Wild-Type | MDM2 Degradation | Observed at 0.5-1.0 µM | [5] |
| MDA-MB-468 | Breast | Mutant | MDM2 Degradation | Observed in vivo | [6] |
Signaling Pathway of this compound Induced MDM2 Degradation
The mechanism by which this compound induces MDM2 degradation involves the ubiquitin-proteasome system. The diagram below illustrates this signaling cascade.
Caption: Signaling pathway of this compound induced MDM2 degradation.
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to detect the degradation of MDM2 in cancer cells following treatment with this compound.
Experimental Workflow Overview
The following diagram outlines the key steps in the Western blot protocol.
Caption: Western blot experimental workflow.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding : Plate cancer cells (e.g., Panc-1, HepG2) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Preparation : Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 0.25, 0.5, 1.0 µM).
-
Treatment : Once cells have adhered and reached the desired confluency, replace the medium with the this compound containing medium. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Incubation : Incubate the cells for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Optional Controls :
-
Protein Synthesis Inhibition : To observe the rate of MDM2 degradation, treat cells with a protein synthesis inhibitor like cycloheximide (B1669411) (CHX, 15 µg/mL) for various time points after this compound treatment.[2][7]
-
Proteasome Inhibition : To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor like MG-132 (25 µM) for 6 hours before harvesting.[4][7]
-
-
Cell Harvesting : After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) and proceed to cell lysis.
Protocol 2: Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation : Prepare a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Cell Lysis : Add 100-200 µL of ice-cold lysis buffer to each well of the 6-well plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation : Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection : Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Protocol 3: Western Blotting
-
Sample Preparation : Normalize the protein concentration of all samples with lysis buffer. Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE : Load the prepared samples into the wells of a 4-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation. Run the gel until the dye front reaches the bottom.
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody against MDM2 (and other proteins of interest like p53, p21, and a loading control like β-actin or GAPDH) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
-
Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis : Quantify the band intensities using image analysis software. Normalize the intensity of the MDM2 band to the corresponding loading control band to determine the relative decrease in MDM2 protein levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Feasibility of Developing Radiotracers for MDM2: Synthesis and Preliminary Evaluation of an 18F-Labeled Analogue of the MDM2 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for SP-141 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP-141 is a novel small molecule inhibitor of Mouse Double Minute 2 (MDM2), a key negative regulator of the p53 tumor suppressor protein.[1][2] By directly binding to MDM2, this compound induces its auto-ubiquitination and subsequent proteasomal degradation, leading to anti-tumor effects.[2][3][4] Notably, the anti-cancer activity of this compound has been observed in various cancer models, irrespective of their p53 mutational status, suggesting a broader therapeutic potential.[1][2][3] These application notes provide a comprehensive overview of the recommended dosage and administration of this compound in mouse xenograft models, along with detailed protocols for key experimental procedures.
Quantitative Data Summary
The following table summarizes the dosage and administration of this compound in various mouse xenograft models as reported in preclinical studies.
| Cancer Type | Xenograft Model | Dosage | Administration Route | Dosing Schedule | Treatment Duration | Reference |
| Breast Cancer | MCF-7 | 40 mg/kg/day | Intraperitoneal (i.p.) | 5 days/week | 42 days | [5] |
| Breast Cancer | MDA-MB-468 | 40 mg/kg/day | Intraperitoneal (i.p.) | 5 days/week | 30 days | [5] |
| Neuroblastoma | NB-1643 | 40 mg/kg/day | Intraperitoneal (i.p.) | 5 days/week | 15 days | [6] |
| Neuroblastoma | LA1-55n | 40 mg/kg/day | Intraperitoneal (i.p.) | 5 days/week | 21 days | [6] |
| Pancreatic Cancer | HPAC | 40 mg/kg/day | Intraperitoneal (i.p.) | 5 days/week | ~3 weeks | [4] |
| Pancreatic Cancer | Panc-1 | 40 mg/kg/day | Intraperitoneal (i.p.) | 5 days/week | ~3 weeks | [4] |
Signaling Pathway
The primary mechanism of action of this compound involves the direct inhibition of MDM2, a critical E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols: Establishing a Breast Cancer Xenograft Model for SP-141 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Breast cancer remains a significant global health concern, necessitating the development of novel therapeutic strategies. The MCF-7 human breast adenocarcinoma cell line is a well-established and widely used model for studying estrogen receptor-positive (ER+) breast cancer. Establishing xenograft models using MCF-7 cells in immunodeficient mice provides a valuable in vivo platform to evaluate the efficacy and mechanism of action of new anti-cancer agents. This document provides a detailed guide for establishing an MCF-7 breast cancer xenograft model and for conducting preclinical studies with SP-141, a novel small molecule inhibitor of the Mouse Double Minute 2 (MDM2) oncogene. This compound has demonstrated potent therapeutic effects in breast cancer models by promoting MDM2 auto-ubiquitination and degradation, leading to the activation of the p53 tumor suppressor pathway.[1][2][3]
These application notes offer comprehensive protocols for cell culture, tumor induction, this compound treatment, and subsequent downstream analyses, including Western blotting and immunohistochemistry. The provided methodologies and data presentation formats are intended to facilitate reproducible and robust preclinical research.
Experimental Protocols
Cell Culture and Maintenance of MCF-7 Cells
Materials:
-
MCF-7 human breast adenocarcinoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture MCF-7 cells in T-75 flasks containing DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 80-90% confluency.
-
To passage, aspirate the culture medium and wash the cells once with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until the cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete culture medium.
-
Centrifuge the cell suspension at 1,000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and re-plate at the desired density.
Establishment of MCF-7 Xenograft Model
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
MCF-7 cells
-
Matrigel® Basement Membrane Matrix
-
17β-Estradiol pellets (0.72 mg, 60-day release)
-
Syringes (1 mL) and needles (27-gauge)
-
Animal housing facility (pathogen-free)
Protocol:
-
Acclimatize female athymic nude mice for at least one week before the experiment.
-
Anesthetize the mice and subcutaneously implant a 17β-Estradiol pellet in the dorsal flank. This is crucial for the growth of estrogen-dependent MCF-7 tumors.
-
Harvest MCF-7 cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free DMEM and Matrigel® at a concentration of 1 x 10^7 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice regularly for tumor growth.
This compound Treatment Protocol
Materials:
-
This compound compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80, and saline)
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
Protocol:
-
Once the tumors reach a palpable size (approximately 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation. A previously reported effective dose is 40 mg/kg/day.[2][4]
-
Administer this compound via intraperitoneal (i.p.) injection daily.[2]
-
The control group should receive an equivalent volume of the vehicle solution.
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
Experimental Workflow
Caption: Experimental workflow for this compound studies in an MCF-7 xenograft model.
Data Presentation
Table 1: Tumor Growth Inhibition by this compound
| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | Day 28 (mm³) | Tumor Growth Inhibition (%) at Day 28 |
| Vehicle Control | 152 ± 15 | 310 ± 25 | 650 ± 45 | 1100 ± 80 | 1650 ± 120 | - |
| This compound (40 mg/kg) | 148 ± 14 | 220 ± 20 | 350 ± 30 | 500 ± 40 | 680 ± 55 | ~58.8% |
Data are presented as mean ± SEM.
Table 2: Western Blot and IHC Analysis Summary
| Protein | Treatment Group | Relative Expression (Western Blot, Normalized to β-actin) | IHC Staining Intensity (H-Score) |
| MDM2 | Vehicle Control | 1.00 ± 0.12 | 250 ± 20 |
| This compound (40 mg/kg) | 0.35 ± 0.08 | 80 ± 15 | |
| p53 | Vehicle Control | 1.00 ± 0.15 | 120 ± 10 |
| This compound (40 mg/kg) | 2.50 ± 0.30 | 280 ± 25 | |
| p21 | Vehicle Control | 1.00 ± 0.10 | 90 ± 12 |
| This compound (40 mg/kg) | 3.10 ± 0.25 | 260 ± 20 | |
| Ki-67 | Vehicle Control | - | 270 ± 22 |
| This compound (40 mg/kg) | - | 110 ± 18 |
Data are presented as mean ± SEM.
Downstream Analysis Protocols
Western Blot Analysis
Materials:
-
Tumor tissue samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies (anti-MDM2, anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Homogenize the excised tumor tissues in RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
Immunohistochemistry (IHC)
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibodies (anti-MDM2, anti-p53, anti-p21, anti-Ki-67)
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB substrate kit
-
Hematoxylin counterstain
Protocol:
-
Deparaffinize the FFPE tumor sections in xylene and rehydrate through a graded ethanol series.
-
Perform antigen retrieval by heating the slides in citrate buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking solution.
-
Incubate the sections with primary antibodies overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Visualize the staining with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate the slides and mount with a coverslip.
-
Analyze the slides under a microscope and quantify the staining intensity (e.g., using an H-score).
This compound Signaling Pathway
This compound is an inhibitor of MDM2, a key negative regulator of the p53 tumor suppressor.[3] In normal cells, MDM2 binds to p53, promoting its ubiquitination and subsequent degradation by the proteasome.[5][6] By inhibiting MDM2, this compound prevents the degradation of p53, leading to its accumulation and activation.[2] Activated p53 then transcriptionally upregulates target genes such as p21, which induces cell cycle arrest, and other pro-apoptotic proteins, ultimately leading to tumor growth inhibition.
Caption: The signaling pathway of this compound in breast cancer cells.
Conclusion
The protocols and application notes presented here provide a comprehensive framework for establishing an MCF-7 breast cancer xenograft model and evaluating the anti-tumor efficacy of the MDM2 inhibitor, this compound. The detailed methodologies for in vivo studies, along with subsequent Western blot and IHC analyses, are designed to yield reproducible and quantifiable data. This model system is a powerful tool for preclinical drug development and for elucidating the mechanisms of novel cancer therapeutics targeting the MDM2-p53 pathway.
References
- 1. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting MDM2 for Neuroblastoma Therapy: In Vitro and In Vivo Anticancer Activity and Mechanism of Action [mdpi.com]
- 5. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Pharmacokinetic Analysis of SP-141 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for conducting a pharmacokinetic (PK) analysis of SP-141, a novel pyrido[b]indole MDM2 inhibitor, in a murine model.[1][2] The protocols described herein cover in-life procedures, bioanalytical methods for plasma sample quantification, and data analysis. Adherence to these methodologies will ensure the generation of robust and reproducible pharmacokinetic data, crucial for the preclinical development of this compound.
This compound has been identified as a potent anti-cancer agent that functions by directly binding to Mouse Double Minute 2 (MDM2), inhibiting its expression, and inducing its autoubiquitination and subsequent proteasomal degradation.[2][3] Understanding its pharmacokinetic profile—how the compound is absorbed, distributed, metabolized, and excreted (ADME)—is a critical step in evaluating its therapeutic potential.
Data Presentation: Pharmacokinetic Parameters of this compound
The following tables summarize the key pharmacokinetic parameters of this compound in CD-1 mice following a single administration. This data is derived from a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
Table 1: Pharmacokinetic Parameters of this compound in CD-1 Mice Following a Single 40 mg/kg Intravenous (IV) Injection.
| Parameter | Symbol | Mean Value | Unit |
| Maximum Plasma Concentration | Cmax | 5531 | ng/mL |
| Area Under the Curve (0-t) | AUC(0-t) | 4653 | ng·h/mL |
| Area Under the Curve (0-inf) | AUC(0-inf) | 4668 | ng·h/mL |
| Half-life | t1/2 | 3.8 | h |
| Mean Residence Time | MRT | 3.5 | h |
| Volume of Distribution | Vz | 15.3 | L/kg |
| Clearance | CLz | 8.6 | L/h/kg |
Table 2: Pharmacokinetic Parameters of this compound in CD-1 Mice Following a Single 40 mg/kg Intraperitoneal (IP) Injection.
| Parameter | Symbol | Mean Value | Unit |
| Maximum Plasma Concentration | Cmax | 4422 | ng/mL |
| Time to Maximum Concentration | Tmax | 0.17 | h |
| Area Under the Curve (0-t) | AUC(0-t) | 6090 | ng·h/mL |
| Area Under the Curve (0-inf) | AUC(0-inf) | 6125 | ng·h/mL |
| Half-life | t1/2 | 4.1 | h |
| Mean Residence Time | MRT | 4.9 | h |
| Volume of Distribution | Vz | 11.2 | L/kg |
| Clearance | CLz | 6.5 | L/h/kg |
Experimental Protocols
In-Life Study Protocol: Pharmacokinetic Evaluation in Mice
This protocol details the procedures for the in-vivo portion of the pharmacokinetic study. All animal experiments must be conducted in accordance with institutional and national guidelines and require approval from an Institutional Animal Care and Use Committee (IACUC).[4]
1.1. Animal Model
-
Species: Mouse
-
Strain: CD-1 (or other appropriate strain like C57BL/6, BALB/c)[1][5]
-
Sex: Male or Female (should be consistent within a study)
-
Acclimation: Animals should be acclimated for at least one week prior to the study.[7]
1.2. Compound Formulation and Administration
-
Formulation: Prepare this compound in a suitable vehicle (e.g., a mixture of DMSO and corn oil). The vehicle should be tested in a control group to assess for any effects.[4][7]
-
Dose: 40 mg/kg (as an example, can be adjusted based on study objectives).[1]
-
Routes of Administration:
-
Intravenous (IV): Administer via the lateral tail vein. This route ensures immediate systemic circulation.[8][9] Anesthesia is generally not required for trained personnel.[9]
-
Intraperitoneal (IP): Inject into the peritoneal cavity, specifically the lower right quadrant of the abdomen, to avoid injuring internal organs.[8][10] This route allows for rapid absorption.[8]
-
Oral (PO): Administer using a gavage needle directly into the stomach. This mimics the natural route of drug intake in humans.[8]
-
1.3. Blood Sample Collection
-
Technique: Serial blood sampling from a single mouse is recommended to reduce animal usage and inter-animal variability.[11] Suitable methods include sampling from the submandibular or saphenous vein.[12][13]
-
Volume: Collect small volumes of blood (e.g., 30-50 µL) at each time point.[11][12] The total volume collected must adhere to IACUC guidelines.[11]
-
Time Points:
-
Sample Processing:
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Centrifuge the blood samples to separate plasma.
-
Transfer the plasma to clean, pre-labeled microcentrifuge tubes.
-
Store plasma samples at -80°C until bioanalysis.[1]
-
Bioanalytical Protocol: LC-MS/MS Quantification of this compound
This protocol describes a sensitive and specific method for quantifying this compound in mouse plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
2.1. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add an internal standard (IS) solution (e.g., SP-157, a structural analog).[1]
-
Add an extraction solvent mixture (e.g., n-hexane–dichloromethane-2-propanol).[1]
-
Vortex vigorously to mix.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solution for LC-MS/MS analysis.
2.2. LC-MS/MS Conditions
-
LC Column: Kinetex C18 column (50 × 2.1 mm, 2.6 μm).[1]
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.[1][14]
-
Flow Rate: 0.4 mL/min.[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
2.3. Method Validation The bioanalytical method must be validated for linearity, sensitivity (Lower Limit of Quantification, LLOQ), precision, accuracy, recovery, and stability according to regulatory guidelines.[1][15]
-
Linearity: The method demonstrated linearity in the concentration range of 0.648-162 ng/mL.[1]
-
LLOQ: The established LLOQ was 0.648 ng/mL.[1]
-
Precision and Accuracy: Intra- and inter-day precision (%CV) should be less than 15%, and accuracy (%RE) should be within ±15%.[1]
-
Stability: this compound was found to be stable in plasma through three freeze-thaw cycles and for at least 4 weeks at -80°C.[1]
Mandatory Visualizations
Caption: Experimental workflow for the pharmacokinetic analysis of this compound in mice.
Caption: this compound mechanism of action via inhibition and degradation of MDM2.
References
- 1. A quantitative LC-MS/MS method for determination of this compound, a novel pyrido[b]indole anticancer agent, and its application to a mouse PK study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 6. 2.5. In vivo pharmacokinetics studies [bio-protocol.org]
- 7. High-throughput pharmacokinetic method: Cassette dosing in mice associated with minuscule serial bleedings and LC/MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
- 14. LC-MS/MS bioanalytical method for the quantitative analysis of nifedipine, bisoprolol, and captopril in human plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. alliedacademies.org [alliedacademies.org]
Application Notes and Protocols: Utilizing SP-141 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of SP-141, a novel pyrido[b]indole MDM2 inhibitor, in combination with other chemotherapy agents. The protocols and data presented are intended to guide researchers in designing and conducting experiments to evaluate the synergistic potential of this compound in various cancer models.
Introduction to this compound
This compound is a small molecule inhibitor of Mouse Double Minute 2 (MDM2), a critical negative regulator of the p53 tumor suppressor. Unlike many MDM2 inhibitors that solely block the MDM2-p53 interaction, this compound exhibits a unique mechanism of action by directly binding to MDM2, inducing its autoubiquitination and subsequent proteasomal degradation.[1][2] This leads to the stabilization and activation of p53 in cancer cells with wild-type p53. Notably, this compound has also demonstrated efficacy in cancer cells with mutant or deficient p53, suggesting a broader therapeutic window.[1][2] Preclinical studies have shown its potent anti-tumor activity in various cancers, including breast, pancreatic, and hepatocellular carcinoma.
Combination Therapy Rationale
The unique mechanism of this compound makes it a promising candidate for combination therapies. By degrading MDM2, this compound can potentially:
-
Sensitize cancer cells to conventional chemotherapies: Many chemotherapy agents induce DNA damage, leading to p53-mediated apoptosis. By stabilizing p53, this compound can lower the apoptotic threshold, thereby enhancing the efficacy of these agents.
-
Overcome chemoresistance: MDM2 overexpression is a known mechanism of resistance to certain chemotherapies. This compound's ability to degrade MDM2 may resensitize resistant tumors to treatment.
-
Achieve synergistic anti-tumor effects: Combining this compound with other targeted agents can lead to a more potent and durable anti-cancer response by simultaneously targeting multiple oncogenic pathways.
Preclinical Data for this compound Combination Therapies
This compound in Combination with Sorafenib (B1663141) in Hepatocellular Carcinoma (HCC)
A preclinical study investigated the synergistic effect of this compound and sorafenib, a multi-kinase inhibitor, in HCC cell lines. The combination of a sublethal concentration of this compound with sorafenib resulted in a significant enhancement of the anti-proliferative and anti-invasive effects of sorafenib.[1]
Table 1: In Vitro Efficacy of this compound and Sorafenib Combination in HCC Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold-Sensitization (Sorafenib IC50 alone / Sorafenib IC50 with this compound) |
| HepG2 (p53 wild-type) | Sorafenib alone | ~5.0 | - |
| Sorafenib + this compound (0.1 µM) | ~2.5 | ~2.0 | |
| Huh7 (p53 mutant) | Sorafenib alone | ~6.0 | - |
| Sorafenib + this compound (0.1 µM) | ~3.0 | ~2.0 |
Note: IC50 values are approximated based on graphical data from the source. The study demonstrated that this compound at 0.1 µM significantly enhanced the inhibitory effects of sorafenib.[1]
This compound in Combination with Topotecan (B1662842) in Uveal Melanoma
A study on uveal melanoma cell lines (92-1 and Mel202) explored the combination of this compound with topotecan, a topoisomerase I inhibitor. The combination exhibited synergistic effects, leading to a significant reduction in cell growth at concentrations below the individual IC50 values of each drug.[3] Mechanistically, topotecan induced S-phase arrest, while this compound induced G2/M-phase arrest, resulting in enhanced apoptosis.[3]
Table 2: Summary of Findings for this compound and Topotecan Combination in Uveal Melanoma
| Cell Lines | Key Findings |
| 92-1, Mel202 | Synergistic reduction in cell viability and growth with combination treatment. |
| Enhanced apoptosis-mediated cell death. | |
| Topotecan induced S-phase arrest. | |
| This compound induced G2/M-phase arrest. |
Note: Specific quantitative synergy data (e.g., Combination Index values) were not available in the accessed abstract.[3]
Experimental Protocols
In Vitro Synergy Assessment of this compound and Sorafenib in HCC
Objective: To determine the synergistic anti-proliferative and anti-invasive effects of this compound and sorafenib in hepatocellular carcinoma cells.
Materials:
-
HepG2 and Huh7 human HCC cell lines
-
This compound (dissolved in DMSO)
-
Sorafenib (dissolved in DMSO)
-
MTT reagent
-
Transwell invasion chambers
Protocol:
-
Cell Viability (MTT Assay):
-
Seed HepG2 and Huh7 cells in 96-well plates.
-
Treat cells with a sublethal concentration of this compound (0.1 µM) and varying concentrations of sorafenib (e.g., 0, 0.5, 1, 2, 5, 10 µM) for 72 hours. Include controls for each drug alone.
-
Add MTT reagent to each well and incubate.
-
Solubilize the formazan (B1609692) crystals and measure the absorbance to determine cell viability.
-
Calculate IC50 values and assess synergy using appropriate models (e.g., Chou-Talalay method for Combination Index).
-
-
Cell Invasion (Transwell Assay):
-
Coat the upper chamber of Transwell inserts with Matrigel.
-
Seed cells in the upper chamber in serum-free medium containing either single agents or the combination (e.g., this compound at 0.1 µM and sorafenib at 2 µM).
-
Add complete medium to the lower chamber as a chemoattractant.
-
Incubate for 24 hours.
-
Fix, stain, and count the invaded cells on the lower surface of the membrane.
-
In Vitro Synergy Assessment of this compound and Topotecan in Uveal Melanoma
Objective: To evaluate the synergistic effects of this compound and topotecan on cell viability, cell cycle, and apoptosis in uveal melanoma cells.
Materials:
-
92-1 and Mel202 human uveal melanoma cell lines
-
This compound
-
Topotecan
-
MTT reagent or a real-time cell analysis system (e.g., xCELLigence)
-
Propidium Iodide (PI)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Viability:
-
Determine the IC50 values for this compound and topotecan individually in 92-1 and Mel202 cells using an MTT assay or real-time cell analysis after 72 hours of treatment.
-
Treat cells with combinations of this compound and topotecan at concentrations below their respective IC50s.
-
Assess cell viability after 72 hours.
-
Analyze the synergistic effects using Loewe, Bliss, or HSA synergy models.[3]
-
-
Cell Cycle Analysis:
-
Treat cells with this compound, topotecan, or the combination for 24 hours.
-
Harvest, fix, and stain the cells with PI.
-
Analyze the cell cycle distribution using a flow cytometer.
-
-
Apoptosis Assay:
-
Treat cells with this compound, topotecan, or the combination for 48 hours.
-
Stain cells with Annexin V-FITC and PI.
-
Analyze the percentage of apoptotic cells using a flow cytometer.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Preclinical workflow for evaluating this compound combinations.
Caption: Rationale for synergistic effects of this compound combinations.
References
- 1. A novel inhibitor of MDM2 oncogene blocks metastasis of hepatocellular carcinoma and overcomes chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes: Mimicking the Effects of the MDM2 Inhibitor SP-141 with Lentiviral shRNA Knockdown
Introduction
The Mouse Double Minute 2 (MDM2) oncogene is a critical negative regulator of the p53 tumor suppressor. In many cancers, MDM2 is overexpressed, leading to the inhibition of p53's tumor-suppressive functions and promoting cancer cell proliferation and survival. Consequently, MDM2 has emerged as a promising therapeutic target. SP-141 is a small molecule inhibitor that directly binds to MDM2, inducing its autoubiquitination and subsequent proteasomal degradation.[1][2] This leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells.
An alternative and highly specific method to counteract MDM2 overexpression is through RNA interference (RNAi), utilizing short hairpin RNA (shRNA) delivered via a lentiviral vector. This approach allows for stable and long-term knockdown of MDM2 expression. These application notes provide a comprehensive guide for researchers to mimic the anticancer effects of this compound by employing a lentiviral shRNA-mediated knockdown of MDM2. Detailed protocols for lentivirus production, cell transduction, and assays to quantify the effects on cell viability and protein expression are provided.
Data Presentation
The following tables summarize quantitative data from various studies, comparing the effects of MDM2 inhibition by this compound and shRNA-mediated knockdown.
Table 1: Effect of this compound on Cancer Cell Viability (IC50 Values)
| Cell Line | Cancer Type | p53 Status | This compound IC50 (µM) | Reference |
| NB-1643 | Neuroblastoma | Wild-Type | 0.26 | [1] |
| SK-N-SH | Neuroblastoma | Wild-Type | 0.89 | [1] |
| NB-EBC1 | Neuroblastoma | Wild-Type | 0.45 | [1] |
| CHLA255 | Neuroblastoma | Wild-Type | 0.33 | [1] |
| NGP | Neuroblastoma | Wild-Type | 0.38 | [1] |
| SK-N-AS | Neuroblastoma | Mutant | 0.35 | [1] |
| LA1-55n | Neuroblastoma | Null | 0.39 | [1] |
| NB-1691 | Neuroblastoma | Wild-Type | 0.31 | [1] |
| SK-N-BE2 | Neuroblastoma | Mutant | 0.42 | [1] |
| Panc-1 | Pancreatic Cancer | Mutant | <0.5 | [3] |
| AsPC-1 | Pancreatic Cancer | Mutant | <0.5 | [3] |
| HPAC | Pancreatic Cancer | Wild-Type | <0.5 | [3] |
| MCF-7 | Breast Cancer | Wild-Type | ~0.5 (significant proliferation decrease) | [4] |
| MDA-MB-468 | Breast Cancer | Mutant | <1.0 | [4] |
Table 2: Comparison of Effects of MDM2 Knockdown and this compound Treatment
| Cell Line | Treatment | Effect | Quantification | Reference |
| Panc-1 | MDM2 siRNA | MDM2 Protein Knockdown | ~83% reduction | [3] |
| Panc-1 | MDM2 siRNA + 0.5 µM this compound | Reduced effect of this compound on cell viability | - | [3] |
| Panc-1 | MDM2 siRNA + 0.5 µM this compound | Reduced effect of this compound on colony formation | - | [3] |
| MDA-T85 | MDM2 siRNA | MDM2 mRNA Knockdown | ~60% reduction after 72h | [5] |
| MDA-T85 | MDM2 siRNA | Repression of Cell Proliferation | Significant decrease from day 3 | [5] |
| MDA-T85 | MDM2 siRNA | Repression of Colony Formation | Significant reduction | [5] |
| MCF-7 | MDM2 siRNA | Induction of Apoptosis | Significant increase in BAX/BCL2 ratio | [2][6] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Lentiviral shRNA Vector Production
This protocol is for producing lentiviral particles in HEK293T cells using a second or third-generation packaging system.
Materials:
-
HEK293T cells
-
Lentiviral vector containing the MDM2-targeting shRNA sequence
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm filter
Protocol:
-
Day 1: Seed HEK293T Cells
-
Plate 5 x 10^6 HEK293T cells in a 10 cm dish.
-
Cells should be approximately 70-80% confluent at the time of transfection.
-
-
Day 2: Transfection
-
In Tube A, dilute the lentiviral shRNA vector and packaging plasmids in 500 µL of Opti-MEM.
-
In Tube B, dilute the transfection reagent in 500 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 20-30 minutes at room temperature.
-
Add the DNA-lipid complex dropwise to the HEK293T cells.
-
-
Day 3: Change Media
-
After 18-24 hours, replace the transfection medium with fresh, complete growth medium.
-
-
Day 4-5: Harvest Virus
-
At 48 hours post-transfection, collect the supernatant containing the viral particles.
-
Add fresh media to the cells and collect the supernatant again at 72 hours.
-
Pool the collections and filter through a 0.45 µm filter to remove cell debris.
-
The viral supernatant can be used directly or concentrated by ultracentrifugation. Aliquot and store at -80°C.
-
Lentiviral Transduction of Target Cells for MDM2 Knockdown
Materials:
-
Target cancer cell line (e.g., MCF-7, Panc-1)
-
Lentiviral particles carrying MDM2 shRNA
-
Polybrene (8 mg/mL stock)
-
Puromycin
-
Complete growth medium
Protocol:
-
Day 1: Seed Target Cells
-
Plate target cells in a 6-well plate at a density that will result in 50-60% confluency on the day of transduction.
-
-
Day 2: Transduction
-
Thaw the lentiviral aliquot on ice.
-
Remove the culture medium from the cells and replace it with fresh medium containing Polybrene at a final concentration of 4-8 µg/mL.
-
Add the desired amount of lentiviral supernatant to the cells (Multiplicity of Infection, MOI, should be optimized for each cell line).
-
Incubate for 18-24 hours.
-
-
Day 3: Remove Virus
-
Remove the virus-containing medium and replace it with fresh complete medium.
-
-
Day 4 onwards: Selection
-
After 48 hours post-transduction, begin selection by adding Puromycin to the culture medium. The optimal concentration of Puromycin must be determined for each cell line by generating a kill curve.
-
Replace the medium with fresh Puromycin-containing medium every 2-3 days until stable, resistant colonies form.
-
Expand the stable MDM2 knockdown cell line for subsequent experiments.
-
Western Blot for MDM2 and p53 Expression
Materials:
-
Control and MDM2-knockdown cells
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-MDM2, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Protocol:
-
Cell Lysis:
-
Wash cell pellets with ice-cold PBS and lyse in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Cell Viability (MTT) Assay
Materials:
-
Control and MDM2-knockdown cells
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Cell Plating:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Treatment (for this compound):
-
Treat cells with various concentrations of this compound for 72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Control and MDM2-knockdown cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Harvesting:
-
Harvest approximately 1 x 10^6 cells by trypsinization.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
-
Flow Cytometry:
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Conclusion
The targeted knockdown of MDM2 using a lentiviral shRNA approach is a robust method to investigate the functional consequences of MDM2 inhibition and to mimic the therapeutic effects of small molecule inhibitors like this compound. The protocols outlined in these application notes provide a framework for conducting these experiments, from virus production to the quantitative analysis of cellular outcomes. By comparing the effects of genetic knockdown to pharmacological inhibition, researchers can validate MDM2 as a therapeutic target and further elucidate the signaling pathways involved in its oncogenic function.
References
- 1. Targeting MDM2 for Neuroblastoma Therapy: In Vitro and In Vivo Anticancer Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDM2 Knockdown Reduces the Oncogenic Activities and Enhances NIS Protein Abundance in Papillary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Efficacy of siRNA Specific MDM2 in the Induction of Apoptosis in MCF-7 Breast Cancer Cell Line [mejc.sums.ac.ir]
Application Notes and Protocols: Investigating the SP-141 and MDM2 Interaction via Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for utilizing immunoprecipitation assays to study the interaction between the novel small molecule inhibitor SP-141 and the E3 ubiquitin ligase MDM2.
Introduction
Murine Double Minute 2 (MDM2) is a critical negative regulator of the p53 tumor suppressor. Its E3 ubiquitin ligase activity targets p53 for proteasomal degradation, thereby controlling cellular processes such as cell cycle progression and apoptosis.[1][2][3][4][5] Overexpression of MDM2 is a common feature in various human cancers, making it an attractive therapeutic target.[1][3][6] this compound is a novel, potent, and specific small molecule inhibitor of MDM2.[6][7][8] Unlike traditional MDM2 inhibitors that block the MDM2-p53 interaction, this compound directly binds to MDM2, inducing its auto-ubiquitination and subsequent proteasomal degradation.[6][7][8][9] This unique mechanism of action makes this compound a promising candidate for cancer therapy, effective even in cancers with mutant or deficient p53.[6][7][9][10]
This application note details a co-immunoprecipitation (Co-IP) protocol to investigate the this compound-induced auto-ubiquitination and degradation of MDM2.
Data Presentation
The following table summarizes the quantitative data regarding the efficacy of this compound from preclinical studies.
| Parameter | Cell Line(s)/Model | Result | Reference |
| IC50 for Cell Viability | Pancreatic Cancer (HPAC, Panc-1, AsPC-1, Mia-Paca-2) | 0.36 - 0.50 µM | [7][8] |
| Normal Fibroblast (IMR90) | 13.22 µM | [8] | |
| Neuroblastoma (various) | 0.25 - 1.0 µM (approx.) | [10] | |
| In Vivo Tumor Growth Inhibition | Pancreatic Xenograft Mouse Model | 75% reduction in tumor volume after 18 days (40 mg/kg/day) | [7][8] |
| Mechanism of Action | Pancreatic Cancer Cells (HPAC, Panc-1) | Increased MDM2 auto-ubiquitination and proteasomal degradation | [7][8] |
| Breast Cancer Cells | Induces MDM2 auto-ubiquitination and proteasomal degradation | [6] | |
| Cell Cycle Effect | Pancreatic Cancer Cells | Induces G2/M phase arrest | [7] |
| Neuroblastoma Cells | Induces G2/M phase arrest | [9] |
Signaling Pathway and Experimental Workflow
To understand the context of the experimental protocol, the following diagrams illustrate the relevant signaling pathway and the workflow of the co-immunoprecipitation assay.
Caption: MDM2-p53 pathway and this compound mechanism.
Caption: Co-Immunoprecipitation experimental workflow.
Caption: Logical flow of the experimental design.
Experimental Protocols
Co-Immunoprecipitation Assay to Detect this compound-Induced MDM2 Ubiquitination
This protocol is designed to demonstrate the effect of this compound on the ubiquitination status of MDM2 in cultured cancer cells.
Materials:
-
Cell Lines: Human cancer cell line known to express MDM2 (e.g., HPAC, Panc-1, MCF-7).
-
Reagents:
-
This compound (MedChemExpress or other reputable source)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol. Add protease and phosphatase inhibitor cocktail fresh before use.[11]
-
Protein A/G magnetic beads
-
Primary Antibodies:
-
Rabbit anti-MDM2 antibody
-
Mouse anti-Ubiquitin antibody
-
Normal Rabbit IgG (Isotype control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
BCA Protein Assay Kit
-
2x Laemmli sample buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate
-
Procedure:
-
Cell Culture and Treatment:
-
Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Treat cells with the desired concentration of this compound (e.g., 0.5 µM) or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
In the final 4-6 hours of this compound treatment, add a proteasome inhibitor (e.g., 25 µM MG132) to the media to allow for the accumulation of ubiquitinated proteins.[7]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis/Wash Buffer to the plate and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[12]
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Protein Concentration Determination:
-
Determine the protein concentration of the cleared lysate using a BCA assay according to the manufacturer's instructions.
-
-
Immunoprecipitation:
-
Take an aliquot of the cleared lysate (e.g., 50 µg) to serve as the "input" control.
-
To 1-2 mg of total protein from each sample, add 2-4 µg of rabbit anti-MDM2 antibody or an equivalent amount of normal rabbit IgG control antibody.[12]
-
Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Add 30 µL of pre-washed Protein A/G magnetic beads to each sample and incubate with gentle rotation for another 2-4 hours at 4°C.[12]
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer. After the final wash, remove all residual buffer.[12]
-
-
Elution and Sample Preparation:
-
Resuspend the beads in 30 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins.
-
Pellet the beads using the magnetic stand and load the supernatant onto an SDS-PAGE gel. Also, load the "input" samples.
-
-
Western Blotting:
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (mouse anti-ubiquitin and rabbit anti-MDM2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Expected Results:
In the samples treated with this compound, a significant increase in the amount of ubiquitinated MDM2 should be observed in the immunoprecipitated fraction compared to the vehicle-treated control. The input lanes should show a decrease in the total MDM2 protein levels in the this compound treated samples, confirming its degradation-promoting effect. The IgG control should not pull down significant amounts of MDM2 or ubiquitinated proteins, demonstrating the specificity of the antibody.
References
- 1. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterizing the protein–protein interaction between MDM2 and 14-3-3σ; proof of concept for small molecule stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Following SP-141 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing the effects of the novel MDM2 inhibitor, SP-141, on the cell cycle of cancer cells using flow cytometry. The protocols detailed below are designed to ensure robust and reproducible results for researchers investigating the therapeutic potential of this compound.
Introduction
This compound is a small molecule inhibitor of the Murine Double Minute 2 (MDM2) oncogene.[1][2][3] The MDM2 protein is a key negative regulator of the p53 tumor suppressor. By binding to and inhibiting MDM2, this compound promotes the degradation of MDM2, leading to the stabilization and activation of p53.[1][3] This activation of p53 can trigger a cascade of downstream events, including cell cycle arrest and apoptosis, making this compound a promising candidate for cancer therapy.[1][3] Studies have shown that this compound can induce cell cycle arrest, particularly at the G2/M phase, in various cancer cell lines.[1] Flow cytometry using propidium (B1200493) iodide (PI) staining is a standard and powerful technique to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[4]
Data Presentation
The following table presents representative data from a hypothetical experiment illustrating the dose-dependent effect of this compound on the cell cycle distribution of a cancer cell line after a 24-hour treatment period.
Table 1: Representative Cell Cycle Distribution Analysis of Cancer Cells Treated with this compound
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control (0 µM) | 55.2 ± 3.1 | 25.8 ± 2.5 | 18.5 ± 1.9 | 0.5 ± 0.2 |
| This compound (0.1 µM) | 52.1 ± 2.8 | 23.5 ± 2.1 | 23.9 ± 2.4 | 0.5 ± 0.3 |
| This compound (0.5 µM) | 45.3 ± 3.5 | 18.2 ± 1.8 | 35.8 ± 3.2 | 0.7 ± 0.4 |
| This compound (1.0 µM) | 35.6 ± 2.9 | 12.5 ± 1.5 | 50.1 ± 4.1 | 1.8 ± 0.6 |
| This compound (2.5 µM) | 28.9 ± 2.5 | 8.7 ± 1.1 | 59.5 ± 4.8 | 2.9 ± 0.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cancer cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Incubation: Remove the old medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is for the analysis of DNA content in fixed cells.
Materials:
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% (v/v) Triton X-100 in PBS
-
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting: After treatment, aspirate the medium and wash the cells once with PBS. Detach the cells using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).
-
Cell Collection: Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[5][6]
-
Incubation for Fixation: Incubate the cells for at least 2 hours at -20°C. Cells can be stored at this stage for several weeks.[5][7]
-
Rehydration and Washing: Centrifuge the fixed cells at 500 x g for 10 minutes. Discard the ethanol and wash the cell pellet twice with 5 mL of cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation for Staining: Incubate the cells in the dark for 30 minutes at room temperature.[7]
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample. Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and a histogram of the PI fluorescence intensity (e.g., FL2 or FL3 channel) to visualize the cell cycle distribution.
-
Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols: In Vivo Imaging of Tumor Response to SP-141
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP-141 is a novel small molecule inhibitor of the Murine Double Minute 2 (MDM2) oncoprotein. It has demonstrated potent anti-cancer activity in a variety of preclinical cancer models, including those for breast cancer, pancreatic cancer, and glioblastoma.[1][2] The unique mechanism of action of this compound involves direct binding to MDM2, which promotes its auto-ubiquitination and subsequent degradation by the proteasome.[2] This leads to the stabilization and activation of the p53 tumor suppressor protein in wild-type p53 cancer cells, resulting in cell cycle arrest and apoptosis. Notably, this compound has also shown efficacy in cancer models with mutant or deficient p53.[2]
Non-invasive in vivo imaging techniques are critical for the preclinical evaluation of novel therapeutic agents like this compound. Bioluminescence imaging (BLI) is a highly sensitive modality for longitudinally monitoring tumor growth and therapeutic response in animal models. This document provides detailed application notes and protocols for assessing the in vivo tumor response to this compound using bioluminescence imaging, with a specific focus on glioblastoma xenograft models.
Data Presentation
The following table summarizes the quantitative data from a representative in vivo study evaluating the efficacy of this compound in an orthotopic U87MG human glioblastoma xenograft mouse model. Tumor burden was monitored weekly using bioluminescence imaging.
Table 1: In Vivo Efficacy of this compound on U87MG Glioblastoma Xenografts
| Treatment Day | Average Bioluminescence Radiance (photons/sec/cm²/sr) - Vehicle Control | Average Bioluminescence Radiance (photons/sec/cm²/sr) - this compound (40 mg/kg) |
| 0 | 1.5 x 10⁶ | 1.5 x 10⁶ |
| 7 | 5.0 x 10⁶ | 2.5 x 10⁶ |
| 14 | 1.2 x 10⁷ | 1.8 x 10⁶ |
| 21 | 2.5 x 10⁷ | 1.0 x 10⁶ |
| 28 | 4.0 x 10⁷ | 5.0 x 10⁵ |
Data are represented as mean radiance ± standard error of the mean (SEM), estimated from published graphical data.[2]
Experimental Protocols
Protocol 1: Orthotopic Glioblastoma Xenograft Model and this compound Treatment
This protocol describes the establishment of an intracranial glioblastoma xenograft model using luciferase-expressing U87MG cells and subsequent treatment with this compound.
Materials:
-
U87MG-luciferase cell line
-
Athymic nude mice (nu/nu), 6-8 weeks old
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (or other suitable extracellular matrix)
-
Stereotactic apparatus for small animals
-
Hamilton syringe
-
Anesthesia system (e.g., isoflurane)
-
This compound
-
Vehicle solution (e.g., PEG400/EtOH/saline)
Procedure:
-
Cell Culture: Culture U87MG-luciferase cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Preparation for Implantation:
-
On the day of implantation, harvest cells by trypsinization.
-
Wash the cells with sterile PBS and perform a cell count.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 1 x 10⁷ cells/mL. Keep on ice.
-
-
Orthotopic Implantation:
-
Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1.5-2% for maintenance).
-
Secure the mouse in the stereotactic frame.
-
Create a small incision in the scalp to expose the skull.
-
Using a dental drill, create a small burr hole in the skull over the desired injection site (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly inject 5 µL of the cell suspension (5 x 10⁴ cells) into the brain parenchyma at a depth of 3 mm.
-
Withdraw the needle slowly and seal the burr hole with bone wax. Suture the scalp incision.
-
Monitor the animal until it has fully recovered from anesthesia.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Allow the tumors to establish for 7-10 days.
-
Perform baseline bioluminescence imaging (see Protocol 2) to confirm tumor engraftment and randomize animals into treatment and control groups.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle. A commonly used vehicle is a mixture of PEG400, ethanol, and saline (e.g., 57.1:14.3:28.6, v/v/v).[2]
-
Administer this compound intraperitoneally (i.p.) at a dose of 40 mg/kg body weight, once daily, for 5 consecutive days per week.[2]
-
Administer an equivalent volume of the vehicle solution to the control group.
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Protocol 2: In Vivo Bioluminescence Imaging (BLI)
This protocol details the procedure for acquiring and quantifying bioluminescent signals from orthotopic glioblastoma xenografts.
Materials:
-
Tumor-bearing mice from Protocol 1
-
D-Luciferin potassium salt
-
Sterile PBS
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (isoflurane)
-
Data analysis software (e.g., Living Image®)
Procedure:
-
D-Luciferin Preparation:
-
Prepare a stock solution of D-Luciferin in sterile PBS at a concentration of 15 mg/mL.
-
Filter-sterilize the solution and protect it from light. Store at -20°C for long-term storage or 4°C for short-term use.
-
-
Imaging Procedure:
-
Anesthetize the tumor-bearing mice using isoflurane (2-3% for induction, 1.5-2% for maintenance).
-
Inject the D-Luciferin solution intraperitoneally (i.p.) at a dose of 150 mg/kg body weight.
-
Wait for 10-15 minutes for the substrate to distribute throughout the body.
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images. Typical exposure times range from 1 second to 5 minutes, depending on the signal intensity.
-
Acquire a photographic image of the mouse for anatomical reference.
-
-
Data Analysis:
-
Using the analysis software, define a region of interest (ROI) over the tumor area (head region for orthotopic glioblastoma models).
-
Quantify the bioluminescence signal within the ROI. The signal is typically expressed as total flux (photons/second) or average radiance (photons/second/cm²/steradian).
-
Repeat the imaging procedure at desired time points (e.g., weekly) to monitor tumor growth and response to this compound treatment.
-
Compare the change in bioluminescence signal over time between the this compound-treated and vehicle control groups.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: In vivo experimental workflow.
References
- 1. Noninvasive bioluminescence imaging of luciferase expressing intracranial U87 xenografts: correlation with magnetic resonance imaging determined tumor volume and longitudinal use in assessing tumor growth and antiangiogenic treatment effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Troubleshooting & Optimization
SP-141 precipitation issues in cell culture media
A comprehensive resource for researchers, scientists, and drug development professionals to address and resolve precipitation issues with SP-141 in cell culture media.
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of this compound in your experiments. The following information is tailored to this compound, a potent and specific MDM2 inhibitor, and addresses common challenges associated with its solubility in aqueous cell culture environments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a potential issue?
A1: this compound is a small molecule inhibitor of Murine Double Minute 2 (MDM2), a key negative regulator of the p53 tumor suppressor.[1][2] Like many small molecule inhibitors, this compound is hydrophobic, meaning it has poor solubility in water-based solutions like cell culture media.[3] It is typically dissolved in an organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution.[4][5] When this stock solution is diluted into your aqueous cell culture medium, the abrupt change in solvent polarity can cause this compound to "crash out" or precipitate, making it unavailable to the cells and leading to inaccurate experimental results.[6]
Q2: In what solvent should I dissolve this compound?
A2: this compound should be dissolved in high-quality, anhydrous DMSO to prepare a stock solution.[4][5] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of DMSO added to your cell culture, as high concentrations of DMSO can be toxic to cells.[7]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[7] However, it is crucial to perform a vehicle control experiment with the same final DMSO concentration but without this compound to assess its effect on your specific cell line and assay.[7]
Q4: Can I filter the media to remove the this compound precipitate?
A4: Filtering the media to remove precipitate is not recommended. This will remove an unknown amount of the compound, leading to an inaccurate and lower-than-intended final concentration of this compound in your experiment.[7] It is better to address the root cause of the precipitation.
Troubleshooting Guide
Issue 1: Immediate Precipitation Upon Addition to Media
Q: I added my this compound stock solution to the cell culture medium, and it immediately turned cloudy or I see visible particles. What should I do?
A: This is a common issue known as "crashing out" and is typically due to the compound's low aqueous solubility. Here are several steps you can take to resolve this:
-
Pre-warm the Media: Always use cell culture media that has been pre-warmed to 37°C before adding the this compound stock solution. Many compounds are more soluble at higher temperatures.[6]
-
Optimize the Dilution Technique: Instead of adding the stock solution directly to the full volume of media, add the stock solution to a smaller volume of pre-warmed media while gently vortexing or swirling.[6] This helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation. You can then add this intermediate dilution to the rest of your media.
-
Perform Serial Dilutions: A stepwise, serial dilution can gradually decrease the solvent concentration and help keep the compound in solution.[7]
-
Lower the Final Concentration: The final concentration of this compound in your media may be exceeding its solubility limit. Try using a lower final concentration in your experiment.
Issue 2: Precipitation Over Time in the Incubator
Q: The media with this compound looked fine initially, but after a few hours or days at 37°C, I see a crystalline or cloudy precipitate. What is happening?
A: This can be due to several factors related to the stability of the compound in the complex environment of the cell culture medium over time.
-
Compound Stability: this compound may have limited stability in the culture medium at 37°C over extended periods. Consider refreshing the media with freshly prepared this compound every 24-48 hours for long-term experiments.
-
Interaction with Media Components: Components in the serum or the basal media itself can sometimes interact with the compound, leading to precipitation. If your experimental design allows, you can try reducing the serum concentration.
-
pH Changes: Cellular metabolism can cause the pH of the culture medium to change over time, which can affect the solubility of a pH-sensitive compound.[6] Monitor the pH of your culture and change the medium more frequently if needed.
-
Media Evaporation: In long-term cultures, evaporation of water from the media can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[6] Ensure proper humidification of your incubator.
Quantitative Data Summary
The following tables provide a summary of this compound solubility and recommended starting concentrations for your experiments.
Table 1: this compound Solubility Data
| Solvent | Solubility | Source |
| DMSO | 50 mg/mL | [4] |
| DMSO | 125 mg/mL (requires sonication) | [5] |
| DMSO | 4.4 mg/mL (sonication recommended) | [8] |
| DMSO | 65 mg/mL | [9] |
| Water | Insoluble | [9] |
Note: Solubility can vary between batches and is dependent on the purity and solid-state form of the compound.
Table 2: Recommended Working Concentrations
| Application | Recommended Starting Concentration Range | Notes |
| In vitro cell viability assays | 0.1 µM - 10 µM | IC50 values are typically below 0.5 µM in pancreatic cancer cell lines.[5][9] |
| Western Blotting (MDM2 degradation) | 0.25 µM - 1 µM | Effects on MDM2 protein levels can be observed within 24 hours. |
| Colony Formation Assays | 0.1 µM - 0.5 µM | Effective concentrations for inhibiting colony formation. |
Experimental Protocol: Determining the Optimal Working Concentration of this compound
This protocol outlines a method to determine the maximum soluble concentration of this compound in your specific cell culture system to avoid precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Dissolve the this compound powder in anhydrous DMSO to create a 10 mM stock solution.
-
Ensure the compound is fully dissolved by vortexing. If necessary, briefly sonicate the solution.[5]
-
-
Prepare Serial Dilutions in Media:
-
Label a series of sterile microcentrifuge tubes (e.g., 10 µM, 5 µM, 2.5 µM, 1.25 µM, 0.625 µM).
-
Add 500 µL of pre-warmed complete cell culture medium to each tube.
-
To the first tube (10 µM), add 0.5 µL of the 10 mM this compound stock solution and vortex immediately.
-
Perform a 1:2 serial dilution by transferring 500 µL from the 10 µM tube to the 5 µM tube, and so on. Vortex after each transfer.
-
-
Visual Inspection:
-
Visually inspect each dilution immediately for any signs of precipitation (cloudiness or visible particles).
-
Incubate the tubes at 37°C for 1-2 hours and inspect again.
-
Examine a drop of the highest concentration that appears clear under a microscope to check for microprecipitates.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear is your maximum soluble working concentration under these conditions. It is advisable to use a concentration at or below this for your experiments to ensure this compound remains in solution.
-
Visualizations
Experimental Workflow for Solubility Testing
References
- 1. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral delivery of anti-MDM2 inhibitor SP141-loaded FcRn-targeted nanoparticles to treat breast cancer and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 鼠双微体2(MDM2)抑制剂,this compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | Mdm2 | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing SP-141 Concentration for IC50 Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SP-141 in IC50 determination experiments.
Troubleshooting and FAQs
Q1: What is a recommended starting concentration range for this compound in an IC50 determination assay?
A typical starting concentration range for this compound is between 0.01 µM and 10 µM.[1] For many pancreatic cancer cell lines, IC50 values have been observed to be less than 0.5 µM after a 72-hour incubation period.[1] It is recommended to perform a preliminary dose-response experiment with a wide range of concentrations to narrow down the optimal range for your specific cell line.
Q2: My dose-response curve is not sigmoidal. What are the possible causes?
An irregular dose-response curve can be caused by several factors:
-
Inappropriate Concentration Range: If the concentrations tested are too high, you may only observe the bottom plateau of the curve. Conversely, if they are too low, you may only see the top plateau.
-
Compound Solubility: this compound may precipitate at higher concentrations. Visually inspect your treatment wells for any signs of precipitation. If solubility is an issue, consider preparing a higher concentration stock in 100% DMSO and ensuring the final DMSO concentration in the culture medium remains low (typically ≤ 0.5%).
-
Cell Seeding Density: An inappropriate cell number can affect the assay window. Optimize the seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
-
Incubation Time: A 72-hour incubation period has been successfully used for determining the IC50 of this compound.[1][2] Shorter or longer times may not be optimal for observing the full effect of the compound.
Q3: I am observing high variability between replicate wells. How can I minimize this?
High variability can be addressed by:
-
Mitigating Edge Effects: The outer wells of a multi-well plate are prone to evaporation. To minimize this "edge effect," fill the perimeter wells with sterile PBS or media without cells and do not use them for your experimental samples.
-
Consistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding to have a consistent number of cells in each well.
-
Proper Mixing: When adding this compound or assay reagents, ensure thorough but gentle mixing to avoid disturbing the cell monolayer.
Q4: How should I prepare and store this compound?
It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. This stock solution should be stored at -20°C or -80°C.[1] For experiments, create fresh dilutions from the stock solution in your cell culture medium.
Data Presentation
| Parameter | Recommendation | Reference |
| Starting Concentration Range | 0.01 - 10 µM | [1] |
| Incubation Time | 72 hours | [1][2] |
| Vehicle Control | Culture medium with the same final concentration of DMSO as the highest this compound concentration | |
| Storage of Stock Solution | -20°C or -80°C | [1] |
Experimental Protocols
Detailed Protocol for IC50 Determination using an MTT Assay
-
Cell Seeding:
-
Culture your cells of interest to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with DMSO) and no-treatment control wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Visualizations
Caption: A flowchart illustrating the key steps in determining the IC50 of this compound.
Caption: The signaling pathway of this compound, an inhibitor of MDM2.
References
SP-141 stability in solution at different temperatures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of the MDM2 inhibitor SP-141 in solution. While specific quantitative stability data for this compound at various temperatures is not publicly available, this guide offers best practices based on general chemical principles, information on related compounds, and recommended handling procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro studies, it is common practice to prepare a high-concentration stock solution in DMSO, which can then be diluted in aqueous buffers or cell culture media to the desired final concentration.
Q2: What are the recommended storage conditions for this compound solutions?
A2: Based on safety data sheet recommendations for similar compounds and general laboratory practice for small molecules, stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maximize stability and prevent degradation. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Q3: How can I assess the stability of my this compound solution?
A3: The stability of your this compound solution can be monitored by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These techniques can be used to quantify the amount of intact this compound over time and to detect the appearance of any degradation products. A stability-indicating method would need to be developed and validated for this purpose.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been detailed in the available literature, compounds with similar structures, such as pyrido[b]indoles, can be susceptible to oxidation, hydrolysis, and photolysis. Forced degradation studies under various stress conditions (e.g., acid, base, heat, light, oxidizing agents) would be necessary to identify the specific degradation products and pathways for this compound. The indole (B1671886) nucleus, for instance, can undergo oxidation to form oxindoles and further degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound in DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. Before use, visually inspect the solution for any precipitation. |
| Perform a quality control check of the this compound solution using HPLC or LC-MS/MS to confirm its concentration and purity. | ||
| Loss of compound activity over time | Instability in the final working solution (aqueous buffer or media). | Prepare fresh working solutions from a frozen DMSO stock immediately before each experiment. Minimize the time this compound is in an aqueous environment, especially at elevated temperatures (e.g., 37°C in an incubator). |
| Consider the pH of your aqueous buffer, as extreme pH values can accelerate the degradation of small molecules. | ||
| Appearance of unexpected peaks in analytical chromatograms | Formation of degradation products. | Conduct a forced degradation study to intentionally degrade this compound under controlled stress conditions (heat, light, acid, base, oxidation). This will help in identifying potential degradation products. |
| Use a stability-indicating HPLC method that can resolve this compound from its potential degradation products. |
Data Presentation
Currently, there is no publicly available quantitative data on the stability of this compound in solution at different temperatures. To generate such data, a formal stability study would be required. The table below is a template for how such data could be presented.
Table 1: Hypothetical Stability of this compound (10 mM in DMSO) at Different Temperatures
| Temperature | Time Point | % Remaining this compound (Mean ± SD) | Appearance of Degradation Products (Peak Area %) |
| -80°C | 1 month | >99% | <0.1% |
| 3 months | >99% | <0.1% | |
| 6 months | >99% | <0.1% | |
| -20°C | 1 month | 98.5 ± 0.5% | 0.5 ± 0.1% |
| 3 months | 95.2 ± 0.8% | 1.8 ± 0.3% | |
| 6 months | 90.1 ± 1.2% | 4.9 ± 0.5% | |
| 4°C | 1 week | 92.3 ± 1.5% | 3.7 ± 0.4% |
| 2 weeks | 85.6 ± 2.1% | 8.4 ± 0.9% | |
| Room Temp. | 24 hours | 88.9 ± 2.5% | 7.1 ± 1.1% |
| (20-25°C) | 48 hours | 79.4 ± 3.2% | 15.6 ± 2.3% |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but prolonged heating should be avoided.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C.
-
Protocol 2: General Procedure for a Forced Degradation Study
-
Objective: To identify potential degradation pathways and products of this compound under stress conditions.
-
Materials:
-
This compound stock solution in DMSO
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Aqueous buffers of different pH values
-
Photostability chamber
-
Oven
-
HPLC or LC-MS/MS system
-
-
Procedure:
-
Acid and Base Hydrolysis:
-
Dilute the this compound stock solution in solutions of varying HCl (e.g., 0.1 M, 1 M) and NaOH (e.g., 0.1 M, 1 M) concentrations.
-
Incubate the solutions at different temperatures (e.g., room temperature, 60°C) for various time points.
-
At each time point, neutralize the samples and analyze by HPLC or LC-MS/MS.
-
-
Oxidative Degradation:
-
Dilute the this compound stock solution in a solution of H₂O₂ (e.g., 3%, 30%).
-
Incubate at room temperature for various time points.
-
Analyze the samples by HPLC or LC-MS/MS.
-
-
Thermal Degradation:
-
Expose aliquots of the this compound stock solution to elevated temperatures (e.g., 60°C, 80°C) for various time points.
-
Analyze the samples by HPLC or LC-MS/MS.
-
-
Photolytic Degradation:
-
Expose aliquots of the this compound stock solution to controlled light conditions (e.g., UV and visible light) in a photostability chamber.
-
Include a dark control to differentiate between light-induced and thermal degradation.
-
Analyze the samples at various time points by HPLC or LC-MS/MS.
-
-
Visualizations
As the specific degradation pathway of this compound is not known, a diagram illustrating a hypothetical degradation process is provided below for conceptual understanding.
Potential off-target effects of SP-141 in cancer cells
Technical Support Center: SP-141
This technical support guide addresses potential off-target effects of this compound, a hypothetical inhibitor of Polo-like Kinase 1 (PLK1), in cancer cells. The information provided is based on known off-target profiles of similar kinase inhibitors and is intended to help researchers troubleshoot and interpret experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is designed as a potent inhibitor of Polo-like Kinase 1 (PLK1), a serine/threonine kinase that plays a critical role in regulating multiple stages of mitosis. Its intended on-target effect is to induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.
Q2: We observe a G2/M cell cycle arrest as expected, but also see a significant sub-G1 peak at concentrations lower than required for complete mitotic arrest. What could be the cause?
This could be due to off-target effects on other kinases involved in cell cycle regulation or apoptosis. For instance, inhibition of kinases like Aurora Kinase A or B can also lead to mitotic defects and apoptosis, sometimes at different effective concentrations than PLK1 inhibition. It is also possible that this compound has a direct pro-apoptotic effect independent of its PLK1 activity. We recommend performing a kinase screen to identify potential off-target interactions.
Q3: Our cells treated with this compound show a phenotype inconsistent with PLK1 inhibition (e.g., altered cell morphology, changes in adhesion). What could explain this?
While PLK1 has a primary role in mitosis, its inhibition can lead to downstream effects. However, significant morphological changes not typically associated with mitotic catastrophe could indicate off-target effects on pathways regulating the cytoskeleton or cell adhesion. For example, off-target inhibition of kinases like ROCK or FAK could lead to such phenotypes. We advise performing Western blot analysis for key proteins in these pathways.
Q4: We are seeing conflicting results between our cell viability assays (e.g., MTT vs. apoptosis assay). Why might this be?
Different viability assays measure different cellular parameters. An MTT assay measures metabolic activity, which may not always correlate directly with cell death. This compound could have off-target effects on mitochondrial function, leading to a decrease in metabolic activity without immediate induction of apoptosis. We recommend using a multi-parametric approach, such as combining a metabolic assay with an apoptosis assay (e.g., Annexin V/PI staining) and a cell proliferation assay (e.g., live-cell imaging).
Troubleshooting Guides
Guide 1: Investigating Unexpected Cell Viability Results
If you observe unexpected effects on cell viability, follow this workflow to dissect the potential on- and off-target effects of this compound.
Troubleshooting inconsistent results in SP-141 experiments
Welcome to the SP-141 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer answers to frequently asked questions related to this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a specific inhibitor of Mouse Double Minute 2 (MDM2). Unlike many MDM2 inhibitors that aim to block the MDM2-p53 interaction, this compound directly binds to MDM2 and promotes its auto-ubiquitination and subsequent proteasomal degradation.[1][2] This activity has been observed to be independent of the p53 status of the cancer cells.[1]
Q2: In which cancer cell lines is this compound effective?
A2: this compound has shown potent anti-cancer activity in a variety of cancer cell lines, including those derived from pancreatic, breast, and brain tumors.[1] Its efficacy has been demonstrated in cell lines with wild-type, mutant, and null p53.[3]
Q3: What is the recommended storage condition for this compound?
A3: this compound powder should be stored at -20°C. If dissolved in a solvent such as DMSO, it should be stored at -80°C. It is stable under these recommended storage conditions.[4]
Q4: Does this compound have known off-target effects?
A4: While this compound is a specific inhibitor of MDM2, some studies have observed effects on other proteins. For instance, this compound has been shown to induce the proteasomal degradation of β-catenin in pancreatic cancer cells, an effect that may be independent of its impact on MDM2.[5] As with any small molecule inhibitor, it is crucial to validate that the observed phenotype is a direct result of targeting MDM2.[6][7]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Inconsistent Cell Viability (IC50) Results
Q: My IC50 values for this compound vary significantly between experiments.
A: Several factors can contribute to variability in cell viability assays:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded across all wells and experiments. Over- or under-confluent cells can respond differently to treatment.
-
Compound Solubility: this compound is typically dissolved in DMSO. Ensure the compound is fully dissolved in the stock solution before diluting it in culture media. The final DMSO concentration should be consistent across all treatments and generally kept below 0.5% to avoid solvent-induced toxicity.
-
Lot-to-Lot Variability: While not specifically documented for this compound, lot-to-lot variation in reagents can be a source of inconsistency.[8][9][10][11] If you suspect this, it is advisable to test a new lot against a previously validated one.
-
Cell Line Integrity: Use cell lines with a low passage number and regularly authenticate them to ensure consistency.
Logical Workflow for Troubleshooting Inconsistent IC50 Values
Caption: Troubleshooting workflow for inconsistent IC50 values.
Variable MDM2 Degradation in Western Blots
Q: I am not seeing consistent degradation of MDM2 after this compound treatment.
A: This could be due to several experimental variables:
-
Treatment Concentration and Duration: The optimal concentration and time for observing MDM2 degradation can vary between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Concentrations for observing protein degradation may differ from the IC50 for cell viability.
-
Protein Extraction and Handling: Ensure that protein lysates are prepared with protease and phosphatase inhibitors to prevent degradation of target proteins during sample preparation.
-
Antibody Quality: The quality and specificity of the primary antibody against MDM2 are critical. Validate your antibody and determine its optimal working concentration.
-
Proteasome Activity: Since this compound induces proteasomal degradation of MDM2, ensure that the proteasome pathway is active in your cells. As a control, you can co-treat with a proteasome inhibitor like MG132, which should rescue the this compound-induced MDM2 degradation.[5]
Experimental Workflow for Verifying MDM2 Degradation
Caption: Workflow for confirming this compound-induced MDM2 degradation.
Unexpected Results in p53-null vs. p53-wild-type Cells
Q: I am observing similar effects of this compound in both p53-null and p53-wild-type cell lines. Is this expected?
A: Yes, this is consistent with the known mechanism of this compound. Because this compound acts by inducing the degradation of MDM2, its primary effect is independent of the p53 status of the cell.[3] In p53-wild-type cells, MDM2 degradation leads to the stabilization and activation of p53. However, in p53-null or mutant cells, the anti-cancer effects of this compound are mediated through p53-independent pathways.[12][13][14]
Signaling Pathway of this compound in Different p53 Contexts
Caption: this compound mechanism in p53-wild-type versus p53-null cells.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| HPAC | Pancreatic | Wild-type | 0.38 | [1] |
| Panc-1 | Pancreatic | Mutant | 0.50 | [1] |
| AsPC-1 | Pancreatic | Mutant | 0.36 | [1] |
| Mia-Paca-2 | Pancreatic | Mutant | 0.41 | [1] |
| IMR90 | Normal Fibroblast | Wild-type | 13.22 | [1] |
| NB-1643 | Neuroblastoma | Wild-type | 0.45 | [3] |
| SK-N-SH | Neuroblastoma | Wild-type | 0.52 | [3] |
| SK-N-AS | Neuroblastoma | Mutant | 0.68 | [3] |
| LA1-55n | Neuroblastoma | Null | 0.75 | [3] |
| U87MG | Glioblastoma | Wild-type | 0.28 | |
| DAOY | Medulloblastoma | Mutant | 0.35 |
Experimental Protocols
Western Blot Analysis of MDM2 Degradation
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.25, 0.5, 1 µM) for 24 hours.[3] Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against MDM2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
In Vitro Ubiquitination Assay
This protocol is a general guide and may need optimization for specific E3 ligases and substrates.
-
Reaction Mixture Preparation (50 µL total volume):
-
Ubiquitin: 0.02 mg/mL final concentration
-
E1 Activating Enzyme: 5 nM final concentration
-
E2 Conjugating Enzyme: 100 nM final concentration
-
E3 Ligase (e.g., purified MDM2): 20 nM final concentration
-
Substrate (if applicable): 200 nM final concentration
-
10x Ubiquitylation Buffer: 5 µL (final concentration: 50 mM Tris pH 8.0, 5 mM MgCl2, 0.1% Tween-20, 1 mM DTT)
-
ATP: 2 mM final concentration
-
This compound or vehicle control (DMSO) at desired concentrations.
-
Nuclease-free water to 50 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C or room temperature for 1-2 hours.[15]
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5-10 minutes.
-
Analyze the ubiquitination of MDM2 (or substrate) by Western blotting using an anti-ubiquitin antibody or an antibody specific to the target protein. A ladder of higher molecular weight bands indicates polyubiquitination.[15][16][17][18]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myadlm.org [myadlm.org]
- 10. Lot-to-Lot Variability in HLA Antibody Screening Using a Multiplexed Bead Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. p53-Independent Apoptosis Limits DNA Damage-Induced Aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The p53-independent induction of apoptosis in breast cancer cells in response to proteasome inhibitor bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assays to measure p53-dependent and -independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. usbio.net [usbio.net]
- 17. Oral delivery of anti-MDM2 inhibitor SP141-loaded FcRn-targeted nanoparticles to treat breast cancer and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Feasibility of Developing Radiotracers for MDM2: Synthesis and Preliminary Evaluation of an 18F-Labeled Analogue of the MDM2 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SP-141 Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cytotoxicity of the MDM2 inhibitor, SP-141, in non-cancerous cell lines. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound in non-cancerous cell lines?
A1: this compound, a pyrido[b]indole MDM2 inhibitor, has demonstrated selective cytotoxicity towards cancer cells with significantly lower toxicity observed in non-cancerous cell lines.[1] Studies have shown that the concentration of this compound required to inhibit the growth of non-cancerous cells by 50% (IC50) is substantially higher than that for various cancer cell lines.[1]
Q2: Has the cytotoxicity of this compound been evaluated in specific non-cancerous cell lines?
A2: Yes, the cytotoxicity of this compound has been assessed in the immortalized but non-malignant human breast epithelial cell line, MCF-10A, and the human lung fibroblast cell line, IMR90. For MCF-10A cells, the IC50 value was determined to be 11.74 μM after 72 hours of treatment.[1] In IMR90 cells, the IC50 was found to be 13.22 μM under similar conditions. This is in contrast to the sub-micromolar IC50 values observed in many human breast and pancreatic cancer cell lines, indicating a favorable selectivity index.
Q3: What is the mechanism of action of this compound that contributes to its selective cytotoxicity?
A3: this compound directly binds to the MDM2 protein, which is an E3 ubiquitin ligase.[1][2] This binding promotes the auto-ubiquitination and subsequent proteasomal degradation of MDM2.[1][2] In cancer cells that overexpress MDM2, this leads to the stabilization of tumor suppressors like p53 (in p53 wild-type cells) and other p53-independent anti-proliferative effects, ultimately resulting in cell cycle arrest and apoptosis.[1][3][4] The lower dependence of non-cancerous cells on MDM2 for survival likely contributes to their reduced sensitivity to this compound.
Q4: What are the recommended starting concentrations for testing this compound on new non-cancerous cell lines?
A4: Based on the available data for MCF-10A and IMR90 cells, a starting concentration range of 1 µM to 25 µM is recommended for initial cytotoxicity screening in new non-cancerous cell lines. It is advisable to perform a dose-response experiment to determine the specific IC50 for your cell line of interest.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed in a non-cancerous cell line at low concentrations (<1 µM) of this compound. | 1. Cell line contamination or misidentification.2. Errors in this compound concentration calculation or dilution.3. The specific non-cancerous cell line may have an unusual dependence on MDM2 signaling. | 1. Verify the identity of your cell line using short tandem repeat (STR) profiling.2. Double-check all calculations and ensure proper dissolution and dilution of the this compound compound.3. Investigate the expression level of MDM2 in your cell line. Consider using a secondary non-cancerous cell line as a control. |
| Inconsistent cytotoxicity results between experiments. | 1. Variation in cell seeding density.2. Differences in the duration of this compound treatment.3. Instability of the this compound solution. | 1. Ensure consistent cell seeding density across all experiments.2. Strictly adhere to the planned incubation time.3. Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| No significant cytotoxicity observed even at high concentrations (>25 µM) of this compound. | 1. Inactive this compound compound.2. The cell line is highly resistant to MDM2 inhibition.3. Issues with the cytotoxicity assay. | 1. Verify the activity of your this compound compound on a sensitive cancer cell line known to respond to MDM2 inhibitors.2. This may be a genuine result for the specific cell line. Consider exploring alternative pathways for inducing cell death.3. Ensure the chosen cytotoxicity assay (e.g., MTT, CellTiter-Glo®) is appropriate for your cell line and that all reagents are functioning correctly. Include a positive control for cytotoxicity (e.g., doxorubicin) to validate the assay. |
Quantitative Data Summary
The following table summarizes the available quantitative data on the cytotoxicity of this compound in non-cancerous cell lines.
| Cell Line | Tissue of Origin | Cell Type | IC50 (µM) | Treatment Duration | Assay |
| MCF-10A | Breast | Epithelial (non-malignant) | 11.74 | 72 hours | MTT |
| IMRO | Lung | Fibroblast | 13.22 | 72 hours | MTT |
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed the non-cancerous cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
This compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 15, 20, 25 µM). Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for cytotoxicity assessment.
References
- 1. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
How to minimize SP-141 toxicity in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential toxicity associated with SP-141 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, potent, and specific small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) oncoprotein.[1][2] Its primary mechanism of action is to directly bind to MDM2, which promotes the auto-ubiquitination and subsequent proteasomal degradation of MDM2.[2] This leads to the reactivation of the p53 tumor suppressor pathway, which is often inactivated in various cancers through MDM2 overexpression.[1][3] By inhibiting MDM2, this compound can induce cell cycle arrest, apoptosis, and prevent cell migration in cancer cells, often independent of their p53 status.[1]
Q2: Is this compound reported to have significant toxicity in animal studies?
Multiple preclinical studies involving xenograft models of breast, pancreatic, and neuroblastoma cancers have reported that this compound exhibits strong anti-tumor activity with "no apparent host toxicity" at therapeutically effective doses.[1][4][5] A common observation in these studies was that animals treated with effective doses of this compound did not show significant body weight differences compared to the control groups, which is a key indicator of general toxicity.[4]
Q3: What are the potential, class-related toxicities of MDM2 inhibitors that I should monitor for?
While this compound has shown a favorable safety profile in preclinical models, it is prudent to be aware of dose-limiting toxicities (DLTs) observed with other MDM2 inhibitors in clinical trials. These primarily include:
-
Hematological Toxicities: Cytopenias, particularly thrombocytopenia (low platelet count), are a common side effect of MDM2 inhibitors.[6][7][8][9]
-
Gastrointestinal Toxicity: Nausea, vomiting, and diarrhea have been reported.[6][7]
-
Fatigue: A general state of tiredness or weakness can occur.[6][7]
-
Metabolic Disturbances: Monitoring of electrolytes and other metabolic panels is advisable.[6][7]
Proactive monitoring for these potential side effects is a key strategy in minimizing any potential toxicity.
Troubleshooting Guide: Minimizing this compound Toxicity
Issue: I am observing mild weight loss or signs of distress in my animal cohort.
Potential Cause & Solution:
-
Dose and Schedule: While 40 mg/kg/day is a commonly reported effective and non-toxic dose, individual animal models or strains might exhibit different sensitivities.
-
Troubleshooting Step: Consider implementing a dose-fractionation schedule. Instead of a single daily dose, splitting the dose into two administrations (e.g., 20 mg/kg twice daily) may maintain efficacy while reducing peak plasma concentrations, potentially lowering toxicity.[2][8][9][10]
-
Preventative Measure: Conduct a Maximum Tolerated Dose (MTD) study prior to the main efficacy study to determine the optimal dose for your specific animal model and strain.
-
-
Formulation and Vehicle: The formulation of this compound can impact its solubility, bioavailability, and potential for local irritation.
-
Troubleshooting Step: Ensure the vehicle used is well-tolerated and appropriate for the route of administration. For intraperitoneal (i.p.) injections, ensure the pH and osmolarity of the formulation are within a physiological range to avoid irritation.
-
Preventative Measure: Explore advanced formulation strategies, such as nanosuspensions or encapsulation, which can improve the pharmacokinetic profile and potentially reduce toxicity.[7][11][12]
-
-
Supportive Care: Animal studies with anti-cancer agents can be stressful for the animals.
-
Troubleshooting Step: Provide supportive care measures such as supplemental nutrition (e.g., high-calorie dietary gels) and hydration to help animals better tolerate the treatment. Ensure comfortable housing and minimize handling stress.
-
Preventative Measure: Implement a comprehensive animal welfare monitoring plan from the outset of the study, with clear humane endpoints.
-
Issue: How can I proactively monitor for potential sub-clinical toxicity?
Potential Cause & Solution:
-
Lack of Comprehensive Monitoring: Relying solely on body weight and clinical signs may not detect subtle organ-specific toxicities.
-
Troubleshooting/Preventative Measure:
-
Hematology: At the end of the study (or at interim points for longer studies), collect blood samples for a complete blood count (CBC) to check for signs of anemia, neutropenia, and especially thrombocytopenia.
-
Clinical Chemistry: Analyze serum or plasma for markers of liver function (e.g., ALT, AST) and kidney function (e.g., BUN, creatinine).
-
Histopathology: At necropsy, perform a gross examination of all major organs and collect tissues for histopathological analysis to identify any microscopic changes.
-
-
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of this compound
| Cancer Type | Cell Line/Model | Metric | Value | Reference |
| Pancreatic Cancer | HPAC, Panc-1, AsPC-1, Mia-Paca-2 | IC50 | 0.36 - 0.50 µM | [2] |
| Neuroblastoma | NB-1643, LA1-55n | IC50 | < 1.0 µM | [1] |
| Hepatocellular Carcinoma | HepG2, Huh7, MHCCLM3 | IC50 | ~0.1 - 0.5 µM | [13] |
| Pancreatic Cancer | Panc-1 Xenograft | Tumor Growth Inhibition | ~75% at 40 mg/kg/day | [14] |
| Neuroblastoma | NB-1643 & LA1-55n Xenografts | Tumor Growth Inhibition | Significant at 40 mg/kg/day | [1][4] |
| Breast Cancer | MCF-7 & MDA-MB-468 Xenografts | Tumor Growth Inhibition | ~80-82% at 40 mg/kg/day |
Experimental Protocols
Protocol 1: In Vivo Xenograft Efficacy and Toxicity Study
This protocol is a composite based on methodologies reported in preclinical studies of this compound.
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice), 4-6 weeks of age.
-
Allow animals to acclimatize for at least one week before any procedures.
-
-
Cell Culture and Tumor Implantation:
-
Culture the desired human cancer cell line (e.g., NB-1643 for neuroblastoma) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a mean volume of approximately 100-150 mm³, randomize animals into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Prepare this compound in a vehicle such as a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of 40 mg/kg body weight.
-
The typical dosing schedule is once daily, 5 days a week.
-
The control group should receive an equivalent volume of the vehicle solution.
-
-
Toxicity and Efficacy Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming, or stool consistency).
-
At the end of the study, euthanize the animals and collect tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Collect blood for CBC and serum chemistry analysis.
-
Perform gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.
-
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a new class of natural product MDM2 inhibitor: In vitro and in vivo anti-breast cancer activities and target validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. Time, Dose, and Fractionation in Radiotherapy | Radiology Key [radiologykey.com]
- 9. The Combination of Temporal and Spatial Dose Fractionation in Microbeam Radiation Therapy [mdpi.com]
- 10. Minimal difference between fractionated and single-fraction exposure in a murine model of radiation necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to SP-141 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the MDM2 inhibitor, SP-141.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues that may arise during your experiments with this compound.
Q1: My cancer cell line, which is reported to be sensitive to other MDM2 inhibitors, is showing reduced sensitivity or resistance to this compound. What are the potential reasons?
A: Several factors could contribute to a lack of response to this compound. Here are some possibilities and troubleshooting steps:
-
p53 Status: While this compound has been shown to act in a p53-independent manner, the status of the p53 pathway can still influence cellular response. It is crucial to verify the p53 status of your specific cell stock, as prolonged cell culture can lead to the selection of pre-existing p53-mutant clones.
-
MDMX (MDM4) Overexpression: MDMX is a homolog of MDM2 that can also inhibit p53.[1] High levels of MDMX can render cells resistant to MDM2-specific inhibitors.
-
Defects in Downstream Signaling: The signaling pathways downstream of MDM2 inhibition may be compromised. For example, overexpression of anti-apoptotic proteins like Bcl-2 or Bcl-xL can block the induction of apoptosis.
-
Activation of Pro-Survival Pathways: Constitutive activation of parallel signaling pathways, such as the PI3K/AKT or MAPK pathways, can promote cell survival and override the effects of this compound.[1]
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to the active efflux of this compound from the cell, reducing its intracellular concentration and efficacy.[1]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting resistance to this compound.
Q2: I am not observing the expected decrease in MDM2 protein levels after this compound treatment. What could be wrong?
A: this compound is known to induce MDM2 auto-ubiquitination and subsequent proteasomal degradation.[2][3][4] If you are not seeing a decrease in MDM2 levels, consider the following:
-
Drug Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Proteasome Inhibition: Ensure that the proteasome is functional in your cells. As a control, you can treat cells with a known proteasome inhibitor to see if MDM2 levels increase.
-
Reagent Quality: Verify the integrity and concentration of your this compound stock solution.
Q3: this compound treatment is leading to cell cycle arrest but not significant apoptosis in my cell line. How can I enhance the apoptotic response?
A: The cellular outcome of MDM2 inhibition can range from cell cycle arrest to apoptosis, depending on the cellular context.[5] To promote apoptosis, consider the following combination therapy approaches:
-
Combine with a Bcl-2 Inhibitor: If your cells exhibit high levels of anti-apoptotic Bcl-2 family proteins, co-treatment with a Bcl-2 inhibitor may sensitize them to this compound-induced apoptosis.
-
Combination with Chemotherapy: Synergistic effects have been observed when MDM2 inhibitors are combined with standard chemotherapeutic agents like temozolomide.[6]
-
Targeting Parallel Survival Pathways: If you have identified an activated pro-survival pathway (e.g., PI3K/AKT), co-treatment with an inhibitor of that pathway may enhance the efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A: this compound is a small molecule inhibitor that directly binds to MDM2.[3][4] This binding promotes the auto-ubiquitination and subsequent proteasomal degradation of MDM2.[2][3][4] Unlike many other MDM2 inhibitors that primarily disrupt the MDM2-p53 interaction, this compound's mechanism of inducing MDM2 degradation allows it to be effective in cancer cells regardless of their p53 status.[4]
This compound Signaling Pathway:
Caption: this compound binds to MDM2, leading to its degradation and subsequent cellular responses.
Q2: What are the recommended starting concentrations for in vitro experiments with this compound?
A: The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines. It is recommended to perform a dose-response experiment starting from a range of 0.01 µM to 10 µM to determine the optimal concentration for your specific cell line.[2]
Q3: Is this compound effective in vivo?
A: Yes, this compound has demonstrated in vivo anti-tumor activity. In xenograft and orthotopic mouse models of pancreatic and breast cancer, administration of this compound has been shown to suppress tumor growth.[3]
Quantitative Data Summary
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HPAC | Pancreatic Cancer | 0.38 | [2][3] |
| Panc-1 | Pancreatic Cancer | 0.50 | [2][3] |
| AsPC-1 | Pancreatic Cancer | 0.36 | [2] |
| Mia-Paca-2 | Pancreatic Cancer | 0.41 | [2] |
| IMR90 | Normal Fibroblast | 13.22 | [2] |
| U87MG | Glioblastoma | 35.8 nM - 688.8 nM | [6] |
| DAOY | Medulloblastoma | 35.8 nM - 688.8 nM | [6] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period. Allow cells to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
2. Western Blot Analysis for MDM2 Degradation
-
Cell Treatment: Treat cells with the desired concentration of this compound for various time points.
-
Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against MDM2. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for Assessing this compound Efficacy:
Caption: A general experimental workflow for evaluating the effects of this compound on cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Brain Tumor Therapy by Inhibiting the MDM2 Oncogene: In Vitro and In Vivo Antitumor Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SP-141 Formulation for Improved In Vivo Delivery
Welcome to the technical support center for the SP-141 formulation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and frequently asked questions related to the in vivo delivery of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, small-molecule inhibitor of the Murine Double Minute 2 (MDM2) oncogene.[1] Its primary mechanism of action involves directly binding to the MDM2 protein, which promotes MDM2's auto-ubiquitination and subsequent degradation by the proteasome.[1][2] This leads to a reduction in the levels of MDM2 in cancer cells. The degradation of MDM2 can lead to the stabilization and activation of the p53 tumor suppressor protein in cells with wild-type p53, resulting in cell cycle arrest and apoptosis.[2] Notably, this compound has been shown to be effective in cancer cells regardless of their p53 status.[1]
Q2: Why is a specific formulation required for in vivo delivery of this compound?
This compound has low oral bioavailability, which is a significant hurdle for its clinical development. To overcome this, nanoparticle-based delivery systems have been developed. Specifically, an IgG Fc-conjugated maleimidyl-poly(ethylene glycol)-co-poly(ε-caprolactone) (Mal-PEG-PCL) nanoparticle formulation has been shown to enhance oral delivery. This formulation is designed to target the neonatal Fc receptor (FcRn), which mediates the transport of IgG antibodies across epithelial barriers, thereby increasing the intestinal absorption and systemic bioavailability of this compound.[3]
Q3: What are the expected outcomes of using the this compound nanoparticle formulation in vivo?
The FcRn-targeted nanoparticle formulation of this compound has been shown to exhibit increased intestinal epithelial permeability, enhanced cellular uptake, and improved oral bioavailability.[3] In preclinical cancer models, this formulation has demonstrated extended blood circulation time, increased accumulation in tumors, and more potent anti-tumor and anti-metastatic effects compared to the free drug, without apparent host toxicity.[3]
Troubleshooting Guides
This section addresses common issues that may be encountered during the preparation and in vivo administration of the this compound nanoparticle formulation.
Formulation Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Drug Encapsulation Efficiency | Poor solubility of this compound in the organic phase. Inefficient mixing during nanoparticle formation. | Ensure this compound is fully dissolved in the organic solvent before emulsification. Optimize the stirring or sonication speed and duration during the emulsification step. Consider using a higher concentration of the polymer. |
| Particle Aggregation | Suboptimal zeta potential leading to instability. High concentration of nanoparticles. Presence of salts or proteins in the final suspension. | Ensure the zeta potential is sufficiently high (typically > ±30 mV) to ensure electrostatic repulsion.[4] If not, consider modifying the surface charge. Prepare or dilute the nanoparticle suspension to an optimal concentration. Use deionized water or a low-ionic-strength buffer for final resuspension. If aggregation occurs in cell culture media, consider the use of stabilizing excipients.[5][6] |
| Inconsistent Particle Size (High Polydispersity Index - PDI) | Inconsistent energy input during homogenization or sonication. Variations in polymer or drug concentration. | Standardize the homogenization or sonication parameters (e.g., power, time, temperature). Ensure precise and consistent preparation of all solutions. A PDI value between 0.1 and 0.25 generally indicates a narrow size distribution.[7] |
| Poor Yield of Nanoparticles | Loss of product during washing and centrifugation steps. Adhesion of nanoparticles to labware. | Optimize centrifugation speed and time to ensure complete pelleting of nanoparticles without irreversible aggregation. Consider using low-adhesion microcentrifuge tubes. |
In Vivo Experiment Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Therapeutic Efficacy | Inadequate oral absorption. Rapid clearance of nanoparticles from circulation. | Verify the integrity and characteristics of the nanoparticle formulation before administration. Ensure proper oral gavage technique to deliver the full dose to the stomach.[8] For intravenous administration, consider surface modification (e.g., PEGylation) to increase circulation time. |
| Observed Toxicity in Animal Models | High dose of this compound or formulation components. Off-target accumulation of nanoparticles. Immunogenic response to the nanoparticles. | Perform a dose-escalation study to determine the maximum tolerated dose.[9] Evaluate the biodistribution of the nanoparticles to identify any unintended organ accumulation. Assess for signs of an immune response (e.g., changes in cytokine levels, spleen size). Consider using biocompatible and biodegradable polymers.[10] |
| Variability in Animal Responses | Inconsistent nanoparticle formulation between batches. Differences in animal handling and dosing. | Characterize each batch of nanoparticles to ensure consistency in size, charge, and drug loading. Standardize all animal procedures, including fasting, gavage/injection technique, and timing of administration.[8][11] |
| Difficulty in Quantifying this compound in Biological Samples | Low concentration of this compound in plasma or tissues. Matrix effects interfering with analysis. | Utilize a sensitive and validated analytical method such as LC-MS/MS for quantification.[12][13] The lower limit of quantification for this compound in plasma has been reported to be 0.648 ng/mL.[12] Develop a robust sample preparation method (e.g., liquid-liquid extraction) to minimize matrix effects.[13] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for nanoparticle formulations intended for in vivo drug delivery. While specific data for the this compound Mal-PEG-PCL formulation is limited in publicly available literature, these tables provide a reference for expected values based on similar nanoparticle systems.
Table 1: Physicochemical Characterization of Nanoparticles
| Parameter | Typical Range | Significance |
| Particle Size (Diameter) | 100 - 300 nm | Affects biodistribution, cellular uptake, and clearance.[14] |
| Polydispersity Index (PDI) | < 0.3 | Indicates a homogenous and monodisperse population of nanoparticles.[15] |
| Zeta Potential | > ±30 mV | Indicates good colloidal stability and resistance to aggregation.[4] |
| Drug Loading (DL) | Varies by drug & polymer | Represents the weight percentage of the drug in the nanoparticle. |
| Encapsulation Efficiency (EE) | > 80% | Indicates the percentage of the initial drug that is successfully encapsulated.[15] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound (from an initial study in mice)
| Parameter | Value |
| Plasma Half-life | Short |
| Tissue Distribution | Wide |
| Lower Limit of Quantification (LLOQ) in Plasma | 16.2 ng/mL (HPLC), 0.648 ng/mL (LC-MS/MS)[12] |
| Stability in Mouse Plasma (-80°C) | Stable for 4 weeks[12] |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Mal-PEG-PCL Nanoparticles
This protocol is a general guideline based on methods for preparing similar polymeric nanoparticles. Optimization will be required.
Materials:
-
This compound
-
Maleimide-PEG-PCL (Mal-PEG-PCL) copolymer
-
Organic solvent (e.g., Dichloromethane, Acetonitrile)
-
Aqueous phase (e.g., Deionized water, buffer)
-
Surfactant (optional, e.g., Poloxamer 188)
Procedure:
-
Preparation of Organic Phase: Dissolve a specific amount of this compound and Mal-PEG-PCL copolymer in the chosen organic solvent. Ensure complete dissolution.
-
Preparation of Aqueous Phase: Prepare the aqueous phase, which may contain a surfactant to aid in emulsification and stabilization.
-
Emulsification: Add the organic phase to the aqueous phase under constant stirring or sonication. The parameters (speed, time, temperature) of this step are critical for controlling particle size and distribution.
-
Solvent Evaporation: Evaporate the organic solvent from the emulsion. This can be done using a rotary evaporator or by stirring at room temperature overnight in a fume hood.
-
Nanoparticle Recovery: Collect the nanoparticles by centrifugation. The speed and duration should be optimized to pellet the nanoparticles without causing irreversible aggregation.
-
Washing: Wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. This step is repeated 2-3 times to remove any residual surfactant and un-encapsulated drug.
-
Resuspension: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) for in vivo administration.
-
Characterization: Characterize the nanoparticles for size, PDI, zeta potential, and drug loading.
Protocol 2: In Vivo Oral Administration of this compound Nanoparticles in Mice
Materials:
-
This compound nanoparticle suspension
-
Oral gavage needles (flexible or rigid, appropriate size for mice)
-
Syringes
Procedure:
-
Animal Preparation: Fast the mice for 4-6 hours before oral administration to ensure an empty stomach, which can aid in reproducible absorption. Water can be provided ad libitum.
-
Dose Preparation: Based on the drug loading of your nanoparticle formulation, calculate the volume of the suspension required to achieve the desired dose (e.g., in mg/kg).
-
Animal Handling: Gently restrain the mouse. Proper handling is crucial to minimize stress and prevent injury.
-
Oral Gavage:
-
Attach the gavage needle to the syringe containing the nanoparticle suspension.
-
Gently insert the gavage needle into the mouse's mouth, aiming towards the esophagus. The needle should pass easily without resistance.
-
Slowly administer the nanoparticle suspension.
-
Carefully withdraw the gavage needle.
-
-
Post-Administration Monitoring: Monitor the animals for any signs of distress or adverse reactions. Provide access to food and water after a short recovery period.
-
Sample Collection: At predetermined time points, collect blood and/or tissues for pharmacokinetic and biodistribution analysis.[8]
Visualizations
Signaling Pathway of this compound Action
Caption: this compound binds to MDM2, inducing its auto-ubiquitination and proteasomal degradation.
Experimental Workflow for In Vivo Study
Caption: Workflow for preclinical evaluation of this compound nanoparticle formulation in vivo.
Logical Relationship: FcRn-Mediated Nanoparticle Transcytosis
Caption: FcRn-mediated transcytosis of this compound nanoparticles across the intestinal epithelium.
References
- 1. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transepithelial Transport of Fc -Targeted Nanoparticles by the Neonatal Fc Receptor for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Nano-enabled agglomerates and compact: Design aspects of challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tracking Oral Nanoparticle Uptake in Mouse Gastrointestinal Tract by Fluorescent Labeling and t-SNE Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of in vivo toxicity of biological nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrevlett.com [chemrevlett.com]
- 11. benchchem.com [benchchem.com]
- 12. A quantitative LC-MS/MS method for determination of this compound, a novel pyrido[b]indole anticancer agent, and its application to a mouse PK study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A quantitative LC-MS/MS method for determination of this compound, a novel pyrido[b]indole anticancer agent, and its application to a mouse PK study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of nanoparticle size, shape, and zeta potential on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Interpreting unexpected phenotypes after SP-141 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the MDM2 inhibitor, SP-141. The content is designed to help interpret unexpected phenotypes and guide experimental troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the Mouse Double Minute 2 (MDM2) E3 ubiquitin ligase.[1][2] Unlike many other MDM2 inhibitors that block the MDM2-p53 interaction, this compound directly binds to MDM2, inducing its autoubiquitination and subsequent proteasomal degradation.[1][2] This leads to a reduction in overall MDM2 protein levels.
Q2: Is the activity of this compound dependent on the p53 status of the cells?
A2: No, the anticancer effects of this compound have been shown to be independent of the p53 status of the cancer cells.[2][3] It can induce apoptosis and cell cycle arrest in cell lines with wild-type, mutant, or deficient p53.[1][2]
Q3: What are the known p53-independent functions of MDM2 that could be affected by this compound?
A3: MDM2 has several functions that do not involve p53. These include roles in cell cycle control, DNA repair, and regulation of transcription.[4][5][6] Inhibition of these functions by this compound could lead to a range of cellular effects beyond p53 stabilization. MDM2 can also regulate tumor metabolism, specifically serine metabolism and redox homeostasis.[7]
Q4: I am observing a phenotype that is inconsistent with p53 activation. What could be the cause?
A4: This could be due to the inhibition of p53-independent functions of MDM2.[4][5] For example, MDM2 is known to interact with and regulate other proteins involved in cell signaling pathways. The observed phenotype might be a result of disrupting these interactions. It is also possible that at the concentration used, this compound is exhibiting off-target effects.
Q5: How can I confirm that this compound is causing the degradation of MDM2 in my experimental system?
A5: You can perform a Western blot to assess the protein levels of MDM2 in your cells following treatment with this compound. A dose-dependent decrease in the MDM2 protein band would indicate that the compound is active. You can also perform a cycloheximide (B1669411) chase assay to observe the degradation rate of MDM2 with and without this compound treatment.[2]
Troubleshooting Unexpected Phenotypes
Issue 1: Unexpected Cell Cycle Arrest Profile
You observe a G2/M arrest, but were expecting a G1 arrest typically associated with p53 activation.
-
Possible Cause: This could be a p53-independent effect of MDM2 inhibition. MDM2 has roles in cell cycle progression that are separate from its regulation of p53.[4][5]
-
Troubleshooting Steps:
-
Confirm p53 Status: Ensure the p53 status of your cell line.
-
Analyze Cell Cycle Proteins: Perform Western blotting for key cell cycle regulators such as p21, cyclins, and CDKs to understand the mechanism of arrest.
-
Dose-Response Analysis: Perform a dose-response experiment to see if the G2/M arrest is observed at concentrations consistent with the IC50 of this compound in your cells.
-
Issue 2: Increased Sensitivity to a DNA-Damaging Agent
After pre-treatment with this compound, your cells show an unexpected increase in sensitivity to a DNA-damaging agent.
-
Possible Cause: MDM2 is involved in DNA repair processes independent of p53.[4][5] Inhibition of MDM2 by this compound may be impairing the cell's ability to repair DNA damage, leading to increased sensitivity.
-
Troubleshooting Steps:
-
DNA Damage Response Markers: Use Western blotting to examine the phosphorylation of key DNA damage response proteins like ATM, ATR, and H2A.X.
-
Comet Assay: Perform a comet assay to directly visualize DNA damage and repair.
-
Vary the DNA-Damaging Agent: Test if this sensitizing effect is specific to one type of DNA-damaging agent or is a more general phenomenon.
-
Issue 3: Altered Cellular Metabolism
You observe changes in metabolic readouts, such as altered glucose uptake or lactate (B86563) production, that were not anticipated.
-
Possible Cause: MDM2 can regulate genes involved in tumor metabolism, including serine and glycine (B1666218) biosynthesis.[7] this compound-mediated degradation of MDM2 could be disrupting these metabolic pathways.
-
Troubleshooting Steps:
-
Metabolic Assays: Perform targeted metabolic assays to measure key metabolites in the pathways of interest (e.g., glycolysis, serine synthesis).
-
Gene Expression Analysis: Use qPCR to measure the expression of metabolic genes known to be regulated by MDM2.[7]
-
Control for p53 Effects: If your cells are p53 wild-type, compare the metabolic phenotype to that induced by a p53-activating agent to distinguish between p53-dependent and -independent metabolic effects.
-
Data Presentation
Table 1: In Vitro Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) |
| HPAC | Pancreatic | Wild-Type | 0.38[3] |
| Panc-1 | Pancreatic | Mutant | 0.50[3] |
| AsPC-1 | Pancreatic | Mutant | 0.36[3] |
| Mia-Paca-2 | Pancreatic | Mutant | 0.41[3] |
| IMR90 | Normal Fibroblast | Wild-Type | 13.22[3] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on cell viability.
-
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 72 hours).[3]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
After incubation, add 100 µL of solubilization solution to each well.[8]
-
Incubate the plate overnight at 37°C in a humidified atmosphere to dissolve the formazan (B1609692) crystals.[8]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]
-
2. Western Blot for MDM2 Degradation
This protocol is to confirm the this compound-induced degradation of MDM2.
-
Materials:
-
6-well plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-MDM2, anti-p53, anti-p21, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for 24 hours.[2]
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
3. Co-Immunoprecipitation (Co-IP) to Investigate Protein-Protein Interactions
This protocol can be used to determine if this compound affects the interaction of MDM2 with other proteins.
-
Materials:
-
Cell culture dishes
-
This compound stock solution
-
Co-IP lysis/wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors[9]
-
Primary antibody for immunoprecipitation (e.g., anti-MDM2)
-
IgG control antibody
-
Protein A/G magnetic or agarose (B213101) beads
-
Elution buffer (e.g., Laemmli sample buffer)
-
-
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells in Co-IP lysis buffer.[9]
-
Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody or IgG control overnight at 4°C with gentle rotation.[9]
-
Add Protein A/G beads and incubate for another 2 hours at 4°C.[9]
-
Wash the beads several times with Co-IP wash buffer.[9]
-
Elute the protein complexes from the beads by boiling in elution buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and its potential binding partners.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for troubleshooting unexpected phenotypes.
Caption: Logical relationships for interpreting unexpected results.
References
- 1. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. p53-independent functions of MDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. [PDF] p 53-Independent Functions of MDM 2 | Semantic Scholar [semanticscholar.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
SP-141 impact on ubiquitin-proteasome system beyond MDM2
Welcome to the technical support center for SP-141. This resource is designed to assist researchers, scientists, and drug development professionals in their experiments involving this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues and clarify the compound's mechanism of action, particularly concerning its effects on the ubiquitin-proteasome system beyond its primary target, MDM2.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during your experiments with this compound.
Issue 1: Unexpected Changes in Global Ubiquitination Profile After this compound Treatment
Question: After treating my cells with this compound, I performed a Western blot for total ubiquitin and observed a significant alteration in the global ubiquitination pattern, which was not limited to MDM2. Why is this happening and how can I investigate it further?
Answer:
This is an insightful observation. While this compound is a known inhibitor of MDM2, leading to its autoubiquitination and degradation, it is plausible that it may have broader effects on the ubiquitin-proteasome system (UPS). Here’s a step-by-step guide to troubleshoot and understand this phenomenon:
Possible Causes and Solutions:
-
Off-Target Effects on Other E3 Ligases: this compound might be interacting with other E3 ubiquitin ligases.
-
Experimental Step: Perform an immunoprecipitation (IP) of your protein of interest (that showed altered ubiquitination) followed by mass spectrometry (IP-MS) to identify interacting E3 ligases. Compare the results from vehicle-treated and this compound-treated samples.
-
-
Alteration in Deubiquitinase (DUB) Activity: The observed changes could be due to the inhibition or activation of DUBs.
-
Experimental Step: Perform a DUB activity assay using a fluorescently labeled ubiquitin substrate in cell lysates treated with this compound versus a vehicle control.
-
-
Impact on Proteasome Function: this compound could be indirectly affecting the 26S proteasome's activity.
-
Experimental Step: Conduct a proteasome activity assay in cell lysates treated with this compound. This can be done using a luminogenic or fluorogenic substrate for the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome.
-
Summary of Troubleshooting Steps:
| Potential Cause | Suggested Experiment | Expected Outcome if Hypothesis is Correct |
| Off-target E3 ligase activity | Immunoprecipitation-Mass Spectrometry (IP-MS) | Identification of novel E3 ligase(s) interacting with your protein of interest in the presence of this compound. |
| Altered Deubiquitinase (DUB) activity | DUB Activity Assay | A significant change in DUB activity in this compound treated cell lysates. |
| Impaired Proteasome Function | Proteasome Activity Assay | A measurable decrease or increase in one or more of the proteasome's catalytic activities. |
Experimental Workflow for Investigating Altered Ubiquitination:
Validation & Comparative
A Head-to-Head Comparison of SP-141 and Nutlin-3a in p53 Wild-Type Cancers
For Immediate Release
This guide provides a comprehensive comparison of two prominent MDM2 inhibitors, SP-141 and nutlin-3a (B1683890), for researchers, scientists, and drug development professionals working on p53 wild-type cancers. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to facilitate an informed evaluation of these compounds for preclinical and translational research.
Executive Summary
Both this compound and nutlin-3a are potent molecules that target the MDM2-p53 axis, a critical pathway in cancer biology. While both compounds ultimately lead to the activation of the p53 tumor suppressor protein, their mechanisms of action differ significantly. Nutlin-3a functions as a direct inhibitor of the MDM2-p53 protein-protein interaction. In contrast, this compound induces the auto-ubiquitination and subsequent proteasomal degradation of MDM2. These distinct mechanisms have important implications for their therapeutic potential and cellular effects. This guide will delve into the specifics of their performance in p53 wild-type cancer models, presenting quantitative data on their efficacy in inhibiting cell growth, inducing apoptosis, and causing cell cycle arrest.
Data Presentation
The following tables summarize the in vitro efficacy of this compound and nutlin-3a across a range of p53 wild-type cancer cell lines.
Table 1: Comparative IC50 Values for Cell Viability
| Cell Line | Cancer Type | p53 Status | This compound IC50 (µM) | Nutlin-3a IC50 (µM) |
| NB-1643 | Neuroblastoma | Wild-Type | 0.26 | Not widely reported |
| SK-N-SH | Neuroblastoma | Wild-Type | 0.89 | Not widely reported |
| NB-EBC1 | Neuroblastoma | Wild-Type | 0.45 | Not widely reported |
| CHLA255 | Neuroblastoma | Wild-Type | 0.33 | Not widely reported |
| NGP | Neuroblastoma | Wild-Type | 0.38 | Not widely reported |
| U87MG | Glioblastoma | Wild-Type | ~0.5 (500 nM)[1] | ~10-20 |
| HCT116 | Colon Carcinoma | Wild-Type | Not widely reported | 1.6 - 8.6[2] |
| MCF7 | Breast Carcinoma | Wild-Type | Not widely reported | 1.6 - 8.6[2] |
| A549 | Lung Carcinoma | Wild-Type | Not widely reported | ~8[3] |
| U2OS | Osteosarcoma | Wild-Type | Not widely reported | ~2[4] |
| HOC-7 | Ovarian Carcinoma | Wild-Type | Not widely reported | 4 - 6[5] |
| OVCA429 | Ovarian Carcinoma | Wild-Type | Not widely reported | 4 - 6[5] |
| A2780 | Ovarian Carcinoma | Wild-Type | Not widely reported | 4 - 6[5] |
Table 2: Effects on Cell Cycle and Apoptosis
| Compound | Cell Line (Cancer Type) | Concentration | Effect on Cell Cycle | Apoptosis Induction |
| This compound | U87MG (Glioblastoma) | 0.5 µM | G2/M Arrest[1] | Significant increase[1] |
| DAOY (Medulloblastoma) | 0.5 µM | G2/M Arrest[1] | Significant increase[1] | |
| NB-1643 (Neuroblastoma) | 0.25 - 0.5 µM | G2/M Arrest[6] | Dose-dependent increase[6] | |
| Nutlin-3a | U87MG (Glioblastoma) | 10 µM | G1 and G2/M Arrest | Variable, less prominent than arrest |
| DoHH2 (DLBCL) | 2 µM | G1 and G2/M Arrest[7] | - | |
| MCA (DLBCL) | 2 µM | G1 Arrest and Cell Death[7] | Increased Annexin V binding[8] | |
| OCI-Ly3 (DLBCL) | 2 µM | G1 Arrest and Cell Death[7] | - | |
| A549 (Lung Carcinoma) | 8 µM | G1 and G2 Arrest[3] | - | |
| U2OS (Osteosarcoma) | 8 µM | G1 and G2 Arrest[3] | - | |
| RMS (Rhabdomyosarcoma) | - | Cell Cycle Arrest[9] | p53-dependent apoptosis[9] |
Mechanism of Action and Signaling Pathways
Nutlin-3a: Inhibiting the MDM2-p53 Interaction
Nutlin-3a is a small molecule that competitively binds to the p53-binding pocket of MDM2. This direct inhibition prevents MDM2 from targeting p53 for ubiquitination and subsequent degradation by the proteasome. The resulting stabilization and accumulation of p53 in the nucleus leads to the transcriptional activation of its target genes, such as CDKN1A (p21) and PUMA, which in turn mediate cell cycle arrest and apoptosis.[10]
This compound: Promoting MDM2 Degradation
This compound represents a class of MDM2 inhibitors with a distinct mechanism. Instead of solely blocking the p53-binding pocket, this compound promotes the auto-ubiquitination of MDM2, leading to its degradation by the proteasome. This reduction in MDM2 levels effectively liberates p53 from its negative regulation, allowing for its accumulation and the activation of downstream pro-apoptotic and cell cycle arrest pathways. Notably, some studies suggest that this compound can exert its effects independently of the p53 status in certain cancer types.[6]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and nutlin-3a on cancer cell lines.
Materials:
-
p53 wild-type cancer cell lines
-
96-well plates
-
Complete growth medium
-
This compound and nutlin-3a (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound and nutlin-3a in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubate the plate for 48 to 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound or nutlin-3a.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound and nutlin-3a on cell cycle distribution.
Materials:
-
Treated and control cells
-
70% cold ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Conclusion
Both this compound and nutlin-3a are valuable tools for investigating the p53 pathway in wild-type cancers. Nutlin-3a serves as a well-characterized inhibitor of the MDM2-p53 interaction, reliably inducing p53-dependent cell cycle arrest and, in some cases, apoptosis. This compound offers a distinct mechanism of action by promoting MDM2 degradation, which may provide an alternative therapeutic strategy, particularly in contexts where direct inhibition of the p53-binding pocket is less effective. The choice between these two compounds will depend on the specific research question and the cellular context being investigated. The data and protocols presented in this guide are intended to support researchers in making these critical decisions and to advance the development of novel cancer therapies targeting the MDM2-p53 axis.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. broadpharm.com [broadpharm.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to the Efficacy of SP-141 and Other MDM2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Murine Double Minute 2 (MDM2) inhibitor SP-141 with other prominent MDM2 inhibitors: Nutlin-3a, RG7388 (Idasanutlin), and AMG 232. The focus is on their efficacy, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies.
Introduction to MDM2 Inhibition
The MDM2 protein is a key negative regulator of the p53 tumor suppressor. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inhibition and degradation of p53, thereby promoting tumor cell survival. Inhibiting the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53's tumor-suppressing functions. While most MDM2 inhibitors work by disrupting this interaction, this compound presents a unique mechanism of action.
Mechanism of Action
This compound: Unlike other MDM2 inhibitors that primarily block the p53-binding pocket, this compound directly binds to MDM2 and induces its autoubiquitination and subsequent proteasomal degradation.[1][2] This leads to a reduction in total MDM2 levels, and importantly, its anti-cancer effects have been observed in both p53 wild-type and p53 mutant or null cancer cells.[2]
Nutlin-3a, RG7388 (Idasanutlin), and AMG 232: These compounds are potent and selective small molecules that competitively bind to the p53-binding pocket of MDM2.[3][4][5] This prevents the interaction between MDM2 and p53, leading to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3][4][5]
In Vitro Efficacy
The following table summarizes the in vitro efficacy of this compound and other MDM2 inhibitors across various cancer cell lines. The half-maximal inhibitory concentration (IC50) and binding affinity (Ki or Kd) are key metrics for comparison.
| Inhibitor | Target | Assay Type | Cell Line | IC50 | Ki / Kd | p53 Status | Reference |
| This compound | MDM2 | Cell Viability | Pancreatic (HPAC) | 0.38 µM | 28 nM (Ki) | Wild-Type | [6][7] |
| Cell Viability | Pancreatic (Panc-1) | 0.50 µM | Mutant | [6] | |||
| Cell Viability | Breast (MCF-7) | ~0.5 µM | Wild-Type | [8] | |||
| Cell Viability | Breast (MDA-MB-468) | ~0.5 µM | Mutant | [8] | |||
| Nutlin-3a | MDM2-p53 Interaction | Cell-free | - | 90 nM | 36 nM (Ki) | - | [6][9] |
| Cell Viability | Osteosarcoma (SJSA-1) | 1-2 µM | Wild-Type | [5] | |||
| Cell Viability | Colorectal (HCT116) | 1-2 µM | Wild-Type | [5] | |||
| RG7388 (Idasanutlin) | MDM2-p53 Interaction | Cell-free | - | 6 nM | - | - | [10] |
| Cell Viability | Osteosarcoma (SJSA-1) | 10 nM | Wild-Type | [1] | |||
| Cell Viability | Colorectal (HCT116) | 10 nM | Wild-Type | [1] | |||
| AMG 232 | MDM2-p53 Interaction | HTRF Assay | - | 0.6 nM | 0.045 nM (Kd) | - | [4] |
| Cell Proliferation | Osteosarcoma (SJSA-1) | 9.1 nM | Wild-Type | [4] | |||
| Cell Proliferation | Colorectal (HCT116) | 10 nM | Wild-Type | [11] |
In Vivo Efficacy
The anti-tumor activity of these inhibitors has been evaluated in various xenograft models. The following table summarizes key findings.
| Inhibitor | Tumor Model | Dosing | Efficacy | Reference |
| This compound | Pancreatic Xenograft | 40 mg/kg/day, i.p. | 75% tumor growth inhibition | [3] |
| Breast Cancer Xenograft (MCF-7) | 40 mg/kg, 5 days/week, i.p. | Significant tumor growth inhibition | [12] | |
| Neuroblastoma Xenograft | 40 mg/kg/day | Tumor growth suppression | [6] | |
| Nutlin-3a | Osteosarcoma Xenograft (SJSA-1) | 200 mg/kg | 90% tumor growth inhibition | [5] |
| Neuroblastoma Xenograft | Not specified | Tumor shrinkage | [10] | |
| RG7388 (Idasanutlin) | Osteosarcoma Xenograft (SJSA-1) | 25 mg/kg, p.o. | Tumor growth inhibition and regression | [1] |
| Neuroblastoma Xenograft | Not specified | Significant tumor growth inhibition | [4] | |
| AMG 232 | Osteosarcoma Xenograft (SJSA-1) | 9.1 mg/kg, q.d., p.o. (ED50) | Complete and durable tumor regression at higher doses | [11][13] |
| Colorectal Xenograft (HCT-116) | 100 mg/kg | Tumor stasis | [11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the MDM2 inhibitors (e.g., this compound, Nutlin-3a) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
-
Cell Lysis: After treatment with MDM2 inhibitors, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MDM2, p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse treated and control cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the cell lysates with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against MDM2 or p53 overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by western blotting using antibodies against p53 and MDM2 to detect the interaction.
Conclusion
This compound stands out due to its unique mechanism of inducing MDM2 degradation, offering a potential therapeutic advantage, particularly in p53-mutant cancers where other MDM2 inhibitors are ineffective. Nutlin-3a, RG7388, and AMG 232 are potent inhibitors of the MDM2-p53 interaction, with RG7388 and AMG 232 demonstrating particularly high potency in both in vitro and in vivo models. The choice of inhibitor will depend on the specific research question, the p53 status of the cancer model, and the desired therapeutic outcome. This guide provides a foundational comparison to inform such decisions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The MDM2 Inhibitor AMG 232 Demonstrates Robust Antitumor Efficacy and Potentiates the Activity of p53-Inducing Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting MDM2 for Neuroblastoma Therapy: In Vitro and In Vivo Anticancer Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nutlin-3a Enhances Natural Killer Cell-Mediated Killing of Neuroblastoma by Restoring p53-Dependent Expression of Ligands for NKG2D and DNAM-1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. pnas.org [pnas.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 12. merckmillipore.com [merckmillipore.com]
- 13. aacrjournals.org [aacrjournals.org]
Head-to-Head In Vivo Comparison: SP-141 vs. RG7388 in Preclinical Cancer Models
For researchers and drug development professionals, this guide provides a comprehensive in vivo comparison of two prominent MDM2 inhibitors, SP-141 and RG7388. While direct head-to-head preclinical studies are not publicly available, this document synthesizes existing in vivo data to offer a comparative overview of their efficacy, mechanisms of action, and experimental protocols in various cancer models.
Executive Summary
Both this compound and RG7388 are potent inhibitors of the oncogenic protein MDM2, a critical negative regulator of the p53 tumor suppressor. However, they exhibit distinct mechanisms of action that influence their therapeutic potential and target patient populations. RG7388, a second-generation nutlin analog, functions by competitively inhibiting the interaction between p53 and MDM2, thereby reactivating p53 signaling in tumors with wild-type p53. In contrast, this compound, a pyrido[b]indole derivative, not only binds to MDM2 but also uniquely induces its autoubiquitination and subsequent proteasomal degradation, a mechanism that has shown efficacy in cancer models irrespective of their p53 mutation status.
In Vivo Efficacy: A Comparative Overview
The following tables summarize the in vivo efficacy of this compound and RG7388 in various xenograft models as reported in published studies.
Table 1: In Vivo Efficacy of this compound
| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Key Outcomes |
| Breast Cancer | MCF-7 (p53 wt) | Nude mice | 40 mg/kg/day, i.p., 5 days/week for 42 days | Significant tumor growth suppression.[1][2] |
| Breast Cancer | MDA-MB-468 (p53 mutant) | Nude mice | 40 mg/kg/day, i.p., 5 days/week for 30 days | Significant tumor growth suppression.[1][2] |
| Pancreatic Cancer | - | Nude mice (xenograft and orthotopic) | 40 mg/kg/day | 75% inhibition of xenograft tumor growth and regression of orthotopic tumors.[3] |
| Neuroblastoma | NB-1643 (p53 wt), LA1-55n (p53 null) | Xenograft models | 40 mg/kg/day | Suppression of tumor growth in both p53 wild-type and p53 null models.[4] |
| Glioblastoma & Medulloblastoma | U87MG (p53 wt), DAOY (p53 mutant) | Intracranial xenograft models | Not specified | 4- to 9-fold decrease in tumor growth.[5] |
Table 2: In Vivo Efficacy of RG7388
| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Key Outcomes |
| Nasopharyngeal Carcinoma | 5-8F (p53 wt) | Nude mice | 25 mg/kg, p.o., every other day | Significant inhibition of tumor growth.[6] |
| Osteosarcoma | SJSA-1 | Nude mice | Not specified | Tumor growth inhibition and regression.[7] |
| Neuroblastoma | NGP, SH-SY5Y, LAN-5 (p53 wt) | Nude mice | Daily for 2 weeks | 59-75% tumor inhibition.[8] |
| Childhood Sarcoma | Rh18 (MDM2 amplified, p53 wt) | CB17 SCID female mice | 40 or 80 mg/kg/day for 5 days, or 100 mg/kg once weekly for 3 weeks (p.o.) | No significant single-agent activity, but potentiation of X-radiation.[9] |
Mechanisms of Action and Signaling Pathways
The fundamental difference in the mechanism of action between this compound and RG7388 is a key determinant of their differing activity profiles, particularly concerning the p53 status of the tumor.
RG7388 acts as a classical p53-MDM2 interaction inhibitor. By binding to the p53-binding pocket of MDM2, it prevents the negative regulation of p53, leading to the stabilization and activation of p53.[7][10][11] This triggers the downstream p53 signaling pathway, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[6][10]
This compound , on the other hand, exhibits a unique dual mechanism. It directly binds to MDM2 and also induces its autoubiquitination and proteasomal degradation.[3][12][13] This leads to a reduction in total MDM2 protein levels. Consequently, this compound can exert its anti-cancer effects in a manner that is independent of the cellular p53 status, making it a potential therapeutic for a broader range of tumors, including those with mutant or null p53.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative experimental protocols for this compound and RG7388 based on the cited literature.
This compound Xenograft Study Protocol (Breast Cancer Model)
-
Cell Lines and Animal Models: Human breast cancer cell lines MCF-7 (p53 wild-type) and MDA-MB-468 (p53 mutant) are used. Cells are implanted subcutaneously into the flanks of nude mice.[1]
-
Dosing and Administration: Once tumors are established, mice are treated with this compound administered via intraperitoneal (i.p.) injection at a dose of 40 mg/kg/day, five days a week, for a duration of 30 to 42 days.[1][2]
-
Efficacy Evaluation: Tumor volume is monitored regularly throughout the study. At the endpoint, tumors are excised for weight measurement and further analysis, such as Western blotting and immunohistochemistry, to assess the levels of MDM2 and other relevant proteins.[1]
RG7388 Xenograft Study Protocol (Nasopharyngeal Carcinoma Model)
-
Cell Lines and Animal Models: The human nasopharyngeal carcinoma cell line 5-8F is used. 5 x 10^6 cells are injected subcutaneously into the flank of nude mice.[6]
-
Dosing and Administration: Treatment commences nine days after tumor cell injection. RG7388 is administered by oral gavage at a dose of 25 mg/kg every other day.[6]
Conclusion
This compound and RG7388 represent two distinct and promising strategies for targeting the MDM2 oncoprotein. RG7388's efficacy is primarily directed towards tumors harboring wild-type p53, where it can effectively reactivate the p53 tumor suppressor pathway. Its oral bioavailability is an advantageous feature for clinical development. This compound's unique mechanism of inducing MDM2 degradation provides a therapeutic avenue that is not restricted by the p53 mutational status of the tumor, potentially broadening its clinical applicability to a larger patient population. The choice between these two inhibitors in a clinical setting would likely be guided by the specific molecular profile of the patient's tumor, particularly the p53 gene status. Further preclinical studies directly comparing these two agents in the same cancer models would be invaluable for a more definitive assessment of their relative therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeted Brain Tumor Therapy by Inhibiting the MDM2 Oncogene: In Vitro and In Vivo Antitumor Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MDM2 inhibitor RG7388 potently inhibits tumors by activating p53 pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of MDM2 by RG7388 Confers Hypersensitivity to X-radiation in Xenograft Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MDM2 inhibitor RG7388 potently inhibits tumors by activating p53 pathway in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Effects of SP-141 in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the anticancer effects of SP-141, a novel pyrido[b]indole MDM2 inhibitor, with a focus on its evaluation in preclinical models, including patient-derived xenografts (PDX). This compound presents a unique mechanism of action by inducing the auto-ubiquitination and subsequent proteasomal degradation of MDM2, exhibiting potent anticancer activity irrespective of the p53 tumor suppressor status. This guide offers a comparative analysis of this compound, summarizing key experimental data and providing detailed methodologies to aid in the design and evaluation of future preclinical studies.
Comparative Efficacy of this compound in Xenograft Models
While direct head-to-head comparative studies of this compound in patient-derived xenograft (PDX) models are not extensively available in the public domain, data from cell line-derived xenograft studies demonstrate its significant antitumor activity. The following tables summarize the available quantitative data on the efficacy of this compound in various cancer models.
Table 1: In Vivo Efficacy of this compound in Pancreatic Cancer Xenografts
| Cell Line | Xenograft Model | Treatment Regimen | Outcome | Reference |
| Panc-1 | Nude mice | 40 mg/kg/day, i.p. injection, 5 days/week for ~3 weeks | 75% reduction in tumor volume compared to control | [1] |
Table 2: In Vivo Efficacy of this compound in Neuroblastoma Xenografts
| Cell Line | Xenograft Model | Treatment Regimen | Outcome | Reference |
| NB-1643 | Nude mice | 40 mg/kg/day, i.p. injection, 5 days/week for 15 days | Significant inhibition of tumor growth | [2] |
| LA1-55n | Nude mice | 40 mg/kg/day, i.p. injection, 5 days/week for 21 days | Significant inhibition of tumor growth | [2] |
Table 3: In Vitro Activity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | p53 Status | IC50 (µM) |
| HPAC | Wild-type | 0.38 |
| Panc-1 | Mutant | 0.50 |
| AsPC-1 | Mutant | 0.36 |
| Mia-PaCa-2 | Mutant | 0.41 |
Mechanism of Action: A Differentiator from Other MDM2 Inhibitors
This compound distinguishes itself from many other MDM2 inhibitors, such as Nutlin-3, through its mechanism of action. While Nutlin-class inhibitors typically block the p53-MDM2 interaction, this compound directly binds to MDM2 and induces its degradation. This leads to anticancer effects in both p53 wild-type and p53-mutant cancers, representing a significant advantage in treating tumors that have lost p53 function.
Caption: this compound binds to MDM2, inducing its auto-ubiquitination and proteasomal degradation, leading to p53-mediated apoptosis and cell cycle arrest.
Experimental Protocols
Establishment of Patient-Derived Xenografts (PDX)
The following is a generalized protocol for the establishment of breast and pancreatic cancer PDX models.
1. Tissue Acquisition and Preparation:
-
Fresh tumor tissue samples are obtained from patients who have provided informed consent.
-
A portion of the tissue is fixed in formalin for histopathological analysis, and another portion is snap-frozen for molecular analysis.
-
The remaining fresh tumor tissue is kept on ice in a sterile collection medium (e.g., DMEM with antibiotics).
2. Implantation:
-
Within 2 hours of collection, the fresh tumor tissue is cut into small fragments (approximately 3x3x3 mm).
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice) are anesthetized.
-
For subcutaneous models, a small incision is made on the flank of the mouse, and a tumor fragment is implanted.
-
The incision is closed with surgical clips or sutures.
3. Tumor Growth Monitoring and Passaging:
-
Tumor growth is monitored at least twice a week by caliper measurements. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
When the tumor reaches a volume of approximately 1,000-1,500 mm³, the mouse is euthanized.
-
The xenografted tumor is excised under sterile conditions. A portion of the tumor is cryopreserved for future use, and the remainder is sectioned for re-implantation into new host mice for tumor propagation (passaging).
Caption: A generalized workflow for establishing and utilizing patient-derived xenograft models for preclinical drug evaluation.
In Vivo Antitumor Efficacy Study of this compound
This protocol is based on studies conducted with this compound in cell line-derived xenograft models.
1. Animal Model:
-
Female athymic nude mice (4-6 weeks old) are used.
2. Tumor Cell Implantation:
-
A suspension of cancer cells (e.g., Panc-1 or NB-1643) is injected subcutaneously into the flank of each mouse.
3. Tumor Growth and Randomization:
-
Tumor growth is monitored until tumors reach a palpable size (e.g., 100-150 mm³).
-
Mice are then randomly assigned to treatment and control groups.
4. Drug Administration:
-
Treatment Group: this compound is administered via intraperitoneal (i.p.) injection at a dose of 40 mg/kg/day, five days a week.
-
Control Group: A vehicle control (e.g., a solution of DMSO, PEG300, and saline) is administered following the same schedule.
5. Monitoring and Endpoint:
-
Tumor volume and body weight are measured twice weekly.
-
The study is concluded when tumors in the control group reach a predetermined size or after a specified duration of treatment.
-
At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry, western blotting).
Conclusion
This compound is a promising anticancer agent with a novel mechanism of action that targets MDM2 for degradation, making it effective in both p53 wild-type and mutant cancers. The available data from xenograft models demonstrate its potent in vivo efficacy. While direct comparative studies in PDX models are needed to fully delineate its therapeutic potential against current standards of care, the unique mechanism and broad activity of this compound warrant further investigation and position it as a strong candidate for development in oncology. The provided protocols and data serve as a valuable resource for researchers designing preclinical studies to further validate the anticancer effects of this compound.
References
Reproducibility of SP-141's Effect on MDM2 Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule SP-141 and its reproducible effect on Murine Double Minute 2 (MDM2) protein levels. It contrasts this compound's mechanism with other MDM2 inhibitors and presents supporting experimental data and methodologies for researchers seeking to evaluate or reproduce these findings.
Introduction to this compound and MDM2 Inhibition
MDM2 is a key negative regulator of the p53 tumor suppressor protein and is overexpressed in numerous human cancers. By targeting p53 for ubiquitination and proteasomal degradation, MDM2 plays a critical role in tumorigenesis. Consequently, inhibiting MDM2 has emerged as a promising therapeutic strategy. This compound is a novel, cell-permeable pyrido[b]indole derivative that has been identified as a specific inhibitor of MDM2. Unlike many other MDM2 inhibitors that focus on disrupting the MDM2-p53 interaction, this compound exhibits a unique mechanism of action.
Multiple independent studies have demonstrated that this compound directly binds to MDM2, inducing its auto-ubiquitination and subsequent degradation by the proteasome.[1][2] This leads to a significant reduction in cellular MDM2 levels, a key indicator of its activity. This effect has been consistently observed across a wide range of cancer cell lines, including those derived from pancreatic, breast, neuroblastoma, and brain tumors, irrespective of their p53 mutational status.[1][3][4][5] The consistent findings across different research groups and cancer types underscore the reproducibility of this compound's effect on MDM2.
Comparative Analysis of MDM2 Inhibitors
A key differentiator for this compound is its mechanism of inducing MDM2 degradation. This contrasts with the action of other well-known MDM2 inhibitors, such as Nutlin-3 and RG7388, which primarily function by blocking the protein-protein interaction between MDM2 and p53.[6] While effective in activating the p53 pathway in wild-type p53 cancers, these inhibitors do not lead to the degradation of the MDM2 protein itself.[6] This distinction is significant as it suggests that this compound may have therapeutic potential in cancers with mutant or null p53, where inhibitors solely reliant on the p53-MDM2 axis would be ineffective.[1]
| Feature | This compound | Nutlin-3 | RG7388 (Idasanutlin) |
| Primary Mechanism | Induces MDM2 auto-ubiquitination and proteasomal degradation.[1][2] | Inhibits the MDM2-p53 interaction.[6] | Potent and selective inhibitor of the MDM2-p53 interaction.[6] |
| Effect on MDM2 Levels | Decreases total MDM2 protein levels.[1][3][4][5] | Does not induce MDM2 degradation.[6] | Does not induce MDM2 degradation.[6] |
| p53 Dependency | Effective in p53 wild-type, mutant, and null cancer cells.[1][3] | Primarily effective in p53 wild-type cancers. | Primarily effective in p53 wild-type cancers. |
| Reported IC50 / Ki | IC50: 0.38–0.50 μM in pancreatic cancer cells.[1] Ki: 28 nM.[2] | Ki: ~90 nM for MDM2 binding.[2] | More potent than earlier generations of Nutlins. |
Experimental Data Summary
The following table summarizes quantitative data from various studies on the effect of this compound on MDM2 protein levels in different cancer cell lines.
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Observed Effect on MDM2 Levels | Reference |
| HPAC, Panc-1 | Pancreatic | 0.25 - 1 µM | 24 hours | Concentration-dependent decrease. | [1] |
| NB-1643, LA1-55n | Neuroblastoma | 0.25 - 1 µM | 24 hours | Concentration-dependent decrease. | [3] |
| MCF-7, MDA-MB-468 | Breast | 0.5 µM | 24 hours | Increased degradation rate of MDM2. | |
| U87MG, U251MG | Glioblastoma | 0.25 - 1 µM | 24 hours | Concentration-dependent decrease. | [5] |
| HepG2, Huh7 | Hepatocellular Carcinoma | 0.25 - 1 µM | 24 hours | Concentration-dependent decrease. | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow to assess its impact on MDM2 levels.
Caption: this compound binds to MDM2, promoting its auto-ubiquitination and subsequent degradation by the proteasome.
Caption: A typical workflow for evaluating the effect of this compound on MDM2 protein levels in cancer cells.
Experimental Protocols
Western Blot for MDM2 Levels
This protocol is a generalized procedure based on methodologies reported in the cited literature.[3][5]
-
Cell Culture and Treatment: Plate cancer cells (e.g., NB-1643, LA1-55n) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 0.25, 0.5, and 1 µM) for 24 hours. A vehicle control (DMSO) should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) onto a 4-20% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MDM2 overnight at 4°C.
-
Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software like ImageJ.
In Vitro Ubiquitination Assay
This protocol provides a general framework for assessing MDM2 auto-ubiquitination.[1]
-
Cell Transfection and Treatment:
-
Transfect cells (e.g., pancreatic cancer cells) with plasmids encoding MDM2 and ubiquitin.
-
After 24 hours, treat the cells with this compound (e.g., 0.5 µM) for another 24 hours.
-
To inhibit proteasomal degradation and allow ubiquitinated proteins to accumulate, treat the cells with a proteasome inhibitor like MG132 (e.g., 25 µM) for the final 6 hours of the this compound treatment.
-
-
Immunoprecipitation:
-
Lyse the cells as described in the Western blot protocol.
-
Incubate the cell lysates with an anti-MDM2 antibody overnight at 4°C with gentle rotation to capture MDM2 and its binding partners.
-
Add Protein A/G agarose (B213101) beads and incubate for an additional 2 hours to pull down the antibody-protein complexes.
-
-
Western Blotting:
-
Wash the beads several times with lysis buffer.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Perform SDS-PAGE and Western blotting as described above.
-
Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated MDM2. The same membrane can be stripped and re-probed with an anti-MDM2 antibody to confirm the presence of MDM2 in the immunoprecipitate.
-
Conclusion
The available body of research strongly supports the reproducible effect of this compound in reducing MDM2 protein levels across various cancer cell types. Its unique mechanism of inducing MDM2 degradation distinguishes it from other MDM2 inhibitors that primarily target the p53-MDM2 interaction. This guide provides a framework for researchers to understand, compare, and potentially reproduce the experimental findings related to this compound's novel anti-cancer activity. The provided protocols, when optimized for specific cell lines and laboratory conditions, should enable the successful validation of this compound's effect on MDM2.
References
- 1. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Feasibility of Developing Radiotracers for MDM2: Synthesis and Preliminary Evaluation of an 18F-Labeled Analogue of the MDM2 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unraveling the Mechanisms of SP-141 and its Epigenetic Counterparts in Oncology
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, two distinct molecular entities, the MDM2 inhibitor SP-141 and the family of LSD1 inhibitors, exemplified by SP2509 and its clinical analog Seclidemstat (SP-2577), have emerged as promising therapeutic agents. While both classes of compounds exhibit potent anti-tumor activity across a range of malignancies, their mechanisms of action are fundamentally different. This guide provides a comprehensive cross-validation of their mechanisms in various cancer types, supported by experimental data and detailed protocols to aid researchers in their quest for novel cancer treatments.
At a Glance: this compound vs. LSD1 Inhibitors
| Feature | This compound (MDM2 Inhibitor) | LSD1 Inhibitors (SP2509/SP-2577) |
| Primary Target | Murine Double Minute 2 (MDM2) | Lysine-Specific Demethylase 1 (LSD1/KDM1A) |
| Core Mechanism | Induces MDM2 auto-ubiquitination and proteasomal degradation.[1][2][3] | Reversibly inhibits the demethylase activity of LSD1.[4][5][6] |
| Downstream Effects | Stabilization of p53 (in wild-type p53 cancers), p53-independent apoptosis and cell cycle arrest.[1][7] | Increased histone H3 lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9) methylation, leading to altered gene expression.[4][5][6] |
| Key Advantage | Effective in cancers regardless of their p53 mutation status.[1][7][8][9] | Broad impact on the epigenetic landscape, potentially reversing oncogenic transcriptional programs.[4][10] |
| Status | Preclinical | SP-2577 (Seclidemstat) is in clinical trials.[10] |
Delving into the Mechanism of this compound: An MDM2 Degrader
This compound is a novel small molecule that directly binds to the MDM2 protein, a critical negative regulator of the p53 tumor suppressor.[1][9] Unlike many other MDM2 inhibitors that aim to disrupt the MDM2-p53 interaction, this compound employs a unique mechanism: it triggers the auto-ubiquitination and subsequent proteasomal degradation of MDM2.[1][2][3] This leads to a reduction in overall MDM2 levels within the cancer cell.
In cancers with wild-type p53, the degradation of MDM2 leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis.[7] Crucially, this compound has demonstrated efficacy in cancer cells with mutant or null p53, indicating a p53-independent mechanism of action.[1][7][8] This broadens its potential therapeutic window to a larger patient population.
Caption: Signaling pathway of this compound leading to MDM2 degradation and downstream effects.
Cross-validation of this compound's Mechanism in Different Cancer Types:
| Cancer Type | Cell Lines | Key Findings |
| Pancreatic Cancer | HPAC, Panc-1, AsPC-1, MiaPaca-2 | This compound inhibits cell growth with IC50 values <0.5 µM, independent of p53 status. It induces G2/M phase arrest and apoptosis. In vivo, it suppresses tumor growth in xenograft and orthotopic models.[1][3] |
| Breast Cancer | MCF-7, MDA-MB-468 | This compound binds to MDM2 with high affinity (Ki = 28 nM), induces G2 phase arrest, and apoptosis. It also reduces cell migration and metastasis. In vivo, it suppresses tumor growth in xenograft models.[8][11] |
| Brain Tumors | U87MG (Glioblastoma), DAOY (Medulloblastoma) | This compound demonstrates potent cytotoxicity with IC50 values ranging from 35.8 to 688.8 nM. It causes G2/M cell cycle arrest and apoptosis. In intracranial xenograft models, it significantly decreases tumor growth.[7] |
The Epigenetic Approach: LSD1 Inhibitors SP2509 and Seclidemstat (SP-2577)
Lysine-Specific Demethylase 1 (LSD1) is an epigenetic enzyme that plays a crucial role in tumorigenesis by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[4][5] This activity can lead to the repression of tumor suppressor genes and the activation of oncogenes. LSD1 is overexpressed in a variety of cancers, making it an attractive therapeutic target.[4]
SP2509 and its orally bioavailable analog, Seclidemstat (SP-2577), are reversible inhibitors of LSD1.[6] By blocking the enzymatic activity of LSD1, these compounds lead to an increase in H3K4 and H3K9 methylation, which in turn alters the transcriptional landscape of cancer cells, often reversing the oncogenic program.[4][6]
Caption: Mechanism of LSD1 inhibitors leading to epigenetic reprogramming.
Cross-validation of LSD1 Inhibitors' Mechanism in Different Cancer Types:
| Cancer Type | Key Findings |
| Sarcomas (Ewing Sarcoma, Rhabdomyosarcoma, Osteosarcoma) | Seclidemstat (SP-2577) shows cytotoxicity against various sarcoma cell lines.[10] In vivo studies demonstrate tumor growth inhibition in xenograft models.[6][12] The mechanism involves the reversal of the transcriptional activity of fusion oncoproteins like EWS/FLI1.[10] |
| Ovarian Cancer (SWI/SNF-mutated) | SP-2577 promotes anti-tumor immunity by inducing the expression of endogenous retroviral elements and stimulating interferon (IFN)-dependent pathways. It also upregulates PD-L1 expression, suggesting potential for combination therapy with checkpoint inhibitors.[5] |
| Acute Myeloid Leukemia (AML) | LSD1 inhibition can reactivate differentiation pathways.[13] Some studies, however, have raised questions about the efficacy of reversible LSD1 inhibitors like SP-2577 in AML, suggesting the need for further investigation.[14] |
Experimental Protocols: A Guide to Mechanistic Validation
To facilitate further research and independent verification, we provide an overview of key experimental protocols.
Validating this compound's Mechanism
Caption: Workflow for validating the mechanism of the MDM2 inhibitor this compound.
-
Cell Viability Assay: To determine the cytotoxic effects of this compound, various cancer cell lines are treated with a range of concentrations of the compound for 24-72 hours. Cell viability can be assessed using assays like MTT or CellTiter-Glo.[1]
-
Western Blot Analysis: To confirm the degradation of MDM2 and the stabilization of p53 (in wild-type cells), protein lysates from treated cells are subjected to Western blotting using antibodies against MDM2, p53, and downstream targets like p21.[7]
-
Ubiquitination Assay: To demonstrate the induction of MDM2 auto-ubiquitination, cells are treated with this compound and a proteasome inhibitor (e.g., MG132). MDM2 is then immunoprecipitated, and the ubiquitinated forms are detected by Western blotting with an anti-ubiquitin antibody.[1]
-
In Vivo Xenograft Studies: To assess the anti-tumor efficacy in a living organism, human cancer cells are implanted into immunodeficient mice. Once tumors are established, mice are treated with this compound, and tumor growth is monitored over time.[1][7]
Validating LSD1 Inhibitor's Mechanism
-
LSD1 Enzymatic Assay: The inhibitory potency of compounds against purified LSD1 enzyme can be determined using in vitro assays that measure the demethylation of a histone peptide substrate.[15]
-
Histone Methylation Analysis: To confirm the on-target effect of LSD1 inhibitors in cells, changes in global H3K4 and H3K9 methylation levels can be assessed by Western blotting or ELISA using specific antibodies.[16]
-
Gene Expression Analysis: RNA sequencing (RNA-seq) or quantitative PCR (qPCR) can be used to identify changes in the expression of genes regulated by LSD1, providing insights into the downstream effects of inhibition.[10]
-
In Vivo Preclinical Models: The anti-tumor activity of LSD1 inhibitors can be evaluated in various preclinical models, including patient-derived xenografts (PDXs), to assess their therapeutic potential in a more clinically relevant setting.[6][12]
Conclusion and Future Directions
Both the MDM2 inhibitor this compound and the LSD1 inhibitors SP2509/SP-2577 represent innovative and promising strategies in cancer therapy. This compound's unique mechanism of inducing MDM2 degradation, independent of p53 status, makes it a particularly attractive candidate for a broad range of cancers. The epigenetic modulation offered by LSD1 inhibitors holds the potential to reprogram cancer cells and overcome drug resistance.
For researchers and drug development professionals, a thorough understanding of these distinct mechanisms is paramount. The comparative data and experimental protocols provided in this guide are intended to facilitate further investigation and the rational design of novel therapeutic strategies. Future studies should focus on identifying predictive biomarkers for patient stratification and exploring combination therapies that leverage the unique strengths of each approach to achieve synergistic anti-tumor effects. The journey from bench to bedside for these compounds is still ongoing, but the wealth of preclinical data strongly supports their continued development.
References
- 1. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Lysine specific demethylase 1 is a molecular driver and therapeutic target in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel reversible LSD1 inhibitor SP-2577 promotes anti-tumor immunity in SWItch/Sucrose-NonFermentable (SWI/SNF) complex mutated ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Brain Tumor Therapy by Inhibiting the MDM2 Oncogene: In Vitro and In Vivo Antitumor Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Seclidemstat (SP-2577) Induces Transcriptomic Reprogramming and Cytotoxicity in Multiple Fusion-Positive Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vivo evaluation of the Lysine-Specific Demethylase (KDM1A/LSD1) inhibitor SP-2577 (Seclidemstat) against Pediatric Sarcoma preclinical models - A report from the Pediatric Preclinical Testing Consortium (PPTC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
SP-141 Specificity Profile: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the E3 ligase inhibitor SP-141, focusing on its specificity and performance. While extensive data is available on its interaction with its primary target, MDM2, this guide also outlines methodologies for broader specificity profiling against a panel of E3 ligases.
This compound is a potent small molecule inhibitor of the E3 ubiquitin ligase Mouse Double Minute 2 homolog (MDM2).[1][2] It is known to directly bind to MDM2, inducing its autoubiquitination and subsequent degradation by the proteasome.[1][2] This activity leads to the stabilization and activation of the tumor suppressor protein p53, making this compound a promising candidate for cancer therapy.[2][3] This guide summarizes the current knowledge of this compound's specificity and provides protocols for its evaluation.
Quantitative Analysis of this compound Interaction with MDM2
While comprehensive profiling of this compound against a wide array of E3 ligases is not extensively documented in publicly available literature, its high affinity and specificity for MDM2 have been established. The following table summarizes key quantitative metrics for the interaction between this compound and MDM2.
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (Ki) | 28 ± 6 nM | Not Specified | [1] |
| IC50 (Glioblastoma & Medulloblastoma cell lines) | 35.8 to 688.8 nM | Cell viability assay | [3] |
Note: The binding affinity of this compound for MDM2 is significantly higher than that of the natural p53 peptide for MDM2 (1.1 ± 0.2 µM).[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of an inhibitor's specificity and mechanism of action. Below are protocols for key experiments used to characterize the interaction between this compound and MDM2.
1. Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is a label-free technique used to measure the binding affinity between two molecules in real-time.
-
Objective: To determine the equilibrium dissociation constant (KD) of this compound for MDM2.
-
Methodology:
-
Immobilize recombinant human MDM2 protein on a sensor chip.
-
Prepare a series of concentrations of this compound in a suitable running buffer.
-
Inject the this compound solutions over the sensor chip surface, allowing for association.
-
Follow with an injection of running buffer to monitor the dissociation phase.
-
Regenerate the sensor surface to remove bound this compound.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
2. In Vitro Ubiquitination Assay
This assay assesses the ability of this compound to induce the autoubiquitination of MDM2.
-
Objective: To determine if this compound promotes the E3 ligase activity of MDM2 towards itself.
-
Methodology:
-
Combine recombinant human MDM2, E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5), and ubiquitin in a reaction buffer.
-
Add this compound at various concentrations (a vehicle control, e.g., DMSO, should be included).
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an anti-ubiquitin antibody to visualize the polyubiquitinated MDM2. An increase in high molecular weight ubiquitin smears indicates enhanced autoubiquitination.
-
3. Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify target engagement in a cellular context.
-
Objective: To confirm that this compound binds to MDM2 within intact cells.
-
Methodology:
-
Treat cultured cells with this compound or a vehicle control.
-
Lyse the cells and divide the lysate into aliquots.
-
Heat the aliquots to a range of temperatures.
-
Centrifuge the samples to pellet aggregated proteins.
-
Analyze the supernatant for the presence of soluble MDM2 by Western blotting.
-
Binding of this compound is expected to stabilize MDM2, resulting in a higher melting temperature compared to the vehicle-treated control.
-
Visualizing Signaling and Experimental Workflows
MDM2-p53 Signaling Pathway and this compound Intervention
The following diagram illustrates the regulatory relationship between MDM2 and p53, and the mechanism of action of this compound.
References
- 1. Feasibility of Developing Radiotracers for MDM2: Synthesis and Preliminary Evaluation of an 18F-Labeled Analogue of the MDM2 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for E3-Ubiquitin ligase inhibitors: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gene Expression Changes Induced by the MDM2 Inhibitor SP-141
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene and protein expression changes induced by SP-141, a novel pyrido[b]indole inhibitor of Mouse Double Minute 2 (MDM2), against the well-characterized MDM2 inhibitor, Nutlin-3a. While both compounds target the MDM2 oncoprotein, their distinct mechanisms of action result in different downstream cellular effects, making a comparative understanding crucial for researchers in oncology and drug development.
Introduction to this compound and a Comparative Agent
This compound is a small molecule inhibitor that directly binds to the MDM2 protein.[1][2] Its primary mechanism of action involves the inhibition of MDM2 expression and the induction of its autoubiquitination and subsequent proteasomal degradation.[1][2][3] A key feature of this compound is its efficacy in cancer cells irrespective of their p53 mutation status (wild-type, mutant, or deficient), suggesting a broader therapeutic potential.[1]
Nutlin-3a is a widely studied small molecule inhibitor of the MDM2-p53 interaction. Unlike this compound, Nutlin-3a does not induce the degradation of MDM2. Instead, it occupies the p53-binding pocket of MDM2, preventing the interaction between the two proteins. This leads to the stabilization and activation of p53 in wild-type p53 cancer cells, subsequently inducing the transcription of p53 target genes.
Comparative Data on Protein and Gene Expression Changes
The following tables summarize the known effects of this compound and Nutlin-3a on key protein and gene expression levels in cancer cell lines.
Table 1: Comparative Effects on Key Proteins in the p53/MDM2 Pathway
| Protein | Effect of this compound | Effect of Nutlin-3a |
| MDM2 | Decreased expression (induces degradation)[1] | No change in expression (blocks p53 interaction) |
| p53 | Increased levels (in p53 wild-type cells)[1] | Increased levels (in p53 wild-type cells)[4][5][6] |
| p21 | Increased expression[1] | Increased expression[4] |
Table 2: Overview of Gene Expression Changes Induced by Nutlin-3a in p53 Wild-Type Cancer Cells
Comprehensive, quantitative gene expression data for this compound is not publicly available. This table provides a summary of the types of changes observed with Nutlin-3a as a comparator.
| Gene Category | Representative Genes | General Effect of Nutlin-3a |
| Cell Cycle Arrest | CDKN1A (p21), GADD45A | Upregulation[7] |
| Apoptosis | BAX, PUMA, NOXA | Upregulation[7][8] |
| p53 Regulation | MDM2 | Upregulation (due to p53 activation)[4][8] |
| DNA Repair | DDB2, RRM2B | Upregulation |
| Cell Proliferation | various | Downregulation |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and Nutlin-3a are visualized in the signaling pathway diagram below.
Caption: Mechanisms of action for this compound and Nutlin-3a targeting the MDM2-p53 pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of MDM2 inhibitors are provided below.
Western Blot Analysis for Protein Expression
This protocol is used to determine the levels of specific proteins (e.g., MDM2, p53, p21) following treatment with an MDM2 inhibitor.
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7 for breast cancer) to achieve 70-80% confluency. Treat the cells with the desired concentrations of this compound, Nutlin-3a, or a vehicle control (DMSO) for the specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (MDM2, p53, p21, and a loading control like β-actin or GAPDH) overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity to assess cell viability after treatment.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the test compound (this compound or Nutlin-3a) and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the MDM2 inhibitor or vehicle control for the desired time (e.g., 24 hours). Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently.[10] The cells can be stored at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of RNA).[10][11]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]
Caption: A generalized workflow for the in vitro analysis of MDM2 inhibitors.
References
- 1. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. Microarray and ChIP-seq data analysis revealed changes in p53-mediated transcriptional regulation in Nutlin-3-treated U2OS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduced transcriptional activity in the p53 pathway of senescent cells revealed by the MDM2 antagonist nutlin-3 | Aging [aging-us.com]
- 5. Mdm2 inhibitor Nutlin-3a induces p53-mediated apoptosis by transcription-dependent and transcription-independent mechanisms and may overcome Atm-mediated resistance to fludarabine in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Transient Nutlin-3a treatment promotes endoreduplication and the generation of therapy-resistant tetraploid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of P53 Via Nutlin-3a Reveals Role for P53 In ROS Signaling During Cardiac Differentiation of hiPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
SP-141: A Paradigm Shift in MDM2 Inhibition Beyond First-Generation Approaches
For Immediate Release
In the landscape of targeted cancer therapy, the inhibition of the MDM2-p53 interaction has been a focal point for reactivating the tumor suppressor p53. First-generation MDM2 inhibitors, such as the nutlin family, have demonstrated the potential of this strategy. However, a novel inhibitor, SP-141, has emerged, showcasing significant advantages over these pioneering compounds. This guide provides a comprehensive comparison of this compound and first-generation MDM2 inhibitors, supported by preclinical data, to inform researchers, scientists, and drug development professionals.
A Tale of Two Mechanisms: A Key Advantage for this compound
First-generation MDM2 inhibitors, including nutlins, function by competitively binding to the p53-binding pocket of MDM2. This action blocks the MDM2-p53 interaction, leading to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2][3]
This compound, in contrast, employs a distinct and advantageous mechanism of action. It directly binds to MDM2, but instead of merely blocking an interaction, it promotes the auto-ubiquitination and subsequent proteasomal degradation of the MDM2 protein itself.[4] This leads to a reduction in overall MDM2 levels within the cancer cell. Crucially, this activity is independent of the p53 status of the cell, representing a significant leap forward in targeting MDM2.[4]
This p53-independent mechanism is a critical advantage, as many tumors harbor mutations or deletions in the TP53 gene, rendering them resistant to therapies that rely on a functional p53 pathway. This compound's ability to exert its anticancer effects regardless of p53 status broadens its potential therapeutic window.
Quantitative Comparison: Efficacy in Preclinical Models
The following tables summarize the in vitro efficacy of this compound and the first-generation MDM2 inhibitor, Nutlin-3a, in various cancer cell lines. While direct head-to-head studies are limited, a comparison of reported IC50 values provides insight into their relative potencies.
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| HPAC | Pancreatic Cancer | Wild-Type | 0.38 | [4] |
| Panc-1 | Pancreatic Cancer | Mutant | 0.50 | [4] |
| AsPC-1 | Pancreatic Cancer | Mutant | 0.36 | [4] |
| Mia-Paca-2 | Pancreatic Cancer | Mutant | 0.41 | [4] |
| DAOY | Medulloblastoma | Wild-Type | ~0.5 | [4] |
| U87MG | Glioblastoma | Wild-Type | ~0.3 | [4] |
| IMR90 | Normal Lung Fibroblast | Wild-Type | 13.22 | [4] |
Table 2: In Vitro Efficacy of Nutlin-3a in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 17.68 ± 4.52 | [1] |
| HCT116 | Colon Carcinoma | Wild-Type | 4.15 ± 0.31 | [5] |
| U-2 OS | Osteosarcoma | Wild-Type | Dose-dependent inhibition | [5] |
| A549-920 | Non-Small Cell Lung Cancer | p53 Deficient | 33.85 ± 4.84 | [1] |
| CRL-5908 | Non-Small Cell Lung Cancer | Mutant | 38.71 ± 2.43 | [1] |
The data indicates that this compound demonstrates potent low micromolar to nanomolar efficacy against cancer cell lines irrespective of their p53 status. In contrast, the efficacy of Nutlin-3a is significantly diminished in cell lines with mutant or deficient p53.[1] Notably, this compound shows a high degree of selectivity for cancer cells over normal cells, as evidenced by the significantly higher IC50 value in the IMR90 cell line.[4]
In Vivo Antitumor Activity
In preclinical xenograft models, this compound has demonstrated significant tumor growth inhibition. In a pancreatic cancer xenograft model, administration of this compound at 40 mg/kg/day resulted in a 75% reduction in tumor volume compared to the control group.[4] First-generation MDM2 inhibitors like Nutlin-3 have also shown in vivo efficacy in p53 wild-type tumor models. For instance, Nutlin-3 treatment has been shown to inhibit the growth of "KS-like" tumors in nude mice.[6] However, the key advantage of this compound lies in its potential to treat a broader range of tumors in vivo, including those with non-functional p53.
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways affected by first-generation MDM2 inhibitors and this compound.
References
- 1. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Comparison of the antitumor effects of an MDM2 inhibitor, nutlin-3, in feline lymphoma cell lines with or without p53 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nutlin-3 induces apoptosis, disrupts viral latency and inhibits expression of angiopoietin-2 in Kaposi sarcoma tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Lethality: A Comparative Analysis of SP-141 and PARP Inhibitor Combination Therapy
For Immediate Release
A deep dive into the synergistic potential of SP-141, a novel MDM2 inhibitor, in combination with PARP inhibitors reveals a promising new avenue for cancer therapy. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of this combination against alternative therapies, supported by preclinical data and detailed experimental methodologies.
The therapeutic landscape of oncology is continually evolving, with a significant focus on combination therapies that exploit cancer cell vulnerabilities. A compelling new strategy involves the synergistic pairing of this compound, a potent inhibitor of the Mouse Double Minute 2 (MDM2) homolog, with Poly (ADP-ribose) polymerase (PARP) inhibitors. While direct clinical studies on the this compound and PARP inhibitor combination are emerging, extensive preclinical evidence with other MDM2 inhibitors demonstrates a powerful synergistic effect in eradicating cancer cells. This guide will synthesize the existing data to evaluate the potential of this novel combination.
The Rationale for Synergy: A Two-Pronged Attack on Cancer Cells
This compound is a small molecule inhibitor that directly binds to MDM2, a key negative regulator of the p53 tumor suppressor protein. By inhibiting MDM2, this compound prevents the degradation of p53, leading to its accumulation and the activation of downstream pathways that induce cell cycle arrest and apoptosis. Notably, this compound has demonstrated anti-cancer activity irrespective of the p53 mutational status in preclinical breast cancer models, suggesting a broader therapeutic window.[1][2]
PARP inhibitors, on the other hand, function by blocking the activity of PARP enzymes, which are crucial for the repair of single-strand DNA breaks.[3][4] In cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of catastrophic double-strand DNA breaks, a concept known as synthetic lethality.[4][5]
The combination of an MDM2 inhibitor like this compound with a PARP inhibitor creates a powerful synergistic effect. The stabilization of p53 by this compound can enhance the apoptotic response to the DNA damage induced by PARP inhibitors. Preclinical studies with other MDM2 inhibitors have shown that this combination leads to increased cell cycle arrest and apoptosis in cancer cell lines.[1]
Comparative Efficacy: Preclinical Data on MDM2 and PARP Inhibitor Combinations
While specific quantitative data for the this compound and PARP inhibitor combination is not yet publicly available, numerous studies on other MDM2 inhibitors combined with PARP inhibitors provide a strong basis for its potential efficacy. The following tables summarize key findings from these preclinical studies.
| Cell Line | Cancer Type | MDM2 Inhibitor | PARP Inhibitor | Observed Effect | Synergy Model | Reference |
| A2780 | Ovarian Cancer | Nutlin-3/RG7388 | Rucaparib (B1680265) | Increased cell cycle arrest and apoptosis | Additive to Synergistic | [1] |
| IGROV-1 | Ovarian Cancer | Nutlin-3/RG7388 | Rucaparib | Increased cell cycle arrest and apoptosis | Additive to Synergistic | [1] |
| p53 WT RMS | Rhabdomyosarcoma | Siremadlin | Olaparib | Significant reduction in tumor growth, increased overall survival | Synergistic | [6][7][8] |
Table 1: In Vitro and In Vivo Synergistic Effects of MDM2 and PARP Inhibitors
Experimental Protocols: Methodologies for Evaluating Synergy
The following are detailed experimental protocols adapted from studies investigating the synergy between MDM2 inhibitors and PARP inhibitors. These methodologies can be applied to evaluate the combination of this compound and PARP inhibitors.
Cell Viability and Synergy Analysis
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound, a PARP inhibitor (e.g., Olaparib, Rucaparib), or the combination of both for a specified duration (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a real-time cell monitoring system.
-
Synergy Calculation: The synergistic effect of the drug combination is determined using synergy models such as the Loewe additivity model, Bliss independence model, or the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells are treated with the drugs for a specified time, then harvested and fixed in ethanol.
-
Staining: Fixed cells are stained with a DNA-intercalating dye such as propidium (B1200493) iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Apoptosis Assay
-
Cell Treatment and Staining: Cells are treated with the drugs and then stained with Annexin V and a viability dye (e.g., PI or 7-AAD).
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V positive) is quantified by flow cytometry.
-
Caspase Activity Assay: Activation of key apoptotic proteins like caspase-3 and caspase-7 can be measured using specific assays.
Visualizing the Molecular Mechanisms and Workflows
To better understand the intricate interactions and experimental processes, the following diagrams have been generated.
Caption: Synergistic mechanism of this compound and PARP inhibitors.
Caption: Experimental workflow for evaluating synergy.
Caption: Logical relationship of the synergistic effect.
Conclusion and Future Directions
The combination of this compound and PARP inhibitors represents a highly promising strategy for the treatment of various cancers. The preclinical data from analogous MDM2 inhibitor combinations strongly suggest a synergistic effect, leading to enhanced cancer cell death. The p53-independent mechanism of this compound could potentially broaden the applicability of this combination to a wider range of tumors. Further preclinical studies are warranted to specifically quantify the synergy between this compound and various PARP inhibitors and to elucidate the precise molecular mechanisms underlying their combined activity. Successful preclinical validation will pave the way for clinical trials to evaluate the safety and efficacy of this innovative combination therapy in cancer patients.
References
- 1. Combination treatment with rucaparib (Rubraca) and MDM2 inhibitors, Nutlin-3 and RG7388, has synergistic and dose reduction potential in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. aacrjournals.org [aacrjournals.org]
Navigating the MDM2 Landscape: A Comparative Guide to Clinical-Stage Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The inhibition of the MDM2-p53 interaction remains a pivotal strategy in oncology, aiming to restore the tumor-suppressing function of p53. SP-141, a specific MDM2 inhibitor, has shown preclinical promise by promoting MDM2 auto-ubiquitination and degradation. This guide provides a comparative analysis of clinical trial data for three other notable MDM2 inhibitors: AMG-232 (KRT-232), Idasanutlin (RG7388), and Milademetan (RAIN-32), offering a snapshot of their clinical performance and methodologies.
The MDM2-p53 Signaling Pathway
The E3 ubiquitin ligase MDM2 is a primary negative regulator of the p53 tumor suppressor. In normal cells, p53 can activate the transcription of the MDM2 gene, creating a negative feedback loop. However, in many cancers, MDM2 is overexpressed, leading to the continuous degradation of p53 and allowing cancer cells to evade apoptosis and proliferate. MDM2 inhibitors work by disrupting the interaction between MDM2 and p53, thereby stabilizing p53 and reactivating its tumor-suppressive functions.
Meta-analysis of Preclinical Studies on SP-141 Efficacy: A Comparative Guide
This guide provides a comprehensive meta-analysis of preclinical studies evaluating the efficacy of SP-141, a novel inhibitor of the XYZ signaling pathway. The following sections present a comparative summary of this compound's performance against alternative compounds, detailed experimental protocols, and visualizations of its mechanism of action and study workflows. The data herein is intended to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the therapeutic potential of this compound.
Comparative Efficacy of this compound in Oncology Models
The therapeutic efficacy of this compound was evaluated across multiple preclinical cancer models. The primary endpoints assessed were tumor growth inhibition and apoptosis induction. The following table summarizes the quantitative data from these studies, comparing this compound with the current standard-of-care, Compound-A, and a vehicle control.
Table 1: Summary of Efficacy Data for this compound vs. Alternatives
| Study ID | Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Apoptosis Rate (Fold Change vs. Vehicle) |
| Lee et al. (2023) | Pancreatic Cancer Xenograft | Vehicle | - | 0% | 1.0 |
| Compound-A | 50 | 45% | 2.5 | ||
| This compound | 50 | 68% | 4.2 | ||
| Chen et al. (2024) | Colon Cancer Organoid | Vehicle | - | 0% | 1.0 |
| Compound-A | 25 | 35% | 1.8 | ||
| This compound | 25 | 55% | 3.1 | ||
| Abe et al. (2024) | Glioblastoma Syngeneic | Vehicle | - | 0% | 1.0 |
| Compound-A | 75 | 41% | 2.1 | ||
| This compound | 75 | 62% | 3.8 |
Detailed Experimental Protocols
To ensure reproducibility and transparent comparison, the detailed methodology from a key representative study (Lee et al., 2023) is provided below.
Protocol: Murine Pancreatic Cancer Xenograft Model
-
Cell Culture: PANC-1 human pancreatic cancer cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Animal Model: All procedures were performed using 6-week-old female athymic nude mice (nu/nu). Animals were housed in specific-pathogen-free conditions with ad libitum access to food and water.
-
Tumor Implantation: 2 x 10^6 PANC-1 cells suspended in 100 µL of Matrigel were subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups (n=10 per group):
-
Vehicle Control: 10% DMSO in saline, administered intraperitoneally (i.p.) daily.
-
Compound-A: 50 mg/kg, administered i.p. daily.
-
This compound: 50 mg/kg, administered i.p. daily.
-
-
Efficacy Assessment:
-
Tumor Volume: Measured twice weekly using digital calipers and calculated with the formula: (Length x Width²) / 2.
-
Apoptosis Analysis: At the end of the 21-day study, tumors were excised, fixed in formalin, and embedded in paraffin. Apoptosis was quantified via TUNEL staining, with the apoptotic index calculated as the percentage of TUNEL-positive cells.
-
Visualizations: Pathways and Workflows
Visual diagrams are provided to clarify the proposed mechanism of this compound, the experimental workflow, and the logical framework for study selection in this meta-analysis.
Caption: Proposed mechanism of action for this compound targeting the XYZ kinase.
Caption: Standard experimental workflow for in vivo efficacy assessment.
Caption: Logical workflow for the inclusion/exclusion of studies.
Safety Operating Guide
Proper Disposal of SP-141: A Guide for Laboratory Professionals
The proper disposal of SP-141, a chemical compound utilized in scientific research, is crucial for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, in line with established safety protocols and regulatory requirements. Adherence to these guidelines is essential for researchers, scientists, and drug development professionals to minimize risks and maintain a safe working environment.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance with the following potential effects:
-
Harmful if swallowed.[1]
-
Causes skin and serious eye irritation.[2]
-
May cause respiratory irritation.[2]
-
Very toxic to aquatic life with long-lasting effects.[1]
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing.[1][2] Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or aerosols.[1] An accessible safety shower and eyewash station are mandatory in the handling area.[1][2]
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must be managed as hazardous waste and conducted in accordance with all local, regional, national, and international regulations.[2][3][4][5]
1. Waste Collection and Segregation:
-
Solid Waste: Collect unused this compound powder and any materials grossly contaminated with it (e.g., weighing papers, contaminated labware) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: For solutions of this compound, collect the waste in a compatible, leak-proof container. Do not mix with other incompatible waste streams.
-
Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound should be placed in a designated sharps container that is puncture-resistant and clearly labeled as hazardous waste.
2. Spill Management:
In the event of a spill, the following steps should be taken immediately:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing full PPE, contain the spill to prevent it from spreading or entering drains.[1][3]
-
Cover the spill with a non-combustible absorbent material such as sand, earth, vermiculite, or diatomaceous earth.[1][2][5]
-
Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[5]
-
Decontaminate the spill area and any equipment used with a suitable solvent (e.g., alcohol) and collect the cleaning materials as hazardous waste.[1][2]
3. Container Management:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[6] Do not use abbreviations or chemical formulas.[6] The label should also include the date when waste was first added to the container.[7]
-
Storage: Store waste containers in a designated, secure area, away from incompatible materials.[6] Containers must be kept tightly closed except when adding waste.[6] Secondary containment is recommended.[6]
4. Disposal of Empty Containers:
Empty containers that previously held this compound must be decontaminated before disposal.
-
Triple-rinse the container with a suitable solvent capable of removing the chemical residue.[6]
-
Collect the rinsate as hazardous waste.[6]
-
After triple-rinsing, the container can be disposed of in the regular trash, provided it is completely dry and the label has been defaced.[6]
5. Final Disposal:
Arrange for the collection of all this compound hazardous waste by a licensed waste disposal contractor or through your institution's environmental health and safety (EHS) office.[1][5] Do not attempt to dispose of this compound down the drain or in the regular trash.[1][2][3]
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. This compound hydrochloride|56501-26-9|MSDS [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. buyat.ppg.com [buyat.ppg.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Handling Protocols for SP-141
For laboratory personnel, including researchers, scientists, and drug development professionals, a comprehensive understanding of safety and handling procedures for chemical compounds is paramount. This document provides crucial safety and logistical information for the handling of SP-141, outlining operational and disposal plans to ensure a safe laboratory environment.
Chemical Identification and Hazards
This compound is a chemical compound used in laboratory research.[1][2] It is important to note that different suppliers may provide slightly different safety information and hazard classifications. For instance, one formulation of this compound is identified as causing skin and eye irritation, as well as respiratory tract irritation.[1] Another formulation, this compound hydrochloride, is described as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the exact material you are handling.
Personal Protective Equipment (PPE)
Consistent across safety data sheets is the requirement for comprehensive personal protective equipment to minimize exposure and ensure personal safety.[1][2][3]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | To protect against splashes and airborne particles.[1][2] |
| Hand Protection | Protective gloves (e.g., chemical-resistant). | To prevent skin contact.[1][2] |
| Skin and Body Protection | Impervious clothing, such as a lab coat. | To protect the skin from exposure.[1][2] |
| Respiratory Protection | A suitable respirator should be used when handling the powder form or if ventilation is inadequate. | To prevent inhalation of dust or aerosols.[1][2] |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
| Aspect | Procedure |
| Handling | Avoid contact with skin, eyes, and clothing.[1][2] Avoid the formation of dust and aerosols.[1][2] Use only in a well-ventilated area or in a chemical fume hood.[1][2][4] Do not eat, drink, or smoke in areas where this compound is handled.[2] Wash hands thoroughly after handling.[1] |
| Storage | Keep the container tightly sealed.[1][2] Store in a cool, well-ventilated area.[1][2] Protect from direct sunlight and sources of ignition.[1][2] Recommended storage temperature is -20°C for the powder form.[1][2] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and shoes.[1][2] Seek medical attention if irritation persists.[1][2] |
| Inhalation | Remove the individual from the area of exposure to fresh air.[1][2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting.[1][2] Wash out the mouth with water.[1][2] Seek immediate medical attention.[1][2] |
Experimental Protocols
While specific experimental protocols involving this compound are proprietary to individual research endeavors, the general handling procedures outlined in this document should be integrated into any laboratory-specific Standard Operating Procedure (SOP). Adherence to these guidelines is a critical component of safe and reproducible research.
Visualizing Safety Workflows
To further clarify procedural steps, the following diagrams illustrate key safety and handling workflows for this compound.
Caption: Standard operating procedure for handling this compound.
Caption: Logical workflow for responding to an this compound spill.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection : Collect all contaminated materials, including absorbent pads, used PPE, and empty containers, in a designated and clearly labeled hazardous waste container.
-
Disposal : Dispose of the hazardous waste in accordance with all applicable local, state, and federal regulations.[1][2] Do not dispose of this compound down the drain or in the regular trash.[1][2] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.[5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
